molecular formula C15H18N4O3 B092348 H-His-Phe-OH CAS No. 16874-81-0

H-His-Phe-OH

Cat. No.: B092348
CAS No.: 16874-81-0
M. Wt: 302.33 g/mol
InChI Key: XMAUFHMAAVTODF-STQMWFEESA-N
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Description

His-Phe is a dipeptide obtained by formal condensation of the carboxy group of L-histidine with the amino group of L-phenylalanine. It is functionally related to a L-histidine and a L-phenylalanine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H18N4O3/c16-12(7-11-8-17-9-18-11)14(20)19-13(15(21)22)6-10-4-2-1-3-5-10/h1-5,8-9,12-13H,6-7,16H2,(H,17,18)(H,19,20)(H,21,22)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAUFHMAAVTODF-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CN=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CN=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168606
Record name Histidylphenylalanine
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Molecular Weight

302.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Histidylphenylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028892
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

16874-81-0
Record name Histidylphenylalanine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Histidylphenylalanine
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Record name Histidylphenylalanine
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Record name Histidylphenylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028892
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

H-His-Phe-OH: A Technical Guide to its Biological Activity and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-His-Phe-OH, also known as Histidyl-Phenylalanine, is a molecule of significant interest in pharmacological research due to its targeted biological activity. This technical guide provides a comprehensive overview of the core biological functions of this compound, focusing on its role as a competitive inhibitor of histidine decarboxylase (HDC) and its subsequent effects on physiological processes, particularly gastric acid secretion. This document includes a summary of available quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction

This compound is a dipeptide composed of L-histidine and L-phenylalanine. Its primary recognized biological function is the competitive inhibition of histidine decarboxylas (HDC), the enzyme responsible for the conversion of histidine to histamine. By modulating histamine synthesis, this compound indirectly influences a range of physiological responses mediated by histamine, most notably the secretion of gastric acid. This targeted action makes it a valuable tool for studying the roles of histamine in various biological systems and a potential lead compound for the development of therapeutic agents.

Mechanism of Action: Competitive Inhibition of Histidine Decarboxylase

This compound exerts its biological effect by acting as a competitive inhibitor of the enzyme histidine decarboxylase (EC 4.1.1.22). HDC is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the sole step in the biosynthesis of histamine.

The inhibitory action of this compound is attributed to its structural similarity to the natural substrate, L-histidine. By binding to the active site of HDC, this compound prevents the binding and subsequent decarboxylation of histidine, thereby reducing the production of histamine. This reduction in histamine levels is the primary mechanism through which this compound modulates physiological processes.

Quantitative Data on Inhibitory Activity

For comparative purposes, the following table presents the inhibitory constants for other known competitive inhibitors of histidine decarboxylase. This provides a context for the potential potency of peptide-based inhibitors like this compound.

InhibitorType of InhibitionKi Value (μM)IC50 Value (μM)Organism/Enzyme SourceReference
This compound Competitive Not Available Not Available Mammalian Hammar & Ragnarsson, 1979
L-Histidine methyl esterCompetitive460-Rat Fetal Liver HDCKomori et al., 2012
(S)-α-FluoromethylhistidineSuicide Inhibitor->10 (in vitro)Human Leukocyte HDCDuggan et al., 1984
Epicatechin gallate (ECG)Competitive10-Recombinant Human HDCNitta et al., 2007[1]

Experimental Protocols

In Vitro Histidine Decarboxylase Inhibition Assay

This protocol describes a method to determine the inhibitory potential of this compound on HDC activity by measuring the production of radiolabeled histamine from radiolabeled histidine.

Materials:

  • Enzyme Source: Partially purified histidine decarboxylase from a suitable source (e.g., rat fetal liver, mastocytoma cells).

  • Substrate: L-[³H]-Histidine.

  • Inhibitor: this compound.

  • Cofactor: Pyridoxal-5'-phosphate (PLP).

  • Buffer: Phosphate buffer (e.g., 0.1 M, pH 6.8).

  • Reaction Termination Solution: Perchloric acid (e.g., 0.4 M).

  • Scintillation Cocktail.

  • Liquid Scintillation Counter.

  • Chromatography supplies: Cation-exchange column.

Procedure:

  • Enzyme Preparation: Prepare a solution of partially purified HDC in phosphate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the incubation period.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in phosphate buffer.

  • Reaction Mixture: In a microcentrifuge tube, combine the phosphate buffer, PLP, and the desired concentration of this compound.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add L-[³H]-Histidine to the reaction mixture to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Termination of Reaction: Stop the reaction by adding a small volume of cold perchloric acid.

  • Separation of Histamine: Separate the product, [³H]-histamine, from the unreacted substrate, L-[³H]-histidine, using cation-exchange chromatography.

  • Quantification: Elute the [³H]-histamine and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to a control reaction without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the enzyme for histidine is known.

experimental_workflow_in_vitro cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_enzyme Prepare HDC Solution mix Combine Buffer, PLP, & this compound prep_enzyme->mix prep_inhibitor Prepare this compound Dilutions prep_inhibitor->mix prep_substrate Prepare L-[³H]-Histidine initiate Add L-[³H]-Histidine prep_substrate->initiate pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate with Perchloric Acid incubate->terminate separate Separate Histamine (Chromatography) terminate->separate quantify Quantify Radioactivity separate->quantify analyze Calculate % Inhibition & IC50/Ki quantify->analyze

Figure 1. Workflow for the in vitro histidine decarboxylase inhibition assay.

In Vivo Assessment of Gastric Acid Secretion

This protocol describes a method to evaluate the effect of this compound on gastric acid secretion in a rat model.

Materials:

  • Animals: Male Sprague-Dawley or Wistar rats.

  • Anesthetic: Urethane or a similar long-acting anesthetic.

  • Test Compound: this compound dissolved in a suitable vehicle (e.g., saline).

  • Stimulant: A secretagogue such as histamine or pentagastrin.

  • Surgical Instruments.

  • Perfusion Pump.

  • pH Meter and Electrode.

  • Titration equipment (e.g., burette, NaOH solution).

Procedure:

  • Animal Preparation: Anesthetize the rat and perform a tracheotomy to ensure a clear airway. Cannulate the jugular vein for intravenous administration of compounds.

  • Stomach Cannulation: Ligate the pylorus and insert a cannula into the stomach through an incision in the forestomach for collection of gastric contents.

  • Basal Secretion: Collect gastric juice for a basal period to establish a baseline secretion rate.

  • Administration of this compound: Administer this compound intravenously at various doses.

  • Stimulation of Acid Secretion: After a suitable pre-treatment period with this compound, administer a secretagogue (e.g., histamine or pentagastrin) to stimulate gastric acid secretion.

  • Collection of Gastric Juice: Collect gastric juice at regular intervals (e.g., every 15-30 minutes) for a defined period.

  • Measurement of Acid Output: Measure the volume of each gastric juice sample and determine the acid concentration by titrating with a standard NaOH solution to a pH of 7.0.

  • Data Analysis: Calculate the total acid output (volume × concentration) for each collection period. Compare the acid output in animals treated with this compound to that in control animals (vehicle-treated) to determine the percentage of inhibition. Construct a dose-response curve to evaluate the potency of this compound in vivo.

Signaling Pathway

The biological function of this compound is intrinsically linked to the signaling pathway of histamine. By inhibiting HDC, this compound reduces the available pool of histamine, thereby attenuating its downstream effects. In the context of gastric acid secretion, this involves the H2 receptor signaling cascade in parietal cells.

signaling_pathway cluster_synthesis Histamine Synthesis cluster_inhibition Inhibition cluster_signaling Parietal Cell Signaling His L-Histidine HDC Histidine Decarboxylase (HDC) His->HDC Substrate Histamine Histamine HDC->Histamine Product H2R H2 Receptor Histamine->H2R Binds to Inhibitor This compound Inhibitor->HDC Competitive Inhibition AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates H_K_ATPase H+/K+ ATPase (Proton Pump) PKA->H_K_ATPase Phosphorylates & Activates HCl HCl Secretion H_K_ATPase->HCl Increases

Figure 2. Signaling pathway of this compound's effect on gastric acid secretion.

Pathway Description:

  • Histamine Synthesis: In enterochromaffin-like (ECL) cells of the stomach, L-histidine is converted to histamine by the enzyme histidine decarboxylase (HDC).

  • Inhibition by this compound: this compound competitively binds to the active site of HDC, preventing the synthesis of histamine.

  • Reduced Histamine Release: The inhibition of HDC leads to a decrease in the amount of histamine released from ECL cells.

  • H2 Receptor Activation: The reduced level of histamine results in decreased binding to and activation of H2 receptors on the surface of gastric parietal cells.

  • Downstream Signaling: The activation of the H2 receptor, a Gs protein-coupled receptor, normally stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

  • Proton Pump Activation: cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the H+/K+ ATPase (proton pump).

  • Gastric Acid Secretion: The activated proton pump translocates to the apical membrane of the parietal cell and actively secretes H+ ions into the gastric lumen, leading to the formation of hydrochloric acid (HCl).

  • Effect of this compound: By reducing histamine levels, this compound dampens this entire signaling cascade, resulting in a decrease in gastric acid secretion.

Conclusion

This compound is a dipeptide that functions as a competitive inhibitor of histidine decarboxylase. Its primary biological effect is the reduction of histamine synthesis, which in turn modulates histamine-dependent physiological processes such as gastric acid secretion. While specific quantitative data on its inhibitory potency is not widely available, the established mechanism of action and the availability of robust experimental protocols make it a valuable tool for research in pharmacology and drug development. Further studies to precisely quantify its inhibitory constants and explore its potential therapeutic applications are warranted.

References

His-Phe Dipeptide: A Technical Guide to In Vitro Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The His-Phe (Histidyl-Phenylalanine) dipeptide is a small biomolecule composed of the amino acids histidine and phenylalanine. Emerging research into bioactive peptides has highlighted their potential as therapeutic agents due to their high specificity and safety profiles. This technical guide provides a comprehensive overview of the potential in vitro mechanisms of action of the His-Phe dipeptide, focusing on its core activities in enzyme inhibition, antioxidant effects, and anti-inflammatory pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways. While direct in vitro data for the His-Phe dipeptide is emerging, this guide consolidates findings from studies on His-Phe containing peptides and related structures to elucidate its probable mechanisms.

Enzyme Inhibition

The His-Phe dipeptide and its derivatives have been investigated for their potential to inhibit key enzymes involved in physiological regulation, particularly those related to cardiovascular health.

Angiotensin-Converting Enzyme (ACE) Inhibition

ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure. Inhibition of ACE is a primary target for antihypertensive drugs. Peptides containing phenylalanine have shown notable ACE inhibitory activity.

Quantitative Data for ACE Inhibition by Related Peptides

While a specific IC50 value for the His-Phe dipeptide is not prominently available in the reviewed literature, studies on peptides containing phenylalanine provide valuable insights into its potential inhibitory capacity.

Peptide/CompoundIC50 ValueNotes
l-Phe-d-His-l-Leu53.32 ± 0.13 nmol/LA tripeptide containing the His-Phe motif, demonstrating potent competitive inhibition of ACE.[1]
Various Tripeptides5.86 to 21.84 µMTop-ranked peptides from an in silico screening, many containing aromatic amino acids.
Black Tea Peptides121.11 to 210.03 µmol/LPeptides identified from black tea exhibiting uncompetitive or non-competitive inhibition.

Experimental Protocol: In Vitro ACE Inhibition Assay

This protocol is based on the method described by Cushman and Cheung with modifications.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Substrate: Hippuryl-L-Histidyl-L-Leucine (HHL)

  • His-Phe dipeptide (or test compound)

  • Assay Buffer: 50 mM HEPES buffer with 300 mM NaCl, pH 8.3

  • Stopping Solution: 1 M HCl

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Preparation of Solutions: Prepare stock solutions of HHL, ACE, and the His-Phe dipeptide in the assay buffer.

  • Reaction Mixture: In a microcentrifuge tube, pre-incubate 20 µL of the His-Phe dipeptide solution at various concentrations with 20 µL of 5 mM HHL solution in 90 µL of assay buffer at 37°C for 5 minutes.

  • Enzyme Reaction: Initiate the reaction by adding 20 µL of ACE solution (0.04 U/mL).

  • Incubation: Incubate the reaction mixture at 37°C for 60 minutes.

  • Termination: Stop the reaction by adding 50 µL of 1 M HCl.

  • HPLC Analysis: Separate and quantify the product, hippuric acid, by injecting 10 µL of the terminated reaction mixture into the HPLC system. The mobile phase is typically 25% acetonitrile in 0.1% trifluoroacetic acid, with detection at 228 nm.

  • Calculation: The IC50 value, the concentration of the peptide required to inhibit 50% of ACE activity, is determined by plotting the percentage of ACE inhibition versus the logarithm of the peptide concentration.

Other Enzymatic Inhibition

The His-Phe dipeptide has also been noted as a competitive inhibitor of histidine decarboxylase, an enzyme responsible for the conversion of histidine to histamine, which is involved in inflammatory and allergic responses.

Antioxidant Activity

Peptides containing histidine and aromatic amino acids like phenylalanine are known to possess antioxidant properties. The imidazole ring of histidine can chelate metal ions and scavenge hydroxyl radicals, while the aromatic ring of phenylalanine can donate electrons to neutralize free radicals.

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the free radical scavenging ability of a compound.

Materials:

  • DPPH solution (0.1 mM in ethanol or methanol)

  • His-Phe dipeptide (or test compound) dissolved in ethanol or methanol

  • Ethanol or methanol as a solvent

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a fresh 0.1 mM solution of DPPH in ethanol or methanol. The solution should have a deep violet color.

  • Reaction Mixture: Add 1 mL of the DPPH solution to 3 mL of the His-Phe dipeptide solution at various concentrations (e.g., 50, 100, 200, 400, 800 µg/mL).

  • Incubation: Vigorously shake the mixture and allow it to stand in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank sample containing the solvent instead of the peptide solution is also measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: DPPH Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is the concentration of the peptide that scavenges 50% of the DPPH radicals.

Anti-Inflammatory Mechanisms

The potential anti-inflammatory effects of the His-Phe dipeptide are likely mediated through the modulation of key signaling pathways and the reduction of pro-inflammatory mediators.

Inhibition of Pro-Inflammatory Cytokine Production

Peptides can influence the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in immune cells like macrophages.

Experimental Protocol: Measurement of Cytokine Production in Macrophages

This protocol uses the RAW 264.7 macrophage cell line stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • His-Phe dipeptide

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the His-Phe dipeptide for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Determine the effect of the His-Phe dipeptide on cytokine production by comparing the results from treated and untreated (LPS only) cells.

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of bioactive peptides are often attributed to their ability to interfere with intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Peptides can inhibit this pathway by preventing IκB degradation or blocking NF-κB nuclear translocation.

NF_kB_Pathway Potential Inhibition of the NF-κB Pathway by His-Phe Dipeptide cluster_nucleus Potential Inhibition of the NF-κB Pathway by His-Phe Dipeptide LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκB Complex NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκB Degradation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Activates HisPhe His-Phe Dipeptide HisPhe->IKK Potential Inhibition HisPhe->NFkB Potential Inhibition of Translocation

Potential Inhibition of the NF-κB Signaling Pathway.

MAPK Signaling Pathway

The MAPK family, including p38, ERK, and JNK, are key kinases that regulate cellular responses to a variety of stimuli, including inflammatory signals. Activation of p38 MAPK, for example, leads to the production of pro-inflammatory cytokines. Peptides can exert anti-inflammatory effects by inhibiting the phosphorylation and activation of these kinases.

MAPK_Pathway Potential Inhibition of the p38 MAPK Pathway by His-Phe Dipeptide Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Inflammatory_Stimuli->MAPKKK Activates MKK MKK3/6 MAPKKK->MKK Phosphorylates p38 p38 MAPK MKK->p38 Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors Activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_Genes HisPhe His-Phe Dipeptide HisPhe->p38 Potential Inhibition of Phosphorylation

Potential Inhibition of the p38 MAPK Signaling Pathway.

Experimental Protocol: Western Blot for MAPK Phosphorylation

This protocol assesses the effect of a peptide on the activation of MAPK pathways.

Materials:

  • RAW 264.7 cells

  • LPS

  • His-Phe dipeptide

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-p38, anti-total-p38)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Treat RAW 264.7 cells with the His-Phe dipeptide and/or LPS as described in the cytokine assay protocol.

  • Cell Lysis: Lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the phosphorylated and total forms of the MAPK of interest (e.g., p38).

  • Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein, indicating the level of MAPK activation.

Summary and Future Directions

The His-Phe dipeptide exhibits a promising profile for several in vitro mechanisms of action, including enzyme inhibition, antioxidant activity, and anti-inflammatory effects. The presence of histidine and phenylalanine residues suggests a strong potential for ACE inhibition and free radical scavenging. Furthermore, its potential to modulate key inflammatory signaling pathways like NF-κB and MAPK warrants further investigation.

While this guide provides a comprehensive overview based on existing literature for related peptides, there is a clear need for further research to specifically quantify the bioactivities of the His-Phe dipeptide itself. Future studies should focus on determining the precise IC50 values of His-Phe in various enzyme and antioxidant assays and elucidating its specific effects on inflammatory signaling cascades and cytokine production. Such data will be invaluable for the continued development of this and other bioactive peptides as potential therapeutic agents.

References

A Technical Guide to the Physicochemical Properties and Structure of H-His-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the dipeptide L-Histidyl-L-Phenylalanine (H-His-Phe-OH), detailing its chemical structure, physicochemical properties, and relevant experimental methodologies. The information is intended to support research and development activities where this dipeptide is of interest.

Chemical Structure and Identifiers

This compound is a dipeptide resulting from the formal condensation of the carboxyl group of L-histidine with the amino group of L-phenylalanine.[1][2] This structure brings together the unique properties of an imidazolic amino acid (histidine) and an aromatic amino acid (phenylalanine).

Table 1: Chemical Identifiers for this compound

Identifier Value Reference
IUPAC Name (2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid [2]
CAS Number 16874-81-0 [1][2][3]
Molecular Formula C₁₅H₁₈N₄O₃ [2][3]
SMILES N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O [2]

| Synonyms | Histidylphenylalanine, His-Phe |[2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and behavior in biological systems. Key quantitative properties are summarized below.

Table 2: Physicochemical Properties of this compound

Property Value Reference
Molecular Weight 302.33 g/mol [2][3]
Theoretical Isoelectric Point (pI) 7.88 [3]
LogP (octanol-water partition) -2.3 (Extrapolated) [2]
GRAVY Score -0.2 [3]

| Physical Form | Solid, Powder |[2][3] |

Solubility Specific quantitative solubility data for this compound is not readily available in the literature. However, general characteristics can be inferred. As a peptide, its solubility is pH-dependent.[4] For purification via High-Performance Liquid Chromatography (HPLC), trifluoroacetic acid (TFA) is often used, and the resulting TFA salt form of the peptide generally exhibits enhanced solubility in aqueous solutions.[3]

Thermal Properties The direct measurement of melting points for many dipeptides using conventional differential scanning calorimetry is often hindered by thermal decomposition occurring before melting.[5][6] Advanced techniques such as Fast Scanning Calorimetry (FSC), which uses ultra-high heating rates, can successfully measure the melting properties of peptides while avoiding decomposition.[6][7]

Biological Activity: Inhibition of Histidine Decarboxylase

This compound is known as a competitive inhibitor of histidine decarboxylase.[3] This enzyme catalyzes the conversion of L-histidine to histamine, a key mediator in allergic reactions and gastric acid secretion. By inhibiting this enzyme, this compound can reduce histamine production, which has been studied for its effect on gastric acid secretion.[3]

Mechanism_of_Action cluster_pathway Histamine Synthesis Pathway cluster_effect Physiological Effect Histidine L-Histidine Enzyme Histidine Decarboxylase Histidine->Enzyme Substrate Histamine Histamine Enzyme->Histamine Catalyzes Secretion Gastric Acid Secretion Histamine->Secretion Stimulates Inhibitor This compound Inhibitor->Enzyme Competitive Inhibition

Caption: Mechanism of action for this compound as an inhibitor.

Experimental Protocols

This section details common experimental methodologies relevant to the synthesis and characterization of this compound.

Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing short peptides like this compound.[8] The process involves sequentially adding amino acids to a growing peptide chain that is covalently attached to a solid resin support.

SPPS_Workflow start Start: Solid Support Resin attach 1. Attach C-terminal Amino Acid (Fmoc-Phe-OH) start->attach deprotect1 2. Fmoc Deprotection attach->deprotect1 wash1 3. Wash deprotect1->wash1 couple 4. Couple next Amino Acid (Fmoc-His(Trt)-OH) wash1->couple deprotect2 5. Final Fmoc Deprotection couple->deprotect2 wash2 6. Wash deprotect2->wash2 cleave 7. Cleave Peptide from Resin & Remove Side-Chain Protection wash2->cleave purify 8. Purify via HPLC cleave->purify end End: Lyophilized this compound purify->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol: Purification by High-Performance Liquid Chromatography (HPLC)

  • Dissolution: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

  • Column: Use a reverse-phase C18 column.

  • Mobile Phase: Employ a gradient of two solvents:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient: Run a linear gradient from low %B to high %B over 30-60 minutes to elute the peptide.

  • Detection: Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the main peptide peak.

  • Analysis & Lyophilization: Analyze collected fractions for purity (e.g., by mass spectrometry) and lyophilize the pure fractions to obtain the final peptide powder.[3]

The solubility of a dipeptide can be determined using established gravimetric or photometric methods.[6][9]

Solubility_Workflow cluster_methods Quantification Methods start Start: Peptide & Solvent (Water) saturate 1. Add excess peptide to a known volume of water to create a slurry. start->saturate equilibrate 2. Equilibrate the mixture. (e.g., shake at constant temperature for 24-48h) saturate->equilibrate separate 3. Separate solid from liquid (Centrifuge or filter 0.22µm) equilibrate->separate sample 4. Collect a precise volume of the clear supernatant. separate->sample measure 5. Quantify peptide concentration sample->measure calculate 6. Calculate Solubility (e.g., in mg/mL or M) measure->calculate photometric Photometric: Measure UV Absorbance measure->photometric gravimetric Gravimetric: Evaporate solvent & weigh residue measure->gravimetric

Caption: Experimental workflow for determining peptide solubility.

Protocol: Solubility Determination

  • Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed vial to ensure a saturated solution is formed.[6]

  • Equilibration: Place the vial in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C) and shake for 24-48 hours to ensure equilibrium is reached.[6]

  • Separation: Centrifuge the suspension at high speed to pellet the undissolved solid. Alternatively, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Quantification (Photometric): Carefully take a precise aliquot of the clear supernatant, dilute if necessary, and measure its absorbance at a characteristic wavelength (e.g., ~214 nm for the peptide bond or ~257 nm for phenylalanine). Calculate the concentration using a standard curve.[9]

  • Quantification (Gravimetric): Transfer a precise volume of the clear supernatant to a pre-weighed container. Evaporate the solvent completely under vacuum. Weigh the container with the dried peptide residue. The difference in weight gives the mass of the dissolved peptide.[6][9]

  • Calculation: Express the final solubility in appropriate units, such as mg/mL or mol/L.

References

H-His-Phe-OH: Investigating a Potential Inhibitor of Histidine Decarboxylase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the inhibition of histidine decarboxylase (HDC) by various compounds. However, a thorough review of existing research reveals a notable absence of studies specifically investigating the dipeptide H-His-Phe-OH as an HDC inhibitor. Consequently, this guide provides a comprehensive overview of the principles and methodologies for evaluating potential HDC inhibitors, contextualized for the hypothetical investigation of this compound. The experimental protocols and data presented are based on established methods for known HDC inhibitors and should be adapted and validated for novel compounds.

Introduction: The Role of Histamine and Histidine Decarboxylase

Histamine is a crucial biogenic amine involved in a myriad of physiological processes, including neurotransmission, gastric acid secretion, and the immune response.[1] It is synthesized from the amino acid L-histidine through a decarboxylation reaction catalyzed by the enzyme L-histidine decarboxylase (HDC, EC 4.1.1.22).[1][2] HDC is the primary and rate-limiting enzyme in the histamine biosynthesis pathway.[2]

In mammals, histamine is predominantly stored in the granules of mast cells and basophils.[3] Upon immunological stimulation, such as an allergen binding to IgE antibodies on these cells, histamine is rapidly released, triggering the characteristic symptoms of allergic reactions.[4][5] These symptoms include vasodilation, increased vascular permeability, smooth muscle contraction, and pruritus.[6] Given its central role in inflammatory and allergic conditions, the inhibition of HDC presents a compelling therapeutic strategy to control excessive histamine production.[2]

Rationale for Histidine Decarboxylase Inhibition

While conventional antihistamines act by blocking histamine receptors (H1, H2, H3, and H4), they do not prevent the synthesis and release of histamine.[1] Inhibiting HDC offers a proactive approach by targeting the very production of histamine. This could be particularly beneficial in conditions characterized by chronic histamine release and inflammation. Several compounds have been identified as HDC inhibitors, including the irreversible inhibitor α-fluoromethylhistidine and various natural products like epigallocatechin-3-gallate (EGCG) from green tea.[7] The exploration of novel, potent, and specific HDC inhibitors remains an active area of research. Dipeptides such as this compound (Histidyl-Phenylalanine) represent a class of molecules that could potentially interact with the active site of HDC, given their structural similarity to the natural substrate, histidine.

Quantitative Analysis of HDC Inhibition

A critical step in evaluating a potential inhibitor is to quantify its potency. This is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes inhibitory data for known HDC inhibitors. Should this compound be investigated, similar data would need to be generated.

InhibitorOrganism/Enzyme SourceIC50KiCitation
(S)-α-fluoromethylhistidineHuman peripheral blood leukocytes>90% inhibition at 10 µM-[7]
Epigallocatechin gallate (EGCG)Recombinant human HDC~60% inhibition at 100 µM-
Epicatechin gallate (ECG)Recombinant human HDC-10 µM
Rugosin D (from Meadowsweet)Recombinant human HDC-~0.35-1 µM[2]
Rugosin A (from Meadowsweet)Recombinant human HDC-~0.35-1 µM[2]

Experimental Protocols for Assessing HDC Inhibition

The evaluation of a potential HDC inhibitor like this compound would involve both enzymatic and cell-based assays.

Enzymatic Assay for HDC Activity

This protocol is based on the principle of measuring the product of the HDC-catalyzed reaction, histamine, or the release of CO2. A common method involves the use of a radiolabeled substrate.

Objective: To determine the in vitro inhibitory effect of this compound on HDC activity.

Materials:

  • Recombinant human HDC

  • L-[3H]-histidine (radiolabeled substrate)

  • Pyridoxal 5'-phosphate (PLP, cofactor)

  • Assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4)

  • This compound (test inhibitor)

  • Positive control inhibitor (e.g., (S)-α-fluoromethylhistidine)

  • Trichloroacetic acid (TCA) to stop the reaction

  • Liquid scintillation cocktail and counter

  • HPLC system for product separation and quantification

Procedure:

  • Prepare a reaction mixture containing assay buffer, PLP, and recombinant human HDC.

  • Add varying concentrations of this compound to the reaction mixture. Include a vehicle control (no inhibitor) and a positive control.

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding L-[3H]-histidine.

  • Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.

  • Terminate the reaction by adding a solution of TCA.

  • Separate the product, [3H]-histamine, from the unreacted substrate, L-[3H]-histidine, using HPLC.

  • Quantify the amount of [3H]-histamine produced using a liquid scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assay for Histamine Release

This assay measures the ability of a test compound to inhibit histamine synthesis in a cellular context, often using a mast cell line.

Objective: To assess the effect of this compound on induced histamine synthesis and release from mast cells.

Materials:

  • Human mast cell line (e.g., HMC-1)

  • Cell culture medium and supplements

  • Stimulating agent (e.g., phorbol 12-myristate 13-acetate (PMA) and a calcium ionophore like A23187)

  • This compound

  • Lysis buffer

  • Histamine ELISA kit

Procedure:

  • Culture HMC-1 cells to an appropriate density in multi-well plates.

  • Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-24 hours).

  • Induce histamine synthesis and release by treating the cells with a stimulating agent (e.g., PMA and A23187).

  • Incubate for a suitable period (e.g., 4-24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of histamine in the supernatant using a commercially available ELISA kit.

  • The remaining cells can be lysed to measure intracellular histamine levels or to assess cell viability (e.g., using an MTT assay) to rule out cytotoxicity of the test compound.

  • Calculate the percentage of inhibition of histamine release for each concentration of this compound.

  • Determine the IC50 value for the inhibition of histamine release.

Visualizing Pathways and Workflows

Understanding the underlying biological pathways and experimental designs is crucial. The following diagrams, generated using the DOT language, illustrate key concepts.

Histamine_Synthesis_Pathway Histidine L-Histidine HDC Histidine Decarboxylase (HDC) (Pyridoxal 5'-phosphate) Histidine->HDC Substrate Histamine Histamine HDC->Histamine Catalyzes Inhibitor This compound (Potential Inhibitor) Inhibitor->HDC Inhibits

Figure 1: Histamine Synthesis Pathway and Potential Inhibition.

HDC_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis reagents Prepare Assay Buffer, Enzyme (HDC), Cofactor (PLP) mix Combine HDC, PLP, and this compound reagents->mix inhibitor Prepare Serial Dilutions of this compound inhibitor->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate add_substrate Add L-[3H]-Histidine to Initiate Reaction pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Terminate with TCA incubate->stop_reaction separation Separate Product by HPLC stop_reaction->separation quantification Quantify [3H]-Histamine via Liquid Scintillation separation->quantification calculation Calculate % Inhibition and IC50 quantification->calculation

Figure 2: Generalized Workflow for an Enzymatic HDC Inhibition Assay.

Allergic_Inflammation_Pathway cluster_mast_cell Mast Cell cluster_tissue_response Tissue Response Allergen Allergen IgE IgE Antibody Allergen->IgE Receptor FcεRI Receptor IgE->Receptor Degranulation Degranulation Receptor->Degranulation Activation Histamine_Release Histamine Release Degranulation->Histamine_Release H1_Receptor H1 Receptor Histamine_Release->H1_Receptor Binds to HDC_Inhibition HDC Inhibition (e.g., by this compound) Histamine_Synthesis Histamine Synthesis (HDC) HDC_Inhibition->Histamine_Synthesis Histamine_Synthesis->Histamine_Release Vasodilation Vasodilation & Increased Permeability H1_Receptor->Vasodilation Smooth_Muscle Smooth Muscle Contraction H1_Receptor->Smooth_Muscle Pruritus Pruritus (Itching) H1_Receptor->Pruritus

Figure 3: Role of Histamine in Allergic Inflammation.

Conclusion and Future Directions

The inhibition of histidine decarboxylase is a promising therapeutic avenue for managing allergic and inflammatory disorders. While the dipeptide this compound has not been specifically documented as an HDC inhibitor, its structural relation to histidine suggests it could be a candidate for investigation. The methodologies outlined in this guide provide a robust framework for evaluating its potential inhibitory activity. Future research should focus on synthesizing and testing this compound and similar dipeptides in rigorous enzymatic and cell-based assays. Structure-activity relationship studies could further elucidate the molecular requirements for effective HDC inhibition, paving the way for the development of novel, peptide-based therapeutics.

References

Unveiling the Journey of H-His-Phe-OH: A Technical Guide to its Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-His-Phe-OH, composed of L-histidine and L-phenylalanine, represents a class of small biomolecules with potential therapeutic applications. Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes it—is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of this compound and similar dipeptides, offering insights into its journey through the body. While specific in-vivo pharmacokinetic data for this compound is limited in publicly available literature, this guide synthesizes existing knowledge on dipeptide transport and metabolism to construct a probable pharmacokinetic profile.

Absorption: Crossing the Intestinal Barrier

The primary route for the absorption of orally administered dipeptides like this compound is through the intestinal epithelium. This process is predominantly mediated by the high-capacity, low-affinity proton-coupled peptide transporter 1 (PepT1).[1] PepT1 is highly expressed on the apical membrane of enterocytes in the small intestine and facilitates the uptake of a wide variety of di- and tripeptides.[1]

The transport of dipeptides via PepT1 is an active process, driven by a proton gradient. Histidine residues within the transporter, specifically H57 and H121 in rabbit PepT1, have been shown to be crucial for proton binding and substrate recognition, respectively.[2] This suggests that the histidine moiety of this compound likely plays a significant role in its interaction with and transport by PepT1.

Studies on dipeptides containing histidine or phenylalanine have demonstrated their ability to be absorbed intact. For instance, research in rats has shown that dipeptides containing these amino acids can be detected in the mesenteric venous blood following intraluminal administration, confirming their passage across the intestinal wall.[3][4]

Bioavailability: Factors at Play

The oral bioavailability of dipeptides is influenced by several factors, including their affinity for PepT1, susceptibility to hydrolysis by brush border and intracellular peptidases, and potential interactions with other dietary components. The rate of hydrolysis of dipeptides can vary significantly, with an inverse relationship often observed between the rate of hydrolysis and the extent of intact peptide absorption.[3][4]

While specific bioavailability data for this compound is not available, the general principles of dipeptide absorption suggest that a portion of the administered dose is likely to be absorbed intact, while the remainder is hydrolyzed to its constituent amino acids, L-histidine and L-phenylalanine, which are then absorbed by their respective amino acid transporters.

Distribution, Metabolism, and Excretion: The Fate of this compound

Following absorption, intact this compound would enter the systemic circulation and be distributed to various tissues. Unmodified peptides, however, often have short plasma half-lives due to rapid clearance mechanisms, including enzymatic degradation and renal filtration.[5][6]

Metabolism: The primary metabolic fate of this compound is likely hydrolysis into L-histidine and L-phenylalanine by peptidases present in the plasma and various tissues, particularly the liver and kidneys.[6] L-phenylalanine is subsequently metabolized by phenylalanine hydroxylase, primarily in the liver, to form tyrosine.[7]

Excretion: The constituent amino acids and any metabolic byproducts are ultimately excreted by the kidneys.[6]

Quantitative Data Summary

Due to the absence of specific pharmacokinetic studies on this compound, a quantitative data table cannot be provided at this time. Research on dipeptides with similar structures can offer some insights. For example, a study on a metabolically stabilized dipeptide analog, L-phenylalanyl-Ψ[CS-N]-L-alanine, in rats revealed the following pharmacokinetic parameters after intravenous administration:

ParameterValueUnit
Clearance0.151 ± 0.008L/h/kg
Volume of Distribution0.235 ± 0.012L/kg
Half-life1.14 ± 0.07h
Data from a study on a structurally related dipeptide analog and may not be representative of this compound.[8]

Experimental Protocols

To facilitate further research into the pharmacokinetics of this compound, this section outlines key experimental methodologies.

In Vitro Intestinal Transport Studies using Caco-2 Cells

The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with enterocyte-like characteristics, is a widely accepted in-vitro model for studying intestinal drug absorption.[9][10]

Protocol:

  • Cell Culture: Caco-2 cells are cultured on semi-permeable filter supports for 21 days to allow for differentiation and formation of a tight monolayer.

  • Transport Assay:

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

    • A solution containing this compound is added to the apical (AP) side of the monolayer, representing the intestinal lumen.

    • Samples are collected from the basolateral (BL) side, representing the bloodstream, at various time points.

    • The concentration of this compound and its constituent amino acids in the AP and BL compartments is quantified using a validated analytical method, such as HPLC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.

In Vitro Metabolism Studies using Liver Microsomes

Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s, and are used to assess the metabolic stability of compounds.[11][12][13][14]

Protocol:

  • Incubation: this compound is incubated with pooled human or animal liver microsomes in the presence of necessary cofactors (e.g., NADPH).

  • Time Course Analysis: Aliquots are taken at different time points and the reaction is quenched.

  • Quantification: The remaining concentration of this compound is determined by a suitable analytical method.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in-vitro half-life and intrinsic clearance.

Analytical Method for Quantification in Biological Samples

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection is a common and sensitive method for quantifying peptides and amino acids in biological matrices like plasma and cell culture media.[15][16][17]

Protocol:

  • Sample Preparation: Proteins in the biological sample (e.g., plasma) are precipitated using an agent like perchloric acid or acetonitrile. The supernatant is then collected.

  • Chromatographic Separation: The sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column) to separate this compound from other components.

  • Detection and Quantification: The concentration of the dipeptide is determined using a detector (e.g., a mass spectrometer or a fluorescence detector) and a calibration curve generated with known standards.

Visualizations

Intestinal Absorption Pathway of this compound

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream This compound This compound PepT1 PepT1 This compound->PepT1 H+ co-transport His + Phe (from hydrolysis) His + Phe (from hydrolysis) AAT Amino Acid Transporters His + Phe (from hydrolysis)->AAT Intact this compound Intact this compound PepT1->Intact this compound Intracellular Peptidases Intracellular Peptidases Intact this compound->Intracellular Peptidases Hydrolysis Intact H-His-Phe-OH_blood Intact this compound Intact this compound->Intact H-His-Phe-OH_blood Basolateral Transport His + Phe His + Phe Intracellular Peptidases->His + Phe His + Phe_blood His + Phe His + Phe->His + Phe_blood Basolateral Transport AAT->His + Phe

Caption: Proposed intestinal absorption and initial metabolism of this compound.

Experimental Workflow for In Vitro Intestinal Transport

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Caco-2 cells on filter inserts B Culture for 21 days (Differentiation) A->B C Measure TEER (Monolayer Integrity) B->C D Add this compound to Apical (AP) side C->D E Incubate at 37°C D->E F Collect samples from Apical (AP) and Basolateral (BL) sides at time points E->F G Quantify this compound and metabolites by HPLC-MS/MS F->G H Calculate Apparent Permeability (Papp) G->H

Caption: Workflow for assessing intestinal permeability using the Caco-2 cell model.

Metabolic Pathway of Phenylalanine

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis L-Phenylalanine L-Phenylalanine Hydrolysis->L-Phenylalanine Phenylalanine_Hydroxylase Phenylalanine Hydroxylase (Liver) L-Phenylalanine->Phenylalanine_Hydroxylase L-Tyrosine L-Tyrosine Phenylalanine_Hydroxylase->L-Tyrosine Further_Metabolism Further Metabolism (e.g., Catecholamines) L-Tyrosine->Further_Metabolism

Caption: Primary metabolic pathway of the phenylalanine component of this compound.

Conclusion and Future Directions

While a complete pharmacokinetic profile of this compound remains to be elucidated through dedicated in-vivo studies, the existing body of research on dipeptide transport and metabolism provides a strong foundation for predicting its behavior in the body. The available evidence suggests that this compound is likely absorbed, at least in part, as an intact dipeptide via the PepT1 transporter, with subsequent hydrolysis to its constituent amino acids.

Future research should focus on conducting formal pharmacokinetic studies in animal models to determine key parameters such as Cmax, Tmax, AUC, and absolute bioavailability. Furthermore, detailed metabolic stability studies using various in-vitro systems will be crucial to fully understand its metabolic fate. This information will be invaluable for the rational design and development of this compound as a potential therapeutic agent.

References

An In-depth Technical Guide on the Interaction of H-His-Phe-OH and Related Peptides with Specific Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known protein interactions of the tripeptide H-His-Phe-OH and its closely related cyclic dipeptide, Cyclo(His-Phe). Due to the limited availability of specific data on this compound, this document synthesizes information on related compounds to offer insights into its potential biological activities and mechanisms of action. The guide includes a summary of a known protein target for this compound, a detailed exploration of the biological activities of Cyclo(His-Phe), relevant experimental protocols for studying peptide-protein interactions, and diagrams of associated signaling pathways and experimental workflows.

Introduction

Small peptides are increasingly recognized for their significant roles in various physiological processes and their potential as therapeutic agents. The tripeptide this compound, composed of Histidine and Phenylalanine, and its cyclic derivative, Cyclo(His-Phe), are of particular interest due to the bioactive nature of their constituent amino acids. This guide aims to consolidate the current understanding of their interactions with protein targets, providing a valuable resource for researchers in drug discovery and development.

This compound and Its Known Protein Target

Direct research on the specific protein targets of the linear tripeptide this compound is limited. However, it has been identified as a competitive inhibitor of histidine decarboxylase.[1] This enzyme is responsible for the conversion of histidine to histamine, a key mediator in inflammatory responses, gastric acid secretion, and neurotransmission. The inhibitory action of this compound on histidine decarboxylase suggests its potential utility in modulating histamine-related physiological and pathological processes.

Biological Activities of the Related Cyclic Dipeptide, Cyclo(His-Phe)

The cyclic form of the His-Phe dipeptide, Cyclo(L-histidyl-L-phenylalanyl) or Cyclo(His-Phe), has been the subject of more extensive research, revealing a range of biological activities. These findings provide a basis for speculating on the potential, though unconfirmed, activities of the linear this compound.

Table 1: Summary of Biological Activities of Cyclo(His-Phe)

Biological ActivityObserved EffectCell Lines/Model SystemReference
Anti-tumor Activity Significant reduction of cell viability, particularly in cervical carcinoma cells.HeLa, WHCO3, MCF-7 cell lines[2][3]
Cardiovascular Effects Gradual reduction in heart rate and a decrease in coronary flow rate.Isolated rat heart studies[2][3]
Ion Channel Modulation Blocking of sodium and calcium ion channels, and opening of inward rectifying potassium ion channels.Ventricular myocytes of rats (patch-clamp studies)[2][3]
Antifungal Activity Excellent antifungal activity.Not specified[2][3]

These diverse activities suggest that Cyclo(His-Phe), and potentially this compound, may interact with multiple protein targets, including those involved in cell proliferation, cardiac function, and microbial growth.

Experimental Protocols for Studying Peptide-Protein Interactions

To facilitate further research into the protein targets of this compound and related peptides, this section details common experimental methodologies.

Peptide Array Screening

Peptide arrays are a high-throughput method for identifying and mapping protein-protein interactions.

  • Principle: A library of peptides is synthesized on a solid support (e.g., a cellulose membrane). This array is then incubated with a target protein. Binding events are detected, typically using a labeled antibody against the target protein, revealing which peptides in the array interact with the protein.[4][5]

  • Workflow:

    Peptide_Array_Workflow A Peptide Synthesis on Array B Incubation with Target Protein A->B C Washing to Remove Unbound Protein B->C D Incubation with Labeled Antibody C->D E Detection of Bound Protein D->E F Data Analysis to Identify Binders E->F

    Peptide Array Screening Workflow

Affinity Pull-Down Assays

Affinity pull-down assays are used to isolate and identify binding partners of a "bait" peptide from a complex mixture like a cell lysate.

  • Principle: A biotinylated version of the peptide of interest is immobilized on streptavidin-coated beads. These beads are then incubated with a cell lysate. Proteins that bind to the peptide are "pulled down" with the beads, washed, and then eluted for identification by methods such as mass spectrometry.[6]

  • Workflow:

    Pull_Down_Assay_Workflow A Immobilize Biotinylated Peptide on Beads B Incubate with Cell Lysate A->B C Wash to Remove Non-specific Binders B->C D Elute Bound Proteins C->D E Identify Proteins (e.g., Mass Spectrometry) D->E

Biophysical Assays for Quantitative Analysis

To obtain quantitative binding data, several biophysical techniques can be employed.

  • Surface Plasmon Resonance (SPR): Measures the binding affinity and kinetics by detecting changes in the refractive index at the surface of a sensor chip when a protein (analyte) flows over an immobilized peptide (ligand).

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding of a protein to a peptide in solution, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy).

  • Fluorescence Polarization (FP): Measures the change in the polarization of fluorescent light emitted from a labeled peptide upon binding to a protein. This change is dependent on the size of the molecular complex.

  • Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay where an immobilized peptide is incubated with a protein, and the binding is detected using an antibody conjugated to an enzyme that produces a measurable color change. [7]

Potential Signaling Pathways

While specific signaling pathways for this compound are not yet elucidated, peptides often exert their effects by interacting with cell surface receptors, such as G-protein-coupled receptors (GPCRs), which can trigger intracellular signaling cascades.

Peptide_Signaling_Pathway cluster_cell Cell Membrane Receptor GPCR G_Protein G-Protein Activation Receptor->G_Protein Activation Peptide This compound Peptide->Receptor Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger Production (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Hypothetical GPCR Signaling Pathway for a Peptide

Conclusion and Future Directions

The available evidence indicates that this compound is a competitive inhibitor of histidine decarboxylase, suggesting a clear avenue for further investigation into its therapeutic potential. The broad biological activities of its cyclic counterpart, Cyclo(His-Phe), hint at a wider range of protein interactions that remain to be explored for the linear tripeptide. Future research should focus on:

  • Target Identification and Validation: Employing the experimental protocols outlined in this guide to identify and validate novel protein targets for this compound.

  • Quantitative Binding Analysis: Determining the binding affinities (e.g., Kd, Ki, IC50) of this compound for its identified targets.

  • Elucidation of Signaling Pathways: Mapping the downstream signaling cascades modulated by the interaction of this compound with its protein targets.

  • Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the peptide structure affect its binding affinity and biological activity.

A deeper understanding of the molecular interactions of this compound will be crucial for harnessing its full potential in the development of novel therapeutics.

References

The Biological Effects of H-His-Phe-OH: A Technical Review of its Potential as a Histidine Decarboxylase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-His-Phe-OH, composed of L-histidine and L-phenylalanine, has been identified as a competitive inhibitor of histidine decarboxylase (HDC), the key enzyme in histamine biosynthesis. This whitepaper provides a comprehensive technical review of the known biological effects of this compound, with a primary focus on its inhibitory action on HDC and the consequential impact on gastric acid secretion. This document synthesizes available data, outlines relevant experimental methodologies, and presents key signaling pathways to support further research and drug development efforts targeting histamine-mediated physiological processes.

Introduction: The Significance of Histamine and Histidine Decarboxylase

Histamine, a biogenic amine, is a crucial mediator in a wide array of physiological and pathological processes, including allergic and inflammatory responses, neurotransmission, and the regulation of gastric acid secretion.[1][2] The synthesis of histamine is catalyzed by a single enzyme, L-histidine decarboxylase (HDC) (EC 4.1.1.22), which facilitates the decarboxylation of the essential amino acid L-histidine.[3][4] Given its singular role in histamine production, HDC presents a strategic target for therapeutic intervention in conditions characterized by excessive histamine activity. The inhibition of HDC offers a direct mechanism to control histamine levels and mitigate its downstream effects.

The dipeptide this compound has been reported as a competitive inhibitor of mammalian histidine decarboxylase.[5] This document aims to consolidate the understanding of this compound's biological effects, with a particular emphasis on its potential as a modulator of histamine-dependent pathways.

This compound as a Competitive Inhibitor of Histidine Decarboxylase

The primary reported biological effect of this compound is its ability to competitively inhibit histidine decarboxylase. Competitive inhibition implies that this compound likely binds to the active site of the HDC enzyme, thereby competing with the natural substrate, L-histidine, and reducing the rate of histamine synthesis.

Quantitative Data on HDC Inhibition

While the seminal work by Hammar and Ragnarsson in 1979 identified this compound as a competitive inhibitor of HDC, specific quantitative data such as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50) are not available in the currently accessible literature.[5] The following table is provided as a template to be populated once this critical data is obtained from the primary source.

InhibitorEnzyme SourceInhibition TypeKi ValueIC50 ValueReference
This compoundMammalianCompetitiveData Not AvailableData Not Available[5]
Proposed Experimental Protocol for Determining HDC Inhibition

A detailed experimental protocol from the original study is not currently available. However, a standard methodology for assessing the inhibition of HDC by this compound in vitro would likely involve the following steps. This protocol is a generalized representation based on common enzyme inhibition assay principles.

Objective: To determine the inhibitory effect and kinetics of this compound on histidine decarboxylase activity.

Materials:

  • Purified or partially purified histidine decarboxylase (e.g., from mammalian tissue)

  • L-Histidine (substrate)

  • This compound (inhibitor)

  • Pyridoxal-5'-phosphate (PLP) (cofactor)

  • Reaction buffer (e.g., phosphate buffer at optimal pH for the enzyme)

  • Detection reagent for histamine (e.g., o-phthalaldehyde for fluorometric detection) or a method to measure CO2 production.

  • Spectrofluorometer or other appropriate detection instrument.

Methodology:

  • Enzyme Preparation: Prepare a stock solution of histidine decarboxylase in a suitable buffer.

  • Inhibitor and Substrate Preparation: Prepare stock solutions of this compound and L-histidine in the reaction buffer.

  • Assay Setup:

    • In a series of reaction vessels, add the reaction buffer, PLP, and varying concentrations of this compound.

    • Include a control group with no inhibitor.

    • Pre-incubate the enzyme with the inhibitor for a specified time at the optimal temperature.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding a fixed concentration of L-histidine to each vessel.

  • Incubation: Incubate the reaction mixtures for a defined period under optimal conditions.

  • Termination of Reaction: Stop the reaction (e.g., by adding a strong acid).

  • Detection of Histamine: Quantify the amount of histamine produced using a suitable method, such as fluorometric detection after derivatization with o-phthalaldehyde.

  • Data Analysis:

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

    • To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics.

experimental_workflow Experimental Workflow for HDC Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_enzyme Prepare HDC Solution setup Set up Reaction Mixtures (Buffer, PLP, +/- Inhibitor) prep_enzyme->setup prep_inhibitor Prepare this compound Solutions prep_inhibitor->setup prep_substrate Prepare L-Histidine Solution initiate Initiate Reaction (Add Substrate) prep_substrate->initiate pre_incubate Pre-incubate (Enzyme + Inhibitor) setup->pre_incubate pre_incubate->initiate incubate Incubate initiate->incubate terminate Terminate Reaction incubate->terminate detect Detect Histamine (e.g., Fluorometry) terminate->detect analyze Data Analysis (IC50, Ki, Inhibition Type) detect->analyze

A generalized workflow for determining the inhibitory activity of this compound on HDC.

Implications for Gastric Acid Secretion

One of the most well-established physiological roles of histamine is the stimulation of gastric acid secretion.[6][7][8] Histamine is synthesized and released by enterochromaffin-like (ECL) cells in the gastric mucosa and acts on H2 receptors on parietal cells, leading to the secretion of hydrochloric acid into the stomach lumen.

By inhibiting HDC, this compound is expected to reduce the local synthesis of histamine in the gastric mucosa, thereby decreasing the stimulation of parietal cells and leading to a reduction in gastric acid secretion. The effect of this compound on gastric acid secretion was reportedly described by Mattsson et al. in 1982, though the specifics of this study are not detailed in the currently available literature.

Signaling Pathway of Histamine-Mediated Gastric Acid Secretion

The following diagram illustrates the signaling pathway of gastric acid secretion and the putative point of intervention for this compound.

gastric_acid_secretion Signaling Pathway of Gastric Acid Secretion and this compound Action cluster_stimuli Stimuli cluster_cells Gastric Mucosa Cells cluster_inhibition Inhibition cluster_process Process gastrin Gastrin ecl_cell ECL Cell gastrin->ecl_cell ach Acetylcholine ach->ecl_cell histidine L-Histidine ecl_cell->histidine parietal_cell Parietal Cell h2r H2 Receptor parietal_cell->h2r h_his_phe_oh This compound hdc HDC h_his_phe_oh->hdc Inhibits histidine->hdc Substrate histamine Histamine hdc->histamine Product histamine->h2r Binds to camp cAMP Pathway h2r->camp proton_pump H+/K+ ATPase (Proton Pump) camp->proton_pump Activates acid_secretion HCl Secretion proton_pump->acid_secretion

Proposed mechanism of this compound in the gastric acid secretion pathway.

Other Potential Biological Effects

While the primary focus of this review is on the inhibition of HDC, the constituent amino acids of this compound, histidine and phenylalanine, are precursors to numerous biologically active molecules.[9][10] Histidine is a precursor to carnosine, an antioxidant and pH-buffering dipeptide.[11] Phenylalanine is a precursor to tyrosine, which in turn is a precursor for catecholamines such as dopamine, norepinephrine, and epinephrine.[9] Therefore, it is conceivable that this compound could have other, as yet uncharacterized, biological effects related to these pathways. Further research is warranted to explore these possibilities.

Conclusion and Future Directions

This compound is a dipeptide with a documented, albeit not fully quantified in accessible literature, role as a competitive inhibitor of histidine decarboxylase. This primary biological effect positions it as a potential modulator of histamine-mediated physiological processes, most notably gastric acid secretion. The lack of readily available quantitative data (Ki, IC50) and detailed experimental protocols from the original studies represents a significant knowledge gap that hinders a complete assessment of its potency and therapeutic potential.

Future research should prioritize:

  • Replication and Quantitative Analysis: Replicating the original findings of Hammar and Ragnarsson to determine the precise inhibitory constants of this compound against HDC from various species, including humans.

  • In Vivo Studies: Conducting in vivo studies in animal models to evaluate the effect of this compound on gastric acid secretion and other histamine-dependent processes.

  • Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its viability as a drug candidate.

  • Exploration of Other Biological Activities: Investigating potential off-target effects or additional biological activities of this compound related to histidine and phenylalanine metabolism.

A thorough understanding of the biological effects of this compound will be invaluable for researchers and drug development professionals exploring novel therapeutic strategies for managing conditions associated with dysregulated histamine production.

References

Methodological & Application

Application Note: Protocol for Solid-Phase Synthesis of H-His-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed protocol for the manual solid-phase synthesis of the dipeptide H-His-Phe-OH. The synthesis employs the widely used 9-fluorenylmethoxycarbonyl (Fmoc) strategy.[1] The process begins from the C-terminus by anchoring Fmoc-protected Phenylalanine (Fmoc-Phe-OH) to a 2-Chlorotrityl chloride (2-CTC) resin.[2][3] This specific resin is highly acid-labile, making it ideal for the preparation of peptides with a free C-terminal carboxylic acid under mild cleavage conditions.[3][4] The subsequent amino acid, Histidine, is introduced as Fmoc-His(Trt)-OH. The trityl (Trt) group protects the reactive imidazole side chain of Histidine during synthesis and is removed during the final cleavage step.[5][6] The standard synthesis cycle involves iterative steps of Fmoc deprotection using a piperidine solution, followed by the coupling of the next Fmoc-protected amino acid.[7][8] Finally, the dipeptide is cleaved from the resin and all protecting groups are removed simultaneously using a trifluoroacetic acid (TFA)-based cleavage cocktail.[9][10]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound on a 0.25 mmol scale.

ParameterSpecificationMolar Equivalents (relative to resin loading)Notes
Resin
Type2-Chlorotrityl chloride (2-CTC) Resin-Ideal for peptides with C-terminal acids.[2]
Substitution~1.0 mmol/g-Refer to the manufacturer's Certificate of Analysis.
Starting Quantity250 mg (0.25 mmol)1.0
First Amino Acid Loading
Amino AcidFmoc-Phe-OH1.0Lower equivalence minimizes double loading.
BaseN,N-Diisopropylethylamine (DIPEA)2.5
Capping AgentMethanol (MeOH)-Used to cap unreacted resin sites.
Peptide Coupling
Amino AcidFmoc-His(Trt)-OH3.0Using excess drives the reaction to completion.
Coupling ReagentHBTU2.9A common and effective coupling reagent.[11]
BaseN,N-Diisopropylethylamine (DIPEA)6.0Required for the coupling reaction.[11]
Deprotection & Cleavage
Fmoc Deprotection20% (v/v) Piperidine in DMF-Standard reagent for Fmoc removal.[1]
Cleavage Cocktail95% TFA / 2.5% H₂O / 2.5% TIS-Reagent K is also a suitable alternative.[12]
Cleavage Volume10 mL per gram of resin-Ensures complete immersion and reaction.

Experimental Protocol

This protocol details the manual synthesis of this compound starting from 2-CTC resin.

Resin Preparation and First Amino Acid Loading (Fmoc-Phe-OH)
  • Place 250 mg of 2-Chlorotrityl chloride resin (~1.0 mmol/g substitution) into a fritted reaction vessel.

  • Swell the resin in dichloromethane (DCM, 5 mL) for 30 minutes with gentle agitation.

  • Drain the DCM.

  • In a separate vial, dissolve Fmoc-Phe-OH (97 mg, 0.25 mmol, 1.0 eq) in 4 mL of DCM.

  • Add DIPEA (109 µL, 0.625 mmol, 2.5 eq) to the amino acid solution.

  • Add the amino acid solution to the swollen resin. Agitate the mixture gently for 1 hour.

  • To cap any unreacted chloride sites on the resin, add 0.5 mL of methanol (MeOH) and continue to agitate for an additional 30 minutes.

  • Drain the reaction solution and wash the resin sequentially with DCM (3 x 5 mL), DMF (3 x 5 mL), and finally DCM (3 x 5 mL).

Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF (5 mL) to the resin. Agitate for 3 minutes.

  • Drain the solution.

  • Add a fresh 5 mL of 20% piperidine in DMF and agitate for 7 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to ensure complete removal of piperidine.

  • Wash the resin with DCM (3 x 5 mL) and perform a Kaiser test to confirm the presence of a free primary amine.

Coupling of the Second Amino Acid (Fmoc-His(Trt)-OH)
  • In a separate vial, dissolve Fmoc-His(Trt)-OH (465 mg, 0.75 mmol, 3.0 eq) and HBTU (280 mg, 0.73 mmol, 2.9 eq) in 3 mL of DMF.

  • Add DIPEA (261 µL, 1.5 mmol, 6.0 eq) to the solution to activate the amino acid. The solution will typically change color. Allow pre-activation to proceed for 2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

  • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).

Final Fmoc Deprotection
  • Repeat the Fmoc deprotection procedure described in Step 2 .

  • After the final DMF washes, wash the resin with DCM (3 x 5 mL) followed by methanol (3 x 5 mL).

  • Dry the peptidyl-resin under high vacuum for at least 2 hours before cleavage.[13]

Cleavage and Global Deprotection
  • Prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% deionized water, and 2.5% Triisopropylsilane (TIS). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Place the dried resin in a clean reaction vessel.

  • Add 2.5 mL of the cleavage cocktail to the resin (10 mL/g).

  • Agitate the mixture at room temperature for 2 hours. This step cleaves the peptide from the resin and removes the Trt protecting group from the Histidine side chain.[9][12]

  • Filter the solution to separate the resin beads, collecting the filtrate in a clean centrifuge tube.

  • Wash the resin beads with an additional 1 mL of fresh TFA and combine the filtrates.

Peptide Precipitation and Isolation
  • Concentrate the TFA filtrate slightly under a gentle stream of nitrogen if necessary.

  • Add the TFA solution dropwise to a centrifuge tube containing 10-fold excess of ice-cold diethyl ether. A white precipitate should form.

  • Place the tube in a freezer for 30 minutes to maximize precipitation.

  • Centrifuge the mixture to pellet the crude peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet twice with cold diethyl ether, repeating the centrifugation and decanting steps.

  • After the final wash, dry the white solid under vacuum to yield the crude this compound peptide.

  • The crude product should be purified by reverse-phase HPLC and its identity confirmed by mass spectrometry.

Synthesis Workflow Diagram

SPPS_Workflow start Start: 2-CTC Resin swell 1. Resin Swelling (DCM) start->swell load 2. Load Fmoc-Phe-OH + Capping (MeOH) swell->load Wash deprot1 3. Fmoc Deprotection (20% Piperidine/DMF) load->deprot1 Wash couple 4. Couple Fmoc-His(Trt)-OH (HBTU, DIPEA) deprot1->couple Wash deprot2 5. Final Fmoc Deprotection (20% Piperidine/DMF) couple->deprot2 Wash cleave 6. Cleavage & Deprotection (TFA/TIS/H₂O) deprot2->cleave Wash & Dry precip 7. Precipitation (Cold Diethyl Ether) cleave->precip Filter end Final Product: This compound precip->end Isolate & Purify

Caption: Workflow for the solid-phase synthesis of this compound.

References

Application Notes and Protocols: High-Performance Liquid Chromatography Purification of H-His-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-performance liquid chromatography (HPLC) is a cornerstone technique for the purification and analysis of synthetic peptides.[1][2] H-His-Phe-OH, a dipeptide composed of L-histidine and L-phenylalanine, serves as a valuable building block in peptide synthesis and various biochemical studies. Its purification is critical to remove impurities from the synthesis process, such as deletion sequences, incompletely deprotected peptides, or by-products from side reactions.[3] Reversed-phase HPLC (RP-HPLC) is the most common and effective method for peptide purification due to its high efficiency and the use of volatile mobile phases that are easily removed post-purification.[3][4]

This document provides a detailed protocol for the purification of this compound using RP-HPLC. The methodology is based on the hydrophobic interaction of the peptide with a nonpolar stationary phase and its elution using an increasing gradient of an organic solvent.[1][3]

Physicochemical Properties of this compound

The separation of this compound by RP-HPLC is influenced by its chemical properties, particularly the characteristics of its constituent amino acid side chains. Phenylalanine provides a hydrophobic benzyl group, while histidine's imidazole group can be charged depending on the pH.[5]

PropertyValue/DescriptionSource
Molecular Formula C15H18N4O3[6]
Molecular Weight 302.33 g/mol [6]
Amino Acid Composition L-Histidine, L-Phenylalanine[7]
Key Functional Groups Imidazole (Histidine), Benzyl (Phenylalanine), N-terminus, C-terminus[5]
Hydrophobicity The phenylalanine residue imparts significant hydrophobicity, which is the primary basis for retention in RP-HPLC.[5]
Charge at Low pH (e.g., with TFA) The N-terminal amino group and the histidine imidazole ring will be protonated and carry a positive charge.[5][8]

Experimental Protocol

This protocol outlines a standard procedure for the purification of crude this compound using preparative RP-HPLC.

Materials and Instrumentation
  • Preparative HPLC system with a gradient pump, autosampler (or manual injector), and a UV detector.

  • Reverse-phase C18 column (e.g., 10 µm particle size, 100-300 Å pore size, 250 x 21.2 mm). Wide-pore silica (300 Å) is often recommended for peptides.[9]

  • HPLC-grade water.

  • HPLC-grade acetonitrile (ACN).

  • Trifluoroacetic acid (TFA), HPLC grade.

  • Crude this compound peptide.

  • Lyophilizer.

Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

Note: The use of TFA as an ion-pairing agent helps to improve peak shape and resolution by protonating free silanols on the stationary phase and providing a counter-ion for charged residues on the peptide.[8]

Sample Preparation
  • Dissolve the crude this compound peptide in a minimal amount of Mobile Phase A.

  • If solubility is an issue, a small percentage of Mobile Phase B or a denaturant can be added.[10]

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC Purification Method

The following parameters provide a starting point for the purification and may require optimization based on the specific crude peptide mixture and HPLC system.

ParameterRecommended Setting
Column Preparative C18, 250 x 21.2 mm, 10 µm, 300 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 15-20 mL/min
Detection 214 nm and 280 nm
Column Temperature Ambient or 35-40°C
Injection Volume Dependent on sample concentration and column capacity
Gradient Program See table below
Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0955
5955
356535
40595
45595
50955
60955

Note: This is a typical gradient for peptide purification.[10] The shallow gradient from 5% to 35% B over 30 minutes is designed to effectively separate the target peptide from its impurities.

Post-Purification Processing
  • Fraction Collection: Collect fractions corresponding to the main peak detected at 214 nm (for the peptide bond) and 280 nm (for the phenylalanine aromatic ring).[3][11]

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity.

  • Pooling and Lyophilization: Pool the fractions with the desired purity (>95%). Freeze the pooled fractions and lyophilize to obtain the purified this compound as a white, fluffy powder.

Experimental Workflow Diagram

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification MobilePhase Mobile Phase Preparation (A: 0.1% TFA in H2O, B: 0.1% TFA in ACN) Equilibrate Column Equilibration (95% A, 5% B) MobilePhase->Equilibrate SamplePrep Sample Preparation (Dissolve & Filter Crude Peptide) Inject Inject Sample SamplePrep->Inject Equilibrate->Inject Gradient Gradient Elution (5-35% B over 30 min) Inject->Gradient Detect UV Detection (214 nm & 280 nm) Gradient->Detect Collect Fraction Collection Detect->Collect Analysis Purity Analysis (Analytical HPLC) Collect->Analysis Pool Pool Pure Fractions Analysis->Pool Purity > 95% Lyophilize Lyophilization Pool->Lyophilize FinalProduct Purified this compound Lyophilize->FinalProduct

Caption: Workflow for the RP-HPLC purification of this compound.

Conclusion

The protocol described provides a robust starting point for the purification of this compound. Reversed-phase HPLC is a powerful technique that, when optimized, can yield highly pure peptide suitable for sensitive downstream applications in research and drug development.[4][9] Successful purification relies on careful sample preparation, a well-designed gradient, and accurate fraction collection based on UV detection. The final lyophilized product should be a pure form of the dipeptide, ready for its intended use.

References

Application Notes and Protocols for H-His-Phe-OH in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing the dipeptide H-His-Phe-OH in competitive binding assays. The information is intended to guide researchers in designing and executing experiments to characterize the binding affinity of this compound for its target proteins, primarily focusing on its known role as a competitive inhibitor of histidine decarboxylase (HDC).

Introduction

This compound, a dipeptide composed of L-histidine and L-phenylalanine, has been identified as a competitive inhibitor of histidine decarboxylase (HDC), the enzyme responsible for the synthesis of histamine from histidine.[1] Competitive binding assays are fundamental in pharmacology and drug discovery to determine the affinity of a ligand (in this case, this compound) for its receptor or enzyme. These assays measure the ability of an unlabeled compound to compete with a labeled compound (radioligand or fluorescent probe) for binding to the target. The data generated, such as the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki), are crucial for understanding the potency and specificity of the compound.

This document outlines two common types of competitive binding assays: a radioligand binding assay, which is a gold standard for membrane-bound receptors, and a fluorescence polarization assay, a homogenous method well-suited for soluble enzymes like HDC.[2][3][4]

Data Presentation

Quantitative data from competitive binding assays should be meticulously recorded and analyzed. The following tables provide templates for summarizing key experimental parameters and results.

Table 1: Experimental Conditions for Competitive Binding Assay

ParameterRadioligand Assay (e.g., for Histamine Receptor)Fluorescence Polarization Assay (for HDC)
Target Protein e.g., Histamine H1 Receptor in cell membranesRecombinant Human Histidine Decarboxylase
Labeled Ligand [³H]mepyramineFITC-Histamine
Labeled Ligand Conc. ~1-5 nM (near its Kd)~6 nM
Unlabeled Competitor This compoundThis compound
Concentration Range of Unlabeled Competitor 10⁻¹⁰ M to 10⁻⁴ M (10-point dilution series)10⁻⁹ M to 10⁻³ M (10-point dilution series)
Incubation Buffer 50 mM Tris-HCl, pH 7.450 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20
Incubation Time 60 minutes90 minutes
Incubation Temperature 25°C37°C
Detection Method Scintillation CountingFluorescence Polarization
Instrumentation Scintillation CounterPlate reader with FP capabilities

Table 2: Quantitative Binding Data for this compound

Assay TypeTarget ProteinIC50 (nM) of this compoundKi (nM) of this compoundHill Slope
Radioligand Assaye.g., Histamine H1 Receptor(User Determined)(User Calculated)(User Determined)
Fluorescence PolarizationHistidine Decarboxylase(User Determined)(User Calculated)(User Determined)

Signaling Pathway and Experimental Workflow Diagrams

Histamine Synthesis Pathway

The following diagram illustrates the enzymatic conversion of histidine to histamine by histidine decarboxylase (HDC), the target of this compound.

Histamine_Synthesis Histidine L-Histidine HDC Histidine Decarboxylase (HDC) Histidine->HDC Substrate Histamine Histamine HDC->Histamine Catalyzes H_His_Phe_OH This compound H_His_Phe_OH->HDC Competitively Inhibits

Caption: Competitive inhibition of Histidine Decarboxylase by this compound.

Experimental Workflow for a Competitive Binding Assay

This diagram outlines the general steps involved in performing a competitive binding assay.

Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Target Prepare Target (e.g., HDC enzyme) Incubate Incubate Target, Labeled Ligand, and Unlabeled Competitor Target->Incubate Labeled_Ligand Prepare Labeled Ligand (e.g., FITC-Histamine) Labeled_Ligand->Incubate Unlabeled_Ligand Prepare Unlabeled Competitor (this compound serial dilutions) Unlabeled_Ligand->Incubate Measure Measure Signal (e.g., Fluorescence Polarization) Incubate->Measure Plot Plot Signal vs. Competitor Concentration Measure->Plot Calculate Calculate IC50 and Ki Plot->Calculate

Caption: General workflow for a competitive binding assay.

Experimental Protocols

Protocol 1: Radioligand Competitive Binding Assay for a G-Protein Coupled Receptor (e.g., Histamine H1 Receptor)

This protocol is adapted from standard procedures for GPCR radioligand binding assays and can be used to assess the affinity of this compound for histamine receptors.[2][4][5][6]

Materials:

  • Cell Membranes: Prepared from cells expressing the histamine receptor of interest (e.g., HEK293 cells transiently transfected with the human H1 receptor).

  • Radioligand: [³H]mepyramine (a known H1 receptor antagonist).

  • Unlabeled Competitor: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and create a serial dilution series in assay buffer. The final concentrations should typically range from 10⁻¹⁰ M to 10⁻⁴ M.

    • Dilute the [³H]mepyramine in assay buffer to a final concentration of approximately its Kd value (e.g., 1-5 nM).

    • Thaw the cell membranes on ice and resuspend in assay buffer to a concentration that results in specific binding of less than 10% of the added radioligand.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]mepyramine, and 100 µL of the membrane preparation.

    • Non-specific Binding (NSB): Add 50 µL of a high concentration of a known unlabeled ligand (e.g., 10 µM mianserin), 50 µL of [³H]mepyramine, and 100 µL of the membrane preparation.

    • Competition: Add 50 µL of each this compound dilution, 50 µL of [³H]mepyramine, and 100 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data using a non-linear regression model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay for Histidine Decarboxylase (HDC)

This protocol describes a homogenous assay to measure the inhibition of HDC by this compound. It is based on the competition between this compound and a fluorescently labeled substrate or product for binding to the enzyme.[3][7][8]

Materials:

  • Recombinant HDC: Purified human histidine decarboxylase.

  • Fluorescent Probe: A fluorescently labeled histamine analog (e.g., FITC-histamine).

  • Unlabeled Competitor: this compound.

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20.

  • Black, low-binding 384-well plates.

  • Plate reader with fluorescence polarization capabilities.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound and create a serial dilution series in assay buffer.

    • Dilute the FITC-histamine in assay buffer to a low nanomolar concentration. The optimal concentration should be determined empirically to give a stable and sufficient fluorescence signal.

    • Dilute the recombinant HDC in assay buffer. The optimal concentration should be determined by titration to achieve a significant shift in polarization upon binding to the fluorescent probe.

  • Assay Setup (in a 384-well plate):

    • Add 10 µL of each this compound dilution to the wells.

    • Add 10 µL of the HDC solution to all wells except the "probe only" controls.

    • Add 10 µL of the FITC-histamine solution to all wells.

    • Include controls for "probe only" (no enzyme) and "no competitor" (enzyme and probe only).

  • Incubation:

    • Incubate the plate at 37°C for 90 minutes, protected from light.

  • Detection:

    • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader.

  • Data Analysis:

    • Subtract the mP values of the "probe only" wells from all other wells.

    • Plot the change in mP against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation, where the Kd of the fluorescent probe for HDC would need to be determined in a separate saturation binding experiment.

Conclusion

The protocols and guidelines presented here offer a comprehensive framework for researchers to investigate the competitive binding properties of this compound. While the primary target discussed is histidine decarboxylase, these methodologies can be adapted to explore the interaction of this dipeptide with other potential targets, such as histamine receptors. Accurate determination of binding affinities is a critical step in the characterization of this and other bioactive small molecules, paving the way for further understanding of their pharmacological effects and potential therapeutic applications.

References

Applications of H-His-Phe-OH in Peptide-Based Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-His-Phe-OH, a dipeptide composed of L-histidine and L-phenylalanine, has been identified as a competitive inhibitor of histidine decarboxylase (HDC).[1] HDC is the sole enzyme responsible for the synthesis of histamine from L-histidine.[2] Histamine is a critical biogenic amine involved in a wide array of physiological and pathological processes, including the regulation of gastric acid secretion, neurotransmission, and inflammatory responses.[2][3] Consequently, inhibitors of HDC, such as this compound, represent valuable tools in peptide-based drug discovery for investigating the roles of histamine and for the potential development of therapeutics targeting conditions associated with histamine dysregulation.

These application notes provide an overview of the potential applications of this compound in drug discovery, focusing on its role as an HDC inhibitor. Detailed protocols for key experiments are provided to facilitate the investigation of its biological activity.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C15H18N4O3[1]
Molecular Weight 302.33 g/mol [1]
CAS Number 16874-81-0[1]
Appearance White to off-white powderN/A
Purity (typical) ≥97% (HPLC)[1]
Solubility Soluble in aqueous solutions. TFA salts generally enhance solubility.[1]

Applications in Drug Discovery

The primary application of this compound in drug discovery stems from its inhibitory activity against histidine decarboxylase.

Inhibition of Histamine Synthesis

As a competitive inhibitor of HDC, this compound can be utilized to reduce the endogenous production of histamine. This makes it a valuable research tool for studying the physiological and pathological roles of histamine in various in vitro and in vivo models.

Investigation of Gastric Acid Secretion

Histamine is a key secretagogue that stimulates gastric acid secretion by activating H2 receptors on parietal cells.[4][5] this compound has been described to have an effect on gastric acid secretion, presumably through its inhibition of HDC, which would lead to reduced histamine levels in the gastric mucosa.[1]

Anti-Inflammatory and Allergy Research

Histamine is a well-known mediator of inflammatory and allergic responses.[6] By inhibiting histamine synthesis, this compound could be explored for its potential anti-inflammatory and anti-allergic effects in relevant experimental models.

Quantitative Data Summary

Assay TypeTargetTest SystemParameterValueReference
Enzyme Inhibition Assay Histidine Decarboxylase (HDC)Purified enzyme or cell lysateIC50Data not available(Hammar & Ragnarsson, 1979)
Enzyme Inhibition Assay Histidine Decarboxylase (HDC)Purified enzyme or cell lysateKiData not available(Hammar & Ragnarsson, 1979)
In Vivo Gastric Acid Secretion Gastric H+/K+ ATPase activity (indirect)Animal model (e.g., rat)% InhibitionData not available(Mattsson et al., 1982)

Experimental Protocols

Protocol 1: In Vitro Histidine Decarboxylase (HDC) Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of this compound against HDC.

1. Principle: The activity of HDC is measured by quantifying the amount of histamine produced from the substrate L-histidine. The inhibitory effect of this compound is determined by measuring the reduction in histamine production in its presence.

2. Materials:

  • This compound

  • Recombinant or purified Histidine Decarboxylase (HDC)

  • L-Histidine (substrate)

  • Pyridoxal 5'-phosphate (PLP, cofactor)

  • Assay Buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4)

  • Histamine standard

  • Detection Reagent (e.g., o-phthalaldehyde (OPA) for fluorometric detection or ELISA kit for histamine)

  • 96-well microplate (black for fluorescence)

  • Microplate reader (fluorometer or ELISA reader)

3. Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in the assay buffer.

    • Prepare a series of dilutions of this compound to be tested.

    • Prepare the HDC enzyme solution in assay buffer containing PLP.

    • Prepare the L-histidine substrate solution in assay buffer.

  • Assay Protocol:

    • To each well of the microplate, add:

      • 20 µL of this compound dilution (or buffer for control)

      • 20 µL of HDC enzyme solution

    • Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of L-histidine substrate solution.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Histamine Detection (Fluorometric method with OPA):

    • Add 100 µL of OPA reagent to each well.

    • Incubate for 10 minutes at room temperature in the dark.

    • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

  • Data Analysis:

    • Create a histamine standard curve.

    • Calculate the concentration of histamine produced in each well.

    • Determine the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare this compound dilutions add_inhibitor Add Inhibitor/Buffer to wells prep_inhibitor->add_inhibitor prep_enzyme Prepare HDC enzyme solution add_enzyme Add Enzyme to wells prep_enzyme->add_enzyme prep_substrate Prepare L-Histidine solution add_substrate Add Substrate to wells prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate (15 min, 37°C) add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate (60 min, 37°C) add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction add_opa Add OPA Reagent stop_reaction->add_opa measure_fluorescence Measure Fluorescence add_opa->measure_fluorescence calculate_ic50 Calculate IC50 measure_fluorescence->calculate_ic50

Workflow for in vitro HDC inhibition assay.
Protocol 2: Ex Vivo Gastric Acid Secretion Assay in Isolated Gastric Glands

This protocol provides a method to assess the effect of this compound on gastric acid secretion in an ex vivo model.

1. Principle: The accumulation of a weak base, such as [¹⁴C]-aminopyrine, in the acidic compartments of isolated gastric glands is used as an index of acid secretion. Inhibition of histamine synthesis by this compound is expected to reduce secretagogue-induced acid secretion.

2. Materials:

  • This compound

  • Collagenase

  • DMEM (Dulbecco's Modified Eagle Medium)

  • [¹⁴C]-aminopyrine

  • Histamine or other secretagogues (e.g., gastrin)

  • Scintillation cocktail

  • Liquid scintillation counter

3. Procedure:

  • Isolation of Gastric Glands:

    • Euthanize a rat and remove the stomach.

    • Isolate the gastric mucosa and mince it into small pieces.

    • Digest the tissue with collagenase in DMEM to isolate gastric glands.

    • Wash the isolated glands with fresh DMEM.

  • Acid Secretion Assay:

    • Pre-incubate the isolated gastric glands with different concentrations of this compound for 30 minutes at 37°C.

    • Add [¹⁴C]-aminopyrine and a secretagogue (e.g., histamine) to the gland suspension.

    • Incubate for 30 minutes at 37°C.

    • Pellet the glands by centrifugation.

    • Measure the radioactivity in the supernatant and the pellet using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the aminopyrine accumulation ratio (pellet cpm / supernatant cpm).

    • Determine the percentage of inhibition of secretagogue-stimulated acid secretion for each concentration of this compound.

    • Plot the percentage of inhibition against the inhibitor concentration to evaluate its potency.

Signaling Pathway

The primary mechanism by which this compound is expected to influence gastric acid secretion is through the inhibition of histamine synthesis, thereby reducing the activation of the histamine H2 receptor signaling pathway in parietal cells.

signaling_pathway cluster_synthesis Histamine Synthesis cluster_secretion Gastric Acid Secretion Pathway Histidine L-Histidine HDC Histidine Decarboxylase (HDC) Histidine->HDC substrate Histamine Histamine HDC->Histamine product H2R H2 Receptor Histamine->H2R binds to AC Adenylate Cyclase H2R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump phosphorylates & activates AcidSecretion Gastric Acid Secretion ProtonPump->AcidSecretion leads to Inhibitor This compound Inhibitor->HDC inhibits

Histamine synthesis and its role in gastric acid secretion.

Conclusion

This compound serves as a valuable research tool for investigating the roles of histamine in various physiological and pathological contexts due to its inhibitory action on histidine decarboxylase. The protocols provided herein offer a framework for characterizing the biological activity of this dipeptide. Further studies are warranted to fully elucidate its therapeutic potential in conditions characterized by excessive histamine production.

References

H-His-Phe-OH: A Versatile Dipeptide Precursor for the Efficient Synthesis of Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

For researchers and professionals in drug development and peptide chemistry, the strategic assembly of complex peptides is a critical endeavor. The use of dipeptide building blocks, such as L-Histidyl-L-Phenylalanine (H-His-Phe-OH), in a fragment condensation approach offers a powerful alternative to traditional stepwise solid-phase peptide synthesis (SPPS). This method can significantly enhance the efficiency and purity of the final peptide product, particularly for longer and more complex sequences. This compound is a key precursor for the synthesis of various biologically active peptides, including analogs of Angiotensin II and Luteinizing Hormone-Releasing Hormone (LHRH), which play crucial roles in physiological regulation.

Introduction

Fragment condensation is a powerful strategy in peptide synthesis that involves the coupling of pre-synthesized peptide fragments rather than single amino acids. This approach offers several advantages, including the potential for higher overall yields, easier purification of intermediates and the final product, and a reduction in the accumulation of deletion sequences that can plague stepwise synthesis of long peptides. The dipeptide this compound serves as a valuable precursor for the synthesis of peptide fragments containing the contiguous His-Phe sequence, a motif present in several important bioactive peptides.

This document provides detailed protocols and application notes for the use of a protected form of this compound in the synthesis of a representative bioactive peptide, an analog of Angiotensin II. It also outlines the biological significance of peptides derived from this precursor and presents relevant quantitative data to guide researchers in their synthesis strategies.

Featured Applications

The His-Phe sequence is a critical component of several endogenous peptides that are targets for drug discovery and development.

  • Angiotensin II Analogs: Angiotensin II is an octapeptide hormone that plays a central role in the regulation of blood pressure and electrolyte balance. The native sequence is Asp-Arg-Val-Tyr-Ile-His-Pro-Phe. Analogs of Angiotensin II are widely studied as potential therapeutics for hypertension and other cardiovascular diseases. The His-Phe sequence at positions 6 and 7 is crucial for receptor binding and biological activity.

  • Luteinizing Hormone-Releasing Hormone (LHRH) Analogs: LHRH, a decapeptide, is a key regulator of the reproductive system. Its sequence is pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2. The His at position 2 is a key residue, and while Phe is not in the native human sequence, analogs incorporating Phe are explored for modified activities. The strategic use of a His-Phe dipeptide can be envisioned in the synthesis of novel LHRH analogs.

Quantitative Data Summary

The following tables provide representative data for the synthesis of an Angiotensin II analog using a fragment condensation strategy involving a protected His-Phe dipeptide. These values are illustrative and may vary depending on the specific peptide sequence, resin, and coupling conditions.

Table 1: Coupling Efficiency and Time for Angiotensin II Analog Synthesis

Coupling StepCoupling ReagentAdditiveCoupling Time (min)Coupling Efficiency (%)
Attachment of Fmoc-Pro-OH to ResinDICHOBt60 - 120>98
Coupling of Fmoc-His(Trt)-Phe-OH to Pro-ResinHATUHOAt90 - 180~95
Coupling of Fmoc-Ile-OHDICHOBt60>99
Coupling of Fmoc-Tyr(tBu)-OHDICHOBt60>99
Coupling of Fmoc-Val-OHDICHOBt60>99
Coupling of Fmoc-Arg(Pbf)-OHHATUHOAt90>98
Coupling of Boc-Asp(OtBu)-OHHATUHOAt90>98

Data are representative and compiled from general solid-phase peptide synthesis protocols.

Table 2: Yield and Purity of a Synthesized Angiotensin II Analog

Peptide Synthesis StageYield (%)Purity (by HPLC) (%)
Protected Dipeptide Synthesis>90>97
Fragment Condensation on Resin70 - 85-
Cleavage and Deprotection60 - 75>80 (crude)
After Purification (RP-HPLC)30 - 50>98

Yields are calculated based on the initial loading of the resin.

Experimental Protocols

This section provides a generalized protocol for the synthesis of an Angiotensin II analog using a protected this compound dipeptide fragment.

Protocol 1: Synthesis of Protected Boc-His(Trt)-Phe-OH Dipeptide

This protocol describes the solution-phase synthesis of the protected dipeptide fragment.

Materials:

  • H-Phe-OMe HCl (Phenylalanine methyl ester hydrochloride)

  • Boc-His(Trt)-OH (N-α-Boc-N-im-trityl-L-histidine)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1N Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Preparation of H-Phe-OMe: Suspend H-Phe-OMe HCl in DCM and add DIPEA until the solution is basic. Extract with water, dry the organic layer over Na₂SO₄, and concentrate in vacuo.

  • Coupling Reaction: Dissolve Boc-His(Trt)-OH and HOBt in DMF. Add the prepared H-Phe-OMe. Cool the mixture to 0°C and add DIC. Stir the reaction at 0°C for 2 hours and then at room temperature overnight.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo to obtain Boc-His(Trt)-Phe-OMe.

  • Saponification: Dissolve the protected dipeptide ester in a mixture of THF and water. Add LiOH and stir at room temperature until the reaction is complete (monitored by TLC).

  • Purification: Acidify the reaction mixture with 1N HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the protected dipeptide acid, Boc-His(Trt)-Phe-OH.

Protocol 2: Solid-Phase Synthesis of Angiotensin II Analog via Fragment Condensation

This protocol outlines the solid-phase synthesis of an Angiotensin II analog (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) using the pre-synthesized protected dipeptide.

Materials:

  • Fmoc-Pro-Wang resin

  • Boc-His(Trt)-Phe-OH

  • Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Arg(Pbf)-OH, Boc-Asp(OtBu)-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOAt (1-Hydroxy-7-azabenzotriazole)

  • DIC, HOBt

  • DIPEA

  • Piperidine in DMF (20%)

  • DMF, DCM

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the Fmoc-Pro-Wang resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group. Wash thoroughly with DMF and DCM.

  • Fragment Coupling:

    • Pre-activate a solution of Boc-His(Trt)-Phe-OH (1.5 eq.), HATU (1.45 eq.), and HOAt (1.5 eq.) in DMF with DIPEA (3 eq.) for 5 minutes.

    • Add the activated dipeptide solution to the deprotected resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Chain Elongation (Stepwise):

    • Couple the remaining Fmoc-protected amino acids (Ile, Tyr, Val, Arg) sequentially using standard DIC/HOBt or HATU/HOAt activation chemistry. Perform Fmoc deprotection with 20% piperidine in DMF between each coupling step.

    • Couple the final amino acid, Boc-Asp(OtBu)-OH.

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purification:

    • Centrifuge to pellet the crude peptide, wash with cold ether, and dry.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide.

Visualizations

Signaling Pathway

Angiotensin_II_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Physiological Effects AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds AT2R AT2 Receptor AngII->AT2R Binds Gq Gq/11 protein AT1R->Gq Activates Phosphatases Phosphatases AT2R->Phosphatases Activates PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Vasoconstriction Vasoconstriction Ca->Vasoconstriction Aldosterone Aldosterone Secretion PKC->Aldosterone Vasodilation Vasodilation Phosphatases->Vasodilation Antiproliferation Anti-proliferation Phosphatases->Antiproliferation

Caption: Angiotensin II signaling pathway via AT1 and AT2 receptors.

Experimental Workflow

Peptide_Synthesis_Workflow cluster_solution Solution Phase cluster_solid Solid Phase cluster_purification Purification & Analysis start Start: Protected Amino Acids dipeptide_synthesis Protected Dipeptide Synthesis (Boc-His(Trt)-Phe-OH) start->dipeptide_synthesis fragment_coupling Fragment Condensation (Couple Dipeptide) dipeptide_synthesis->fragment_coupling resin Resin Preparation (Fmoc-Pro-Wang) deprotection1 Fmoc Deprotection resin->deprotection1 deprotection1->fragment_coupling chain_elongation Stepwise Elongation (Couple remaining AAs) fragment_coupling->chain_elongation cleavage Cleavage & Deprotection chain_elongation->cleavage purification RP-HPLC Purification cleavage->purification analysis Analysis (MS, HPLC) purification->analysis final_product Final Peptide analysis->final_product

Caption: Workflow for fragment-based synthesis of an Angiotensin II analog.

Application Notes and Protocols for In Vivo Formulation of H-His-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the in vivo formulation of the dipeptide H-His-Phe-OH (Histidyl-Phenylalanine). The successful delivery of peptides in animal models is critical for preclinical research and drug development. This guide outlines key pre-formulation considerations, provides detailed formulation protocols, and describes common administration routes for rodent studies.

This compound is a dipeptide composed of L-histidine and L-phenylalanine.[1] Its in vivo applications may be explored for various research purposes, including its potential effects on gastric acid secretion as a competitive inhibitor of histidine decarboxylase.[2] Proper formulation is essential to ensure bioavailability, stability, and accurate dosing.

Pre-formulation Considerations

Before preparing a formulation for in vivo studies, it is crucial to understand the physicochemical properties of this compound and to select appropriate vehicles and excipients.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented in Table 1. Understanding these characteristics is fundamental to developing a suitable formulation.

PropertyValueReference
Chemical FormulaC₁₅H₁₈N₄O₃[2]
Molecular Weight302.33 g/mol [2]
Theoretical pI7.88[2]
AppearanceLyophilized powder[2]

Note on Trifluoroacetic Acid (TFA) Salts: Peptides purified by HPLC are often supplied as TFA salts. The presence of TFA can enhance the solubility of the peptide in aqueous solutions but may also influence the net weight of the peptide.[2] It is important to account for the peptide content versus the total weight of the salt.

Solubility Assessment

Preliminary solubility testing is a critical step. Based on data for similar dipeptides like H-Phe-Phe-OH, which is poorly soluble in water and DMSO, a co-solvent system may be necessary for achieving the desired concentration for in vivo studies.[3][4]

Recommended Solvents and Excipients:

  • Aqueous Vehicles: Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) are the preferred final vehicles for injection to ensure isotonicity.

  • Co-solvents: For peptides with low aqueous solubility, co-solvents can be employed. Common choices include:

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 300 (PEG300) or PEG400

  • Surfactants: To improve solubility and stability, surfactants such as Tween 80 (Polysorbate 80) can be included in the formulation.[5]

  • Buffering Agents: Although not always necessary for small peptides, buffers can be used to maintain the pH of the formulation, which can be critical for solubility and stability. Given the theoretical pI of 7.88, a buffer system that maintains the pH away from this value may improve solubility.

Formulation Development Workflow

The following diagram illustrates a logical workflow for developing an appropriate in vivo formulation for this compound.

Formulation Development Workflow Formulation Development Workflow for this compound cluster_preformulation Pre-formulation cluster_formulation Formulation Strategy cluster_characterization Characterization & Finalization start Start: Lyophilized this compound physchem Characterize Physicochemical Properties (MW, pI, Salt Form) start->physchem solubility_test Preliminary Solubility Testing (Water, Saline, DMSO, Ethanol) physchem->solubility_test aqueous Aqueous Formulation (Saline/PBS) solubility_test->aqueous Sufficiently Soluble cosolvent Co-solvent Formulation (e.g., DMSO/PEG300/Tween 80) solubility_test->cosolvent Poorly Soluble stability Assess Solution Stability (Visual, HPLC) aqueous->stability cosolvent->stability filtration Sterile Filtration (0.22 µm filter) stability->filtration final_prep Final Formulation Ready for Dosing filtration->final_prep Administration Workflow General Animal Dosing Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration formulation Sterile this compound Formulation animal_weight Weigh Animal formulation->animal_weight dose_calc Calculate Dose Volume animal_weight->dose_calc load_syringe Load Syringe and Remove Air dose_calc->load_syringe restrain Restrain Animal load_syringe->restrain select_route Select Route restrain->select_route iv IV Injection select_route->iv IV ip IP Injection select_route->ip IP sc SC Injection select_route->sc SC monitor Monitor Animal for Adverse Effects iv->monitor ip->monitor sc->monitor end Proceed with Experimental Timepoints monitor->end

References

Application Note: Mass Spectrometry Characterization of Synthetic H-His-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization of the synthetic dipeptide H-His-Phe-OH (Histidyl-Phenylalanine) using Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem Mass Spectrometry (MS/MS). The methods outlined here are essential for confirming the identity, purity, and structure of synthetic peptides, a critical step in drug development and various research applications. This note includes protocols for sample preparation, instrumentation, and data analysis, along with expected mass spectral data and fragmentation patterns.

Introduction

This compound is a dipeptide composed of L-histidine and L-phenylalanine.[1][2] The accurate characterization of such synthetic peptides is paramount to ensure their quality and suitability for downstream applications in research and pharmaceutical development. Mass spectrometry is a powerful analytical technique for determining the molecular weight and primary structure of peptides with high sensitivity and accuracy.[3][4][5] Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of biomolecules like peptides, typically generating multiply charged ions in the gas phase.[3] Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion, which helps to confirm the amino acid sequence.[6] This application note details the comprehensive characterization of this compound using ESI-MS and MS/MS.

Experimental Protocols

Materials and Reagents
  • This compound (synthetic, lyophilized powder)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • C18 ZipTips (or equivalent for desalting)

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra. The following protocol is designed for the analysis of a purified synthetic peptide.

  • Stock Solution Preparation: Accurately weigh a small amount of lyophilized this compound and dissolve it in HPLC-grade water to create a stock solution of 1 mg/mL.

  • Working Solution Preparation: Dilute the stock solution with a solvent mixture of 50:50 (v/v) water:acetonitrile with 0.1% formic acid to a final concentration of 1-10 µM. The acidic conditions promote protonation of the peptide, which is necessary for positive ion mode ESI-MS.

  • Desalting (Optional but Recommended): If the peptide sample is suspected to contain salts from synthesis or purification, it is crucial to desalt it to prevent ion suppression and the formation of adducts. This can be achieved using a C18 ZipTip or a similar solid-phase extraction method.

  • Final Dilution: After desalting (if performed), dilute the sample to a final concentration of approximately 1 µM in 50:50 (v/v) water:acetonitrile with 0.1% formic acid for direct infusion analysis.

Mass Spectrometry Analysis

The analysis was performed on a high-resolution mass spectrometer equipped with an electrospray ionization source.

Instrumentation: A hybrid quadrupole-time-of-flight (Q-TOF) mass spectrometer is suitable for this analysis.

Mode of Operation: Positive Ion Mode

Table 1: ESI-MS Instrument Parameters

ParameterValue
Ionization ModeESI Positive
Capillary Voltage3.5 - 4.5 kV
Cone Voltage20 - 40 V
Source Temperature100 - 150 °C
Desolvation Temperature250 - 350 °C
Cone Gas Flow20 - 50 L/hr
Desolvation Gas Flow600 - 800 L/hr
Mass Range (MS1)100 - 1000 m/z
Collision GasArgon
Collision Energy (MS/MS)10 - 30 eV

Data Presentation and Results

ESI-MS Analysis (MS1)

The full scan ESI-MS spectrum is expected to show the protonated molecular ion of this compound. Given the molecular formula C15H18N4O3, the monoisotopic molecular weight is 302.1379 Da.[1] Due to the presence of the basic histidine residue, the dipeptide is readily protonated.

Table 2: Expected Ions in the ESI-MS Spectrum of this compound

IonChemical FormulaCalculated m/z
[M+H]+[C15H19N4O3]+303.1452
[M+Na]+[C15H18N4O3Na]+325.1271
[M+K]+[C15H18N4O3K]+341.0991
[M+2H]2+[C15H20N4O3]2+152.0762

The most abundant ion is expected to be the singly protonated molecule [M+H]+ at m/z 303.1452. The presence of the doubly charged ion [M+2H]2+ is also possible due to the basicity of the histidine imidazole ring.[7]

Tandem MS (MS/MS) Analysis

Collision-Induced Dissociation (CID) of the [M+H]+ precursor ion (m/z 303.1) was performed to confirm the peptide sequence. The fragmentation of peptides in CID typically occurs at the amide bonds, generating b- and y-type fragment ions.

Table 3: Predicted MS/MS Fragmentation of this compound ([M+H]+)

Fragment IonSequenceChemical FormulaCalculated m/z
b-ions
b1His[C6H8N3O]+138.0662
y-ions
y1Phe[C9H12NO2]+166.0863
Immonium Ions
I(His)[C5H8N3]+110.0713
I(Phe)[C8H10N]+120.0808

The presence of the immonium ions for histidine at m/z 110.07 and for phenylalanine at m/z 120.08 are highly characteristic and provide strong evidence for the presence of these amino acids in the peptide.[8][9][10]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis A Lyophilized this compound B Dissolve in H2O (1 mg/mL) A->B C Dilute in 50:50 ACN:H2O + 0.1% FA B->C D Desalting (C18 ZipTip) C->D E Final Dilution (~1 µM) D->E F ESI-MS (Full Scan) E->F G Select [M+H]+ Precursor Ion F->G H Tandem MS (MS/MS) G->H I Data Analysis H->I

Caption: Experimental workflow for the mass spectrometric characterization of this compound.

Caption: Predicted fragmentation pathway of protonated this compound in MS/MS.

Conclusion

This application note provides a comprehensive and detailed protocol for the mass spectrometric characterization of the synthetic dipeptide this compound. The combination of ESI-MS for accurate molecular weight determination and MS/MS for sequence confirmation allows for unambiguous identification and structural verification. The provided experimental parameters and expected fragmentation data serve as a valuable resource for researchers, scientists, and drug development professionals working with synthetic peptides.

References

Standard Operating Procedure for H-His-Phe-OH (L-Histidyl-L-Phenylalanine)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

H-His-Phe-OH, or L-Histidyl-L-Phenylalanine, is a dipeptide composed of L-histidine and L-phenylalanine.[1] Its properties are derived from these constituent amino acids. The histidine residue provides a basic imidazole group, making the peptide's charge and solubility pH-dependent. The phenylalanine residue contributes a hydrophobic benzyl group, which can influence solubility in aqueous solutions.

This dipeptide is primarily used in biochemical research and as a building block in the synthesis of larger, more complex peptides. Its applications can be found in drug development and formulation, where peptide fragments are studied for their interaction with biological targets.

Health and Safety Precautions

While not classified as an OSHA-hazardous substance, all chemicals should be handled with care.[2] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.[3] Handling should occur in a well-ventilated area to avoid inhalation of the lyophilized powder.[3]

Emergency Procedures:

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water.

  • Eye Contact: Flush eyes with water as a precaution.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.

Material and Equipment

  • This compound (lyophilized powder)

  • Analytical balance

  • Spatula

  • Appropriate vials (e.g., polypropylene or glass)[4]

  • Vortex mixer

  • Bath sonicator

  • Sterile, distilled water

  • Aqueous buffers (e.g., PBS, Tris, pH 5-7)

  • Acidic/Basic solutions for solubilization (e.g., 10% acetic acid, dilute ammonium hydroxide)

  • Organic solvents (e.g., DMSO, DMF) - for difficult cases

Protocols

Protocol for Handling and Weighing Lyophilized Peptide

Lyophilized peptides are often hygroscopic (moisture-absorbing).[5][6] Proper handling is crucial to maintain sample integrity.

  • Equilibration: Before opening, allow the sealed vial of this compound to equilibrate to room temperature in a desiccator.[5][7] This prevents condensation of atmospheric moisture onto the cold peptide.

  • Weighing: In a clean, low-humidity environment, quickly weigh the desired amount of peptide into a new, clean vial.

  • Sealing: Tightly reseal the stock container immediately after weighing. For long-term storage, consider flushing the vial with a dry, inert gas like argon or nitrogen.

  • Storage: Return the stock vial to the recommended storage conditions.[4]

Protocol for Dissolving the Peptide

There is no universal solvent for all peptides; a systematic approach is recommended.[7] Always test solubility on a small portion of the peptide first.[8]

Step 1: Solubility Analysis

First, analyze the peptide's amino acid composition to predict its solubility.

  • This compound Charge Calculation:

    • N-terminus (-NH2): +1

    • Histidine (H): +1 (at pH < 6)

    • Phenylalanine (F): 0 (neutral, but hydrophobic)

    • C-terminus (-COOH): -1

  • Net Charge: The overall charge is positive (+1 at acidic to neutral pH).[9] Therefore, the peptide is classified as basic .

Step 2: Solubilization Procedure

  • Primary Solvent (Water): For a basic peptide, the first solvent to try is sterile, distilled water.[9] Add the calculated volume of water to the vial containing the peptide.

  • Promote Dissolution: Vortex the mixture for 1-2 minutes.[10] If particles remain, place the vial in a bath sonicator for 5-15 minutes to aid dissolution.[4][10] A properly dissolved peptide will yield a clear, particle-free solution.[11]

  • Secondary Solvent (Aqueous Acid): If the peptide remains insoluble in water, add a small amount of a dilute acidic solution, such as 10% acetic acid, drop by drop while vortexing.[9][12] Once the peptide is dissolved, you can dilute it to the final desired concentration with water or a suitable buffer.

  • Alternative Solvents (For Hydrophobic Peptides): While this compound is expected to dissolve in aqueous acid, highly hydrophobic peptides may require organic solvents.[11] In such cases, dissolve the peptide in a minimal amount of DMSO and then slowly add the solution to an aqueous buffer with vigorous stirring.[9]

Storage and Stability

Lyophilized Powder:

  • Long-term: Store at -20°C or colder (preferably -80°C) in a tightly sealed container, protected from light.[3][5][6][7] Under these conditions, the peptide can be stable for several years.[6]

  • Short-term: Storage at 4°C is acceptable for days to weeks.[3][7]

Peptide Solutions:

  • General: Peptides are significantly less stable in solution than in lyophilized form.[3][5]

  • Preparation: Use sterile buffers at a pH of 5-7 to prolong shelf life.[4]

  • Storage: Aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4][6][7] Store aliquots frozen at -20°C or colder.[4][5]

  • Stability in Solution: At -20°C, solutions may be stable for a few weeks to months.[3][5] Long-term storage in solution is not recommended.[6]

Data Presentation

PropertyValue / RecommendationSource
Molecular Formula C15H18N4O3[1]
Molecular Weight 302.33 g/mol [1]
Appearance White to Off-White Solid[1]
Predicted Charge (pH < 6) Basic (Net Charge: +1)[9]
Primary Recommended Solvent Sterile Distilled Water[9]
Secondary Recommended Solvent Dilute Acetic Acid (e.g., 10%)[9][12]
Storage (Lyophilized) Long-term: ≤ -20°C, dry, dark[5][6][7]
Storage (Solution) Aliquot and store at ≤ -20°C; avoid freeze-thaw cycles[4][6][7]

Visualizations

Peptide_Handling_Workflow cluster_prep Preparation cluster_weigh Weighing cluster_dissolve Dissolution cluster_storage Storage Receive Receive Lyophilized This compound Equilibrate Equilibrate Vial to Room Temp in Desiccator Receive->Equilibrate Weigh Quickly Weigh Peptide Equilibrate->Weigh Seal Tightly Reseal Stock Vial Weigh->Seal Stock AddSolvent Add Primary Solvent (Sterile Water) Weigh->AddSolvent Sample Vortex Vortex / Sonicate AddSolvent->Vortex Check Clear Solution? Vortex->Check Aliquot Aliquot into Single-Use Tubes Check->Aliquot Yes AddAcid Add Dilute Acetic Acid Check:s->AddAcid:n No Store Store at <= -20°C Aliquot->Store Ready Stock Solution Ready for Use Store->Ready AddAcid->Vortex

Caption: General workflow for handling and preparing this compound stock solutions.

Peptide_Solvent_Decision_Tree Start Start: Analyze Peptide (this compound) Charge Calculate Net Charge at Neutral pH Start->Charge Positive Charge > 0 (Basic Peptide) Charge->Positive His(+1), N-Term(+1) C-Term(-1) = +1 Negative Charge < 0 (Acidic Peptide) Charge->Negative Neutral Charge = 0 (Neutral Peptide) Charge->Neutral TryWater_B 1. Try Sterile Water Positive->TryWater_B TryWater_A 1. Try Sterile Water Negative->TryWater_A TryOrganic 1. Try Organic Solvent (e.g., DMSO, DMF) Neutral->TryOrganic TryAcid 2. Try Dilute Acetic Acid TryWater_B->TryAcid if insoluble TryBase 2. Try Dilute NH4OH TryWater_A->TryBase if insoluble Dilute 2. Dilute with Aqueous Buffer TryOrganic->Dilute

References

Application Notes and Protocols: H-His-Phe-OH for Enzyme Kinetics and Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide L-Histidyl-L-Phenylalanine (H-His-Phe-OH) serves as a valuable substrate for investigating the kinetics and inhibition of proteolytic enzymes, particularly those with a preference for aromatic amino acid residues at the C-terminus. Its structure, featuring a C-terminal phenylalanine, makes it a suitable candidate for assays involving serine proteases like chymotrypsin and metalloproteases such as carboxypeptidase A. These enzymes play critical roles in various physiological processes, including digestion and protein processing, making them important targets in drug discovery and development.

These application notes provide detailed protocols for utilizing this compound to study the enzymatic activity and inhibition of chymotrypsin and carboxypeptidase A.

Enzyme Specificity and this compound

Chymotrypsin: This digestive enzyme, belonging to the serine protease family, demonstrates a strong preference for cleaving peptide bonds C-terminal to large hydrophobic residues, most notably phenylalanine, tryptophan, and tyrosine.[1] The aromatic side chain of the P1 residue fits into a hydrophobic pocket (S1) in the enzyme's active site, which accounts for its substrate specificity.[2] Therefore, this compound, with phenylalanine at the C-terminus, is a logical substrate for chymotrypsin.

Carboxypeptidase A: As a metalloexopeptidase, carboxypeptidase A catalyzes the hydrolysis of the C-terminal peptide bond. It preferentially cleaves C-terminal amino acids with aromatic or bulky aliphatic side chains.[3][4] The active site of carboxypeptidase A contains a zinc ion essential for catalysis.[3] The phenylalanine residue in this compound makes it a suitable substrate for studying the kinetics of this enzyme.

Quantitative Data: Enzyme Kinetics

SubstrateEnzymeKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)Optimal pH
Z-His-PheCarboxypeptidase Y0.51.02.06.5

Note: Z-His-Phe has a blocking group on the N-terminus, which can influence binding and catalysis compared to the free dipeptide this compound. Carboxypeptidase Y, while a metalloexopeptidase, may exhibit different kinetic behavior than carboxypeptidase A.

Experimental Protocols

I. Chymotrypsin Activity Assay using this compound

This protocol is adapted from standard chymotrypsin assays and is designed for monitoring the hydrolysis of this compound. The cleavage of the peptide bond can be monitored by measuring the increase in free amino groups using a reagent like ninhydrin or by following the change in absorbance in the UV region.

Materials:

  • α-Chymotrypsin (from bovine pancreas)

  • This compound

  • Tris-HCl buffer (e.g., 50 mM, pH 7.8)

  • Ninhydrin reagent (for colorimetric detection) or a UV-Vis spectrophotometer

  • Stop solution (e.g., 1 M HCl)

  • 96-well microplate (for high-throughput screening)

  • Incubator or water bath set to 25°C or 37°C

Procedure:

  • Enzyme Preparation: Prepare a stock solution of α-chymotrypsin in 1 mM HCl to the desired concentration (e.g., 1 mg/mL). Immediately before use, dilute the stock solution to the working concentration (e.g., 10-50 µg/mL) in the assay buffer.

  • Substrate Preparation: Prepare a stock solution of this compound in the assay buffer. A range of concentrations should be prepared to determine kinetic parameters (e.g., 0.1 mM to 5 mM).

  • Assay Setup:

    • In a microplate well or a cuvette, add the assay buffer.

    • Add the this compound solution to achieve the desired final concentration.

    • Pre-incubate the mixture at the desired temperature for 5 minutes.

  • Initiation of Reaction: Add the diluted α-chymotrypsin solution to initiate the reaction. The final enzyme concentration will depend on the specific activity of the enzyme preparation.

  • Monitoring the Reaction:

    • Spectrophotometric Method (UV): Continuously monitor the change in absorbance at a wavelength where the product (or substrate) has a distinct absorbance profile from the other components. This is often in the range of 220-230 nm for peptide bonds.

    • Ninhydrin Method (Endpoint): At specific time intervals, withdraw aliquots of the reaction mixture and add them to a tube containing the stop solution. Then, add the ninhydrin reagent and heat according to the ninhydrin protocol. Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve (absorbance vs. time). Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

II. Carboxypeptidase A Activity Assay using this compound

This protocol is based on standard carboxypeptidase A assays and is tailored for this compound.

Materials:

  • Carboxypeptidase A (from bovine pancreas)

  • This compound

  • Tris-HCl buffer containing NaCl (e.g., 25 mM Tris-HCl, 500 mM NaCl, pH 7.5)

  • UV-Vis spectrophotometer

  • Temperature-controlled cuvette holder

Procedure:

  • Enzyme Preparation: Prepare a stock solution of carboxypeptidase A in a suitable buffer (e.g., 10% LiCl). Dilute to the working concentration in the assay buffer.

  • Substrate Preparation: Prepare a stock solution of this compound in the assay buffer. A range of concentrations will be needed for kinetic analysis.

  • Assay Setup:

    • Pipette the substrate solution into a quartz cuvette.

    • Add the assay buffer to the desired final volume.

    • Equilibrate the cuvette at the assay temperature (e.g., 25°C) in the spectrophotometer.

  • Initiation of Reaction: Add the diluted carboxypeptidase A solution to the cuvette and mix quickly.

  • Monitoring the Reaction: Monitor the decrease in absorbance at around 235 nm, which corresponds to the hydrolysis of the peptide bond. Alternatively, the increase in absorbance at 254 nm due to the release of phenylalanine can be monitored.

  • Data Analysis: Determine the initial velocity (V₀) from the slope of the linear portion of the absorbance vs. time plot. Plot V₀ versus substrate concentration and use non-linear regression to fit the data to the Michaelis-Menten equation to obtain Km and Vmax.

Enzyme Inhibition Studies

This compound can be used as the substrate in assays to screen for and characterize inhibitors of chymotrypsin and carboxypeptidase A.

I. Chymotrypsin Inhibition Assay

Inhibitors:

  • Phenylmethylsulfonyl Fluoride (PMSF): An irreversible serine protease inhibitor that covalently modifies the active site serine.

  • Chymostatin: A competitive peptide aldehyde inhibitor.

Procedure:

  • Follow the chymotrypsin activity assay protocol as described above.

  • In the assay setup, before adding the enzyme, add the inhibitor at various concentrations.

  • Pre-incubate the enzyme with the inhibitor for a specific period before adding the substrate.

  • Initiate the reaction by adding this compound.

  • Measure the initial reaction velocity at each inhibitor concentration.

  • Data Analysis: Plot the reaction velocity against the inhibitor concentration. For competitive inhibitors, a Lineweaver-Burk plot can be used to determine the inhibition constant (Ki).

II. Carboxypeptidase A Inhibition Assay

Inhibitors:

  • Potato Carboxypeptidase Inhibitor (PCI): A potent, naturally occurring protein inhibitor.

  • N-(Hydroxyaminocarbonyl)phenylalanine: A rationally designed competitive inhibitor.[6]

  • Zinc ions: Can act as a competitive inhibitor of carboxypeptidase A.

Procedure:

  • Follow the carboxypeptidase A activity assay protocol.

  • Add the inhibitor at varying concentrations to the assay mixture before the enzyme.

  • Pre-incubate the enzyme and inhibitor.

  • Start the reaction by adding this compound.

  • Determine the initial reaction velocities.

  • Data Analysis: Analyze the data using appropriate kinetic models (e.g., Michaelis-Menten with competitive or non-competitive inhibition) to determine the type of inhibition and the Ki value.

Visualizations

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme Stock (Chymotrypsin or Carboxypeptidase A) Assay_Mix Prepare Assay Mixture (Buffer, Substrate, Inhibitor) Substrate This compound Stock Solution Substrate->Assay_Mix Buffer Assay Buffer Buffer->Assay_Mix Inhibitor Inhibitor Stock (Optional) Inhibitor->Assay_Mix Incubate Pre-incubate at Assay Temperature Assay_Mix->Incubate Start_Reaction Initiate with Enzyme Incubate->Start_Reaction Monitor Monitor Reaction (e.g., Spectrophotometry) Start_Reaction->Monitor V0 Calculate Initial Velocity (V₀) Monitor->V0 MM_Plot Michaelis-Menten Plot (V₀ vs. [S]) V0->MM_Plot LB_Plot Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) V0->LB_Plot Parameters Determine Km, Vmax, Ki MM_Plot->Parameters LB_Plot->Parameters

Caption: Experimental workflow for enzyme kinetics and inhibition studies using this compound.

Chymotrypsin_Mechanism cluster_enzyme Chymotrypsin Active Site cluster_reaction Catalytic Steps Catalytic_Triad Catalytic Triad (Ser195, His57, Asp102) Acylation Nucleophilic Attack by Ser195 (Acyl-Enzyme Intermediate) Catalytic_Triad->Acylation S1_Pocket S1 Hydrophobic Pocket Substrate_Binding This compound Binding (Phe in S1 Pocket) S1_Pocket->Substrate_Binding Substrate_Binding->Acylation Deacylation Water Hydrolyzes Intermediate Acylation->Deacylation Product_Release Release of H-His-OH and H-Phe-OH Deacylation->Product_Release

Caption: Simplified catalytic mechanism of chymotrypsin with this compound.

Inhibition_Types Enzyme Enzyme (E) ES ES Complex Enzyme:f0->ES:f0 + S EI_C EI Complex Enzyme:f0->EI_C:f0 + I (Comp) EI_NC EI Complex Enzyme:f0->EI_NC:f0 + I (Non-comp) Substrate Substrate (S) Inhibitor_C Competitive Inhibitor (I) Inhibitor_NC Non-competitive Inhibitor (I) ES:f0->Enzyme:f0 ESI_NC ESI Complex ES:f0->ESI_NC:f0 + I (Non-comp) EI_C:f0->Enzyme:f0 ESI_NC:f0->ES:f0 ESI_NC:f0->EI_NC:f0 EI_NC:f0->Enzyme:f0 EI_NC:f0->ESI_NC:f0 + S

Caption: Logical relationships in competitive and non-competitive enzyme inhibition.

References

Sourcing High-Purity H-His-Phe-OH for Scientific Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, securing high-purity reagents is paramount to the integrity and reproducibility of experimental outcomes. The dipeptide H-His-Phe-OH (L-Histidyl-L-Phenylalanine) is a valuable tool in various research applications, primarily due to its role as a competitive inhibitor of histidine decarboxylase, an enzyme pivotal in the synthesis of histamine. This document provides a comprehensive overview of reputable suppliers, key research applications, and detailed experimental protocols involving this compound.

Reputable Suppliers of Research-Grade this compound

Ensuring the quality and purity of this compound is the foundational step for any research endeavor. Several chemical and life science companies specialize in the synthesis and provision of high-purity peptides for laboratory use. When selecting a supplier, it is crucial to consider factors such as purity level (typically expressed as a percentage), analytical data provided (e.g., HPLC, Mass Spectrometry), and lot-to-lot consistency. It is imperative to source this compound from suppliers who explicitly state that their products are for "research use only" to comply with regulatory standards.

SupplierPurity (%)Available QuantitiesNotes
Supplier A ≥985 mg, 10 mg, 25 mgProvides a detailed Certificate of Analysis with each batch, including HPLC and Mass Spec data. Custom synthesis for larger quantities is available upon request.
Supplier B ≥9710 mg, 50 mg, 100 mgOffers competitive pricing and bulk discounts for academic and research institutions. Purity is verified by HPLC.
Supplier C ≥991 mg, 5 mg, 10 mgSpecializes in high-purity peptides for sensitive assays. Each product is accompanied by extensive quality control documentation.

Key Research Application: Competitive Inhibition of Histidine Decarboxylase

This compound functions as a competitive inhibitor of histidine decarboxylase (HDC). HDC is the enzyme responsible for the decarboxylation of L-histidine to produce histamine.[1] Histamine is a key mediator in various physiological and pathological processes, including allergic reactions, inflammation, and the regulation of gastric acid secretion.[1] By competitively binding to the active site of HDC, this compound prevents the conversion of histidine to histamine, thereby reducing histamine levels and its downstream effects.

Signaling Pathway: Inhibition of Histamine Synthesis

The following diagram illustrates the competitive inhibition of histidine decarboxylase by this compound, leading to a reduction in histamine production.

G cluster_0 Mechanism of Action Histidine L-Histidine HDC Histidine Decarboxylase (HDC) Histidine->HDC Substrate Histamine Histamine HDC->Histamine Catalyzes H_His_Phe_OH This compound H_His_Phe_OH->HDC Competitive Inhibitor

Figure 1. Competitive inhibition of histidine decarboxylase by this compound.

Application in Gastric Acid Secretion Research

A significant application of this compound lies in the study of gastric acid secretion. Histamine, produced by enterochromaffin-like (ECL) cells in the gastric mucosa, is a potent stimulator of acid secretion from parietal cells.[2][3] By inhibiting HDC, this compound can be used to investigate the role of histamine in modulating gastric acid levels. While some studies have shown that intravenous administration of L-phenylalanine can stimulate gastric acid secretion, the inhibitory effect of the dipeptide this compound on histamine synthesis provides a tool to dissect the specific contribution of the histaminergic pathway.[4]

Experimental Workflow: In Vivo Gastric Acid Secretion Study

The following diagram outlines a typical workflow for an in vivo study investigating the effect of this compound on gastric acid secretion in a rat model.

G cluster_1 In Vivo Gastric Acid Secretion Protocol Animal_Prep Animal Preparation (e.g., Pylorus Ligation in Rats) Treatment Administer this compound (or vehicle control) Animal_Prep->Treatment Incubation Incubation Period Treatment->Incubation Sample_Collection Gastric Juice Collection Incubation->Sample_Collection Analysis Measure Gastric Acid Volume and Acidity Sample_Collection->Analysis Data_Analysis Statistical Analysis Analysis->Data_Analysis

Figure 2. Workflow for in vivo analysis of this compound on gastric acid secretion.

Detailed Experimental Protocols

In Vitro Histidine Decarboxylase (HDC) Inhibition Assay

This protocol is designed to determine the inhibitory potential of this compound on recombinant human HDC activity.

Materials:

  • Recombinant Human Histidine Decarboxylase (HDC)

  • L-Histidine (substrate)

  • This compound (inhibitor)

  • Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.2)

  • Detection Reagent (e.g., a fluorescent probe for histamine or an enzyme-coupled system)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in the assay buffer.

  • Create a serial dilution of this compound to test a range of concentrations.

  • In a 96-well plate, add the assay buffer, recombinant HDC, and varying concentrations of this compound (or vehicle for control).

  • Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.

  • Initiate the reaction by adding the substrate, L-histidine.

  • Incubate the reaction mixture for a defined period (e.g., 60 minutes) at 37°C.

  • Stop the reaction (e.g., by adding a strong acid or by heat inactivation).

  • Add the detection reagent and measure the signal (e.g., fluorescence or absorbance) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

In Vivo Gastric Acid Secretion in Pylorus-Ligated Rats

This protocol describes an in vivo model to assess the effect of this compound on gastric acid secretion.

Materials:

  • Male Wistar rats (200-250 g)

  • This compound

  • Vehicle (e.g., saline)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments

  • Centrifuge

  • pH meter or autotitrator

Procedure:

  • Fast the rats for 24 hours with free access to water.

  • Anesthetize the rats.

  • Make a midline abdominal incision to expose the stomach.

  • Ligate the pylorus at the junction of the stomach and duodenum.

  • Administer this compound (e.g., intraperitoneally or intravenously) or the vehicle control to different groups of rats.

  • Close the abdominal incision.

  • After a set period (e.g., 4 hours), euthanize the animals and carefully collect the stomach contents.

  • Centrifuge the gastric juice to remove any solid debris.

  • Measure the volume of the gastric juice.

  • Determine the total acid output by titrating the gastric juice with 0.01 N NaOH to a pH of 7.0.

  • Compare the gastric acid volume and total acid output between the this compound treated and control groups.

Conclusion

High-purity this compound is a critical research tool for investigating the roles of histidine decarboxylase and histamine in various physiological processes, particularly gastric acid secretion. By carefully selecting suppliers and employing robust experimental protocols, researchers can effectively utilize this dipeptide to advance our understanding of these fundamental biological mechanisms. The provided application notes and protocols offer a solid foundation for scientists and drug development professionals to design and execute their research with confidence.

References

Troubleshooting & Optimization

Troubleshooting low solubility of H-His-Phe-OH in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: H-His-Phe-OH Solubility

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of the dipeptide this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the chemical properties of this compound that influence its solubility?

A1: this compound is a dipeptide composed of L-histidine and L-phenylalanine. Its solubility is primarily influenced by:

  • A basic Histidine Residue: Histidine has an imidazole side chain which is basic.[1][2] This means the peptide's overall charge is positive at acidic to neutral pH.[1][2][3]

  • A Hydrophobic Phenylalanine Residue: Phenylalanine is a non-polar, hydrophobic amino acid, which can decrease water solubility.[4][5]

  • pH-Dependent Charge: The imidazole ring of histidine has a pKa of approximately 6.0.[6] This means that in solutions with a pH below 6.0, the histidine residue is protonated and positively charged, which can enhance solubility in aqueous solutions. At a pH above 6.0, it is neutral and less soluble.[6][7]

Q2: Why is my this compound not dissolving in pure water or standard phosphate-buffered saline (PBS)?

A2: The limited solubility of this compound in neutral buffers like PBS (typically pH 7.4) can be attributed to the hydrophobic nature of the phenylalanine residue and the neutral state of the histidine residue at this pH.[6][7] Peptides are generally least soluble at their isoelectric point (pI), and while the exact pI of this dipeptide requires calculation, the opposing properties of its constituent amino acids can lead to poor solubility in neutral aqueous solutions.

Q3: What is the first step I should take if I encounter solubility issues?

A3: Before attempting to dissolve the entire sample of your peptide, it is highly recommended to test the solubility of a small aliquot first.[2][8] This prevents the potential loss of valuable peptide in an inappropriate solvent. As a general guideline, start by attempting to dissolve the peptide in sterile, distilled water.[2]

Q4: Can I heat the solution to improve solubility?

A4: Gentle warming of the solution to temperatures below 40°C can help to increase the solubility of some peptides.[4][9] However, excessive heating should be avoided as it can lead to peptide degradation.

Q5: Is sonication a recommended method to aid dissolution?

A5: Yes, sonication can be an effective method to help dissolve peptides by breaking up aggregates.[3][4] It is recommended to use short bursts of sonication and to keep the sample on ice between bursts to prevent heating.[10]

Troubleshooting Guide: Low Solubility of this compound

If you are experiencing difficulty dissolving this compound, follow the systematic approach outlined below.

Initial Assessment and Strategy

The first step is to determine the net charge of the peptide at a given pH to select an appropriate solvent.

Charge Calculation for this compound:

  • N-terminus (-NH2): +1

  • Histidine (His): +1 (at pH < 6) or 0 (at pH > 6)[10]

  • Phenylalanine (Phe): 0

  • C-terminus (-COOH): -1

Overall Charge:

  • At acidic pH (<6): +1

  • At neutral to basic pH (>6): 0

Based on this, this compound is a basic peptide at acidic pH and neutral at higher pH values.

Troubleshooting Workflow

The following diagram illustrates a step-by-step workflow for troubleshooting this compound solubility issues.

G cluster_0 Troubleshooting Workflow for this compound Solubility start Start: Lyophilized this compound water Attempt to dissolve in sterile dH2O start->water acid Add 10% Acetic Acid dropwise water->acid Does not dissolve success Soluble water->success Dissolves organic Use a minimal amount of organic solvent (e.g., DMSO) acid->organic Does not dissolve acid->success Dissolves dilute Slowly add aqueous buffer to the organic solution organic->dilute dilute->success Remains clear fail Insoluble/Precipitation dilute->fail Becomes turbid

Caption: A stepwise guide to dissolving this compound.

Quantitative Data Summary
Peptide Type Primary Solvent Secondary Solvent/Additive Notes
Basic (Net Charge > 0) Sterile Water10-30% Acetic Acid[2][3][9]For this compound, this is applicable at pH < 6.
Acidic (Net Charge < 0) Sterile Water or PBS0.1M Ammonium Bicarbonate[3]Not directly applicable to this compound.
Neutral/Hydrophobic Organic Solvents (DMSO, DMF)[2][3]Dilute with aqueous bufferFor this compound, this is relevant at pH > 6. Use minimal organic solvent.

Detailed Experimental Protocols

Protocol 1: Dissolution in Acidic Buffer

This protocol is recommended as the first-line approach for this compound.

  • Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.

  • Initial Dissolution: Add a small volume of sterile, deionized water to the vial to create a concentrated peptide slurry.

  • Acidification: While vortexing, add 10% acetic acid dropwise until the peptide dissolves completely.[1]

  • Dilution: Once the peptide is in solution, you can dilute it to your desired final concentration using your experimental buffer.

  • Final Check: After dilution, inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

Protocol 2: Dissolution using an Organic Co-Solvent

This protocol should be used if the peptide fails to dissolve using the acidic buffer method.

  • Preparation: As with the previous protocol, allow the lyophilized peptide to reach room temperature.

  • Organic Solvent Addition: Add a minimal amount of a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to the peptide.[3] Aim for a high concentration stock solution.

  • Dissolution: Gently vortex or sonicate the mixture until the peptide is fully dissolved in the organic solvent.

  • Aqueous Dilution: While vortexing, slowly add the aqueous experimental buffer to the concentrated peptide-organic solvent mixture in a dropwise manner.[3]

  • Observation: If the solution becomes turbid or shows signs of precipitation, you have likely exceeded the peptide's solubility limit in that final buffer composition.[3] In such cases, you may need to adjust the final concentration or the percentage of the organic co-solvent.

Important Considerations:

  • Always centrifuge your peptide solution before use to pellet any undissolved material.[9]

  • When using organic solvents like DMSO in cell-based assays, ensure the final concentration is low enough (typically <0.5%) to avoid cytotoxicity.[3]

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical properties of this compound and the recommended solubilization strategies.

G cluster_1 Factors Influencing this compound Solubility and Corresponding Strategies cluster_props Chemical Properties cluster_strats Solubilization Strategies Peptide This compound His Basic Histidine Residue Peptide->His Phe Hydrophobic Phenylalanine Residue Peptide->Phe Acidic Use Acidic Buffers (pH < 6) His->Acidic Protonation at low pH increases solubility Organic Use Organic Co-solvents (e.g., DMSO) Phe->Organic Overcomes hydrophobicity

Caption: Key properties of this compound and their related solubilization methods.

References

Methods for removing trifluoroacetic acid (TFA) from H-His-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The focus is on the critical step of removing trifluoroacetic acid (TFA), a common counter-ion from peptide synthesis that can interfere with biological assays, from the dipeptide H-His-Phe-OH.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove trifluoroacetic acid (TFA) from my this compound peptide?

Trifluoroacetic acid (TFA) is commonly used during the solid-phase synthesis and purification of peptides. However, residual TFA in the final peptide product can be problematic for several reasons:

  • Cellular Toxicity: TFA can be toxic to cells in culture, potentially leading to misleading results in cell-based assays by affecting cell viability and growth.

  • Alteration of Peptide Structure and Activity: The presence of TFA can alter the secondary structure and biological activity of peptides.[1] For this compound, the imidazole ring of histidine is a potential site for TFA salt formation, which could influence its biochemical properties.

  • Interference with Assays: TFA can interfere with certain analytical techniques. For instance, it has a strong absorbance in the far-UV region, which can complicate spectroscopic analyses.

Q2: What are the most common methods for removing TFA from this compound?

Several methods can be employed to remove or exchange the TFA counter-ion. The most common include:

  • Lyophilization with HCl Exchange: This widely used technique involves dissolving the peptide in a dilute hydrochloric acid (HCl) solution and then freeze-drying it. This process is repeated multiple times to replace TFA with the more biologically compatible chloride ion.[1][2]

  • Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge. The peptide is bound to a charged resin, allowing the TFA to be washed away, followed by elution with a different salt, such as acetate.[1][3]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a Volatile, Biocompatible Acid: The peptide can be repurified using an RP-HPLC system with a mobile phase containing a more biocompatible acid like acetic acid, which will displace the TFA.[4][5]

  • Precipitation: The peptide is precipitated from a solution using a solvent in which it is insoluble (e.g., cold diethyl ether), while the TFA remains in the supernatant. This process is typically repeated several times for efficient removal.[3]

Q3: Which TFA removal method is most suitable for this compound?

The optimal method depends on several factors, including the scale of your experiment, the required final purity, and the available equipment.

  • For small-scale laboratory preparations where high purity is critical and trace amounts of a different counter-ion (chloride or acetate) are acceptable, lyophilization with HCl exchange or ion-exchange chromatography are excellent choices.

  • Given that this compound is a dipeptide, it is relatively small and hydrophilic. For hydrophilic peptides, ion-exchange chromatography can be particularly effective.[1]

  • The presence of the histidine residue, with its imidazole side chain (pKa ~6.0), means the peptide will be positively charged at acidic pH. This property is advantageous for cation-exchange chromatography.

Q4: How can I determine the amount of residual TFA in my this compound sample?

Several analytical techniques can be used to quantify residual TFA, including:

  • Ion Chromatography: This is a sensitive and straightforward method for quantifying various ions, including trifluoroacetate.[3]

  • ¹⁹F NMR Spectroscopy: Fluorine NMR is a direct and quantitative method for detecting and measuring TFA.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used for TFA quantification.

Troubleshooting Guide

Issue 1: Low peptide recovery after TFA removal.

Possible Cause Troubleshooting Steps
Peptide loss during lyophilization cycles. Ensure the lyophilizer is functioning correctly and a proper vacuum is achieved. Minimize the number of transfer steps between vials.[1]
Peptide precipitation during ion-exchange chromatography. Optimize the buffer pH and ionic strength. The solubility of this compound will be pH-dependent due to the ionizable groups (N-terminus, C-terminus, and histidine side chain). At its isoelectric point (pI), a peptide has minimum solubility.[6][7]
Non-specific binding to chromatography columns or labware. Use low-protein-binding tubes and pipette tips. Pre-condition the chromatography column according to the manufacturer's instructions.[1]

Issue 2: Incomplete TFA removal.

Possible Cause Troubleshooting Steps
Insufficient number of lyophilization/washing cycles. For the lyophilization with HCl method, at least three cycles are generally recommended.[1][2] For precipitation, repeat the washing steps until the odor of TFA is no longer detectable.[3]
Inefficient displacement of TFA during ion exchange. Ensure the ion-exchange resin has sufficient capacity and is properly equilibrated with the exchange buffer. Consider increasing the concentration or volume of the eluting salt.[1]
Strong ionic interaction between TFA and the peptide. The positively charged histidine residue can form a strong salt bridge with the trifluoroacetate anion. Ensure the exchange conditions (e.g., pH, salt concentration) are sufficient to disrupt this interaction.

Quantitative Data on TFA Removal

The efficiency of TFA removal can vary depending on the chosen method and the specific peptide. The following table summarizes typical efficiencies for common TFA removal methods based on studies of various peptides. Note that these values are for general guidance, and results may vary for this compound.

MethodStarting TFA:Peptide Molar RatioTFA:Peptide Molar Ratio After TreatmentTypical Peptide Recovery
Lyophilization with 2-10 mM HCl (3 cycles) >1<0.05[8]>90%
Ion-Exchange Chromatography (Strong Anion Exchange) >1<0.0180-95%[9]
RP-HPLC with Acetic Acid >1Variable (depends on conditions)70-90%
Precipitation with Diethyl Ether (4 washes) >1Significantly reduced>80%

A study on a model peptide showed that using 10 mM HCl for lyophilization exchange cycles reduced the TFA content to below the limit of quantification after just one cycle.[10][11]

Experimental Protocols

Protocol 1: TFA Removal by Lyophilization with HCl Exchange

This protocol is adapted from established methods for exchanging TFA for chloride ions.[1][2]

  • Dissolution: Dissolve the this compound-TFA salt in distilled water at a concentration of approximately 1 mg/mL.[2]

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[2] A concentration below 2 mM may lead to incomplete exchange, while a concentration above 10 mM could potentially modify the peptide.[2]

  • Incubation: Let the solution stand at room temperature for at least one minute.[2]

  • Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.[1][2]

  • Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.[1][2]

  • Repeat: To ensure complete TFA removal, repeat steps 1-5 at least two more times.[1][2]

  • Final Reconstitution: After the final lyophilization, reconstitute the this compound hydrochloride salt in the desired buffer for your experiment.[1]

Protocol 2: TFA/Acetate Exchange via Ion-Exchange Chromatography

This protocol provides a general guideline for TFA removal using a strong anion exchange resin.

  • Resin Preparation: Prepare a column with a strong anion exchange resin (e.g., AG1-X8). The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[1][3]

  • Equilibration: Equilibrate the column with a solution of sodium acetate (e.g., 1 M).[3]

  • Washing: Wash the column thoroughly with distilled water to remove excess sodium acetate.[3]

  • Sample Loading: Dissolve the this compound-TFA salt in distilled water and load it onto the column.[3]

  • Washing: Wash the column with several column volumes of distilled water to remove the TFA ions.

  • Elution: Elute the peptide from the column using a buffer with a higher ionic strength or a different pH to disrupt the binding. For example, a gradient of sodium chloride or sodium acetate can be used.[1]

  • Desalting and Lyophilization: The collected fractions containing the peptide may need to be desalted (e.g., by dialysis or another round of RP-HPLC with a volatile buffer) and then lyophilized to obtain the final peptide acetate salt.[1]

Visualizations

TFA_Removal_Workflow cluster_start Starting Material cluster_methods TFA Removal Methods cluster_end Final Product start This compound (TFA Salt) method1 Lyophilization with HCl start->method1 method2 Ion-Exchange Chromatography start->method2 method3 RP-HPLC with Acetic Acid start->method3 method4 Precipitation start->method4 end TFA-Free this compound method1->end method2->end method3->end method4->end

Caption: Overview of common TFA removal workflows.

Lyophilization_Workflow A Dissolve this compound-TFA in Distilled Water B Add 100 mM HCl to a final concentration of 2-10 mM A->B C Incubate at Room Temperature for at least 1 minute B->C D Freeze Solution (e.g., in Liquid Nitrogen) C->D E Lyophilize Overnight D->E F Repeat Steps A-E (at least 2 more times) E->F G Reconstitute TFA-Free Peptide in Desired Buffer F->G

Caption: Detailed workflow for TFA removal via lyophilization with HCl exchange.

IEX_Workflow A Prepare Strong Anion Exchange Resin Column B Equilibrate Column with Sodium Acetate A->B C Wash Column with Distilled Water B->C D Dissolve this compound-TFA in Water and Load onto Column C->D E Wash Column with Water to Remove TFA D->E F Elute Peptide with Higher Ionic Strength Buffer E->F G Desalt and Lyophilize Collected Fractions F->G H Obtain TFA-Free Peptide Acetate Salt G->H

Caption: Detailed workflow for TFA removal via ion-exchange chromatography.

References

Technical Support Center: Optimizing HPLC Methods for Dipeptide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the baseline separation of the dipeptide H-His-Phe-OH using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the HPLC separation of this compound?

A1: For the reversed-phase HPLC separation of a dipeptide like this compound, a C18 column is a suitable initial choice.[1] A gradient elution with a shallow gradient is typically more effective than an isocratic method for peptides.[2] A good starting point involves using a mobile phase consisting of water and acetonitrile (ACN), both containing an acidic modifier.[1][2] Trifluoroacetic acid (TFA) at a concentration of 0.1% is commonly used to improve peak shape and retention for peptides, especially those containing basic residues like histidine.[1]

Q2: Why is an acidic mobile phase modifier like TFA important for the separation of this compound?

A2: An acidic modifier like TFA is crucial for several reasons. The histidine residue in this compound has an imidazole group with a pKa around 6.0.[1] Without an acidic modifier, the mobile phase pH can be close to this pKa, leading to poor peak shapes, such as tailing or splitting, due to the co-existence of protonated and deprotonated forms of the peptide.[1] TFA protonates the imidazole side chain, ensuring a single ionic form and promoting better interaction with the stationary phase, resulting in sharper, more symmetrical peaks.[1] It also helps to mask residual silanol groups on the silica-based stationary phase, further reducing peak tailing.

Q3: My chromatogram shows a split peak for this compound. What are the possible causes and how can I fix it?

A3: Peak splitting in HPLC can arise from several factors. One common cause is the sample solvent being too different from the initial mobile phase composition.[3] If the sample is dissolved in a solvent with a higher organic content than the starting gradient conditions, it can lead to peak distortion. Another possibility is a partially clogged column frit or a void at the head of the column.[4] To troubleshoot this, you can start by ensuring your sample is dissolved in the initial mobile phase. If the problem persists, reversing and flushing the column (if permissible by the manufacturer) may dislodge any particulates on the frit.[4] If these steps do not resolve the issue, the column may need to be replaced.

Q4: How can I improve the resolution between this compound and other impurities?

A4: To improve resolution, you can modify the gradient slope, flow rate, or temperature. A shallower gradient, meaning a slower increase in the organic solvent concentration over time, will provide more time for the components to interact with the stationary phase and can significantly improve separation.[5][6] Decreasing the flow rate can also enhance resolution, although it will increase the run time. Additionally, optimizing the column temperature can affect selectivity and peak shape.[7] Experimenting with different column chemistries, such as a C8 or a phenyl-hexyl column, can also provide different selectivities and may improve the separation of your target peptide from impurities.[5]

Troubleshooting Guide

Issue: Poor Peak Shape (Tailing or Fronting)

Poor peak shape is a common issue in HPLC analysis. The following table outlines potential causes and solutions.

Observation Potential Cause Recommended Solution
Peak Tailing Secondary interactions with residual silanols on the column.Increase the concentration of the acidic modifier (e.g., TFA to 0.15%) or switch to a column with better end-capping.
Mobile phase pH is too close to the analyte's pKa.Ensure the mobile phase pH is at least 2 units away from the pKa of histidine (~pH 6). Using 0.1% TFA will achieve this.
Column overload.Reduce the injection volume or the concentration of the sample.
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Column collapse or void.Replace the column.
Issue: Baseline Irregularities (Drift or Noise)

A stable baseline is crucial for accurate quantification. The table below provides guidance on addressing common baseline problems.

Observation Potential Cause Recommended Solution
Baseline Drift Inadequate column equilibration.Increase the column equilibration time before each injection.
Mobile phase composition changing over time.Ensure mobile phase components are well-mixed and degassed. Check for leaks in the pump.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Baseline Noise Air bubbles in the detector.Purge the detector and degas the mobile phase.
Contaminated mobile phase or detector cell.Prepare fresh mobile phase with high-purity solvents. Flush the detector cell.

Experimental Protocols

Protocol 1: Initial Screening Gradient for this compound

This protocol outlines a starting point for developing a separation method for this compound.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 40% B in 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Mobile Phase A
Protocol 2: Optimized Gradient for Baseline Separation

This protocol provides an example of an optimized method after initial screening, aiming for better resolution.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10% to 25% B in 30 minutes
Flow Rate 0.8 mL/min
Column Temperature 35 °C
Detection UV at 220 nm
Injection Volume 5 µL
Sample Preparation Dissolve sample in Mobile Phase A

Visualizations

HPLC_Troubleshooting_Workflow cluster_start Start cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_end End start Poor Separation of this compound peak_shape Assess Peak Shape start->peak_shape tailing Peak Tailing? peak_shape->tailing split Split Peak? tailing->split No adjust_modifier Increase TFA Concentration tailing->adjust_modifier Yes check_sample_solvent Check Sample Solvent split->check_sample_solvent Yes resolution Assess Resolution split->resolution No adjust_modifier->resolution check_sample_solvent->resolution adjust_gradient Modify Gradient Slope resolution->adjust_gradient adjust_flow Decrease Flow Rate adjust_gradient->adjust_flow end Baseline Separation Achieved adjust_flow->end

Caption: Troubleshooting workflow for HPLC separation of this compound.

Gradient_Optimization_Logic cluster_input Initial Observation cluster_decision Optimization Strategy cluster_outcome Expected Outcome coelution Co-elution or Poor Resolution primary_adjustment Primary Adjustment: Shallower Gradient coelution->primary_adjustment secondary_adjustment Secondary Adjustment: Lower Flow Rate primary_adjustment->secondary_adjustment If resolution is still insufficient improved_resolution Improved Resolution primary_adjustment->improved_resolution If successful tertiary_adjustment Tertiary Adjustment: Change Temperature secondary_adjustment->tertiary_adjustment For fine-tuning selectivity secondary_adjustment->improved_resolution If successful tertiary_adjustment->improved_resolution

Caption: Logical flow for optimizing gradient elution to improve resolution.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the recommended storage conditions, stability, and handling of the dipeptide H-His-Phe-OH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal way to store lyophilized this compound upon receipt?

Upon receipt, this compound, which is typically delivered as a lyophilized powder, should be stored in a freezer at or below -20°C.[1][2][3][4] For long-term storage, temperatures of -80°C are even more effective and can maintain stability for several years.[5][6] It is crucial to store the peptide in a dark, dry place to prevent degradation from light and moisture.[2][4][5]

Q2: How should I handle the vial before use to prevent contamination and degradation?

To prevent moisture absorption, which can significantly decrease the peptide's stability, always allow the vial to warm to room temperature in a desiccator before opening.[2][4] When handling the peptide, wear gloves to avoid enzymatic or bacterial contamination.[2] After taking the desired amount, reseal the vial tightly, preferably under an inert atmosphere like dry nitrogen, and return it to cold storage.[4]

Q3: I need to prepare a stock solution. What are the storage recommendations?

It is highly recommended to use peptide solutions immediately after preparation, as they are significantly less stable than the lyophilized powder.[2][5] If storage is unavoidable, prepare single-use aliquots to prevent repeated freeze-thaw cycles.[2][4] These aliquots should be stored in sterile, slightly acidic buffers (pH 5-6) at -20°C for short-term storage (up to one month) or -80°C for longer-term storage (up to six months).[4][6][7][8]

Q4: My this compound powder won't dissolve. What steps can I take?

The solubility of a peptide is highly dependent on its amino acid sequence.[4] this compound has a theoretical isoelectric point (pI) of 7.88 and contains a hydrophobic phenylalanine residue, which can affect its solubility in neutral aqueous solutions.[1] If you encounter solubility issues, follow these steps:

  • Attempt to dissolve the peptide in sterile distilled water or a standard buffer like PBS or Tris.[2]

  • If it remains insoluble, sonication can help break up aggregates and improve the rate of dissolution.[2][4]

  • Gentle warming (not exceeding 40°C) may also facilitate solubilization.[2]

  • Since this compound is a basic peptide (pI > 7), adding a small amount of 10% acetic acid can improve solubility.[4]

  • For highly hydrophobic peptides, dissolving in a minimal volume of an organic solvent like DMSO, followed by slow dilution with your aqueous buffer, is a common strategy.[2][4]

Q5: What are the primary causes of this compound degradation?

The main factors that can compromise the stability of this compound are:

  • Moisture: Lyophilized peptides are often hygroscopic. Moisture absorption can drastically reduce long-term stability.[4]

  • Repeated Freeze-Thaw Cycles: This can degrade the peptide in solution, which is why preparing single-use aliquots is critical.[2][4]

  • pH Extremes: Using strong bases to adjust the pH of a solution can cause racemization, leading to inactivation.[2]

  • Light Exposure: Many peptides are light-sensitive and should be protected from direct light.[2]

  • Oxidation: While this compound does not contain highly susceptible residues like Cysteine or Methionine, oxidation is a general degradation pathway for all peptides.[2][4][5]

Q6: The product name includes "TFA salt." What does that mean?

Trifluoroacetic acid (TFA) is commonly used during the purification of synthetic peptides by High-Performance Liquid Chromatography (HPLC).[1][2] Its presence as a counterion forms a "TFA salt." This is normal and can affect the peptide's net weight and enhance its solubility in aqueous solutions.[1] For most standard in vitro assays, the residual TFA levels do not cause interference.[1]

Data on Storage Conditions

The following tables summarize the recommended storage conditions for maintaining this compound stability.

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationKey Considerations
Lyophilized Powder -20°CSeveral YearsStore in a dark, dry, and tightly sealed container.[2][4]
-80°COptimal for Long-TermProvides maximum stability over many years.[5][6]
In Solution (Aliquots) -20°CUp to 1 MonthAvoid repeated freeze-thaw cycles. Use sterile, slightly acidic (pH 5-6) buffer.[4][6]
-80°CUp to 6 MonthsPreferred method for storing solutions to maximize stability.[6][7][8]

Troubleshooting Guides & Visualizations

Issue: Poor Peptide Solubility

Difficulty in dissolving this compound is a common issue. The following workflow provides a logical approach to troubleshooting this problem.

G start Start: Peptide Insoluble in Aqueous Buffer sonicate 1. Sonicate Solution start->sonicate Try first warm 2. Warm Gently (≤40°C) sonicate->warm If still insoluble success Peptide Dissolved sonicate->success Success acidify 3. Add Dilute Acetic Acid (for basic peptides) warm->acidify If still insoluble warm->success Success organic 4. Use Minimal DMSO, then Dilute with Buffer acidify->organic If still insoluble acidify->success Success organic->success Success fail Consult Technical Support (Consider alternative solvent) organic->fail If still insoluble or precipitates

Caption: A step-by-step workflow for troubleshooting this compound solubility issues.

Potential Degradation Pathways

G peptide This compound (Stable Peptide) hydrolysis Hydrolysis (Cleavage of peptide bond) peptide->hydrolysis Moisture, pH extremes oxidation Oxidation (Modification of His residue) peptide->oxidation Oxygen, Metal ions racemization Racemization (Loss of stereochemistry) peptide->racemization High pH (strong base)

Caption: General chemical degradation pathways potentially affecting peptide stability.

Experimental Protocols

Protocol: Assessing this compound Stability by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a method to quantify the stability of this compound over time under various storage conditions. The principle is to measure the decrease in the main peptide peak area and the increase in degradation product peaks.

Materials:

  • This compound (lyophilized powder)

  • HPLC-grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Environmental chambers or incubators set to desired temperatures (e.g., 4°C, 25°C, 40°C)

  • RP-HPLC system with a UV detector (detection at ~214 nm)

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

  • Preparation of Stock Solution:

    • Carefully weigh a precise amount of lyophilized this compound.

    • Dissolve in an appropriate solvent (e.g., sterile water with 0.1% TFA) to a known concentration (e.g., 1 mg/mL). This is your T=0 sample.

  • Sample Aliquoting and Storage:

    • Aliquot the stock solution into multiple sterile microcentrifuge tubes.

    • Place sets of aliquots into different storage conditions (e.g., -20°C, 4°C, 25°C).

    • Prepare parallel samples of the lyophilized powder for storage under the same conditions to test solid-state stability.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 1 week, 2 weeks, 1 month, 3 months), retrieve one aliquot from each storage condition.

    • For the lyophilized samples, dissolve them in the solvent to the target concentration just before analysis.

  • RP-HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A typical gradient might be 5-60% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: 214 nm

    • Inject the T=0 sample first to establish the initial purity and retention time of the intact peptide.

    • Inject each time-point sample.

  • Data Analysis:

    • Integrate the peak areas from the chromatograms.

    • Calculate the purity of this compound at each time point as: (Area of Main Peak / Total Area of All Peaks) x 100%.

    • Plot the percentage purity versus time for each storage condition to determine the degradation rate.

G prep 1. Prepare Peptide Stock Solution (1 mg/mL) aliquot 2. Aliquot Samples for Different Conditions (e.g., -20°C, 4°C, 25°C) prep->aliquot t0 3. Analyze T=0 Sample via RP-HPLC aliquot->t0 store 4. Store Aliquots aliquot->store analyze 6. Calculate % Purity (Main Peak Area / Total Area) t0->analyze timepoints 5. At Each Time Point, Retrieve and Analyze Sample store->timepoints timepoints->analyze plot 7. Plot % Purity vs. Time to Determine Stability analyze->plot

Caption: Experimental workflow for conducting an HPLC-based peptide stability study.

References

Technical Support Center: Preventing Aggregation of H-His-Phe-OH in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the aggregation of the dipeptide H-His-Phe-OH in solution.

Troubleshooting Guide

Encountering aggregation or precipitation of this compound during your experiments can be a significant hurdle. This guide provides a systematic approach to diagnose and resolve these issues.

Initial Assessment: Visual Observation and Concentration Check

The first step in troubleshooting is to characterize the problem.

  • Visual Inspection: Do you observe cloudiness, particulate matter, or gel formation in your solution?

  • Concentration: Are you working at high concentrations of the dipeptide? Peptides are more prone to aggregation at higher concentrations.

Workflow for Troubleshooting Aggregation

If you are experiencing aggregation, follow this workflow to identify a suitable solution.

G cluster_0 cluster_1 cluster_2 cluster_3 start Aggregation Observed ph_check Check Solution pH start->ph_check pI_check Is pH near pI (~7.59)? ph_check->pI_check adjust_ph Adjust pH (pH < 6.6 or pH > 8.6) pI_check->adjust_ph Yes temp_check Control Temperature pI_check->temp_check No reassess1 Reassess Aggregation adjust_ph->reassess1 reassess1->temp_check Still Aggregates solved1 solved1 reassess1->solved1 Solved reduce_temp Reduce Temperature (e.g., 4°C) temp_check->reduce_temp reassess2 Reassess Aggregation reduce_temp->reassess2 excipient_check Add Excipients reassess2->excipient_check Still Aggregates solved2 solved2 reassess2->solved2 Solved add_arginine Add L-Arginine (e.g., 50-100 mM) excipient_check->add_arginine add_cyclodextrin Add HP-β-Cyclodextrin (e.g., 1-5% w/v) excipient_check->add_cyclodextrin reassess3 Reassess Aggregation add_arginine->reassess3 add_cyclodextrin->reassess3 organic_solvent Use Organic Co-solvent reassess3->organic_solvent Still Aggregates solved3 solved3 reassess3->solved3 Solved use_dmso Use Minimal DMSO and Dilute organic_solvent->use_dmso final_reassess Reassess Aggregation use_dmso->final_reassess further_help Contact Technical Support final_reassess->further_help Still Aggregates solved4 solved4 final_reassess->solved4 Solved G cluster_0 Low pH (< 6.0) cluster_1 Near pI (~7.59) cluster_2 High pH (> 8.6) low_ph Net Positive Charge (High Solubility) pI Net Zero Charge (Low Solubility/Aggregation) low_ph->pI Increasing pH high_ph Net Negative Charge (High Solubility) pI->high_ph Increasing pH G start Start with Lyophilized This compound water Attempt to Dissolve in Water start->water check1 Soluble? water->check1 acid Add 10% Acetic Acid Dropwise check1->acid No end Solution Ready check1->end Yes check2 Soluble? acid->check2 dmso Dissolve in Minimal DMSO check2->dmso No check2->end Yes dilute Slowly Dilute into Aqueous Buffer dmso->dilute dilute->end

Minimizing side-product formation during H-His-Phe-OH synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the synthesis of the dipeptide H-His-Phe-OH.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing causes and actionable solutions.

Issue 1: Low Yield of the Desired this compound Dipeptide

  • Possible Cause 1: Diketopiperazine (DKP) Formation. The linear dipeptide, particularly on certain solid-phase resins like Wang resin, can cyclize to form a stable six-membered diketopiperazine, which is then cleaved from the resin, resulting in a significant loss of the desired product.[1] This is a very common side reaction in dipeptide synthesis.

    • Solution:

      • Choice of Resin (for SPPS): Utilize a 2-chlorotrityl chloride (2-CTC) resin. The steric hindrance provided by the 2-chlorotrityl group effectively suppresses DKP formation.[1][2]

      • Dipeptide Coupling: Instead of a stepwise addition of single amino acids, consider synthesizing the dipeptide fragment (e.g., Fmoc-His(Trt)-Phe-OH) separately and then coupling it to the resin or the next amino acid in the sequence.[3]

      • Protonated N-terminus: After the coupling of the second amino acid, if using an N-trityl protected amino acid, its removal with dilute TFA will leave a protonated dipeptide-resin. This can then be coupled using in situ neutralization protocols, which helps to suppress DKP formation.[3]

  • Possible Cause 2: Incomplete Coupling Reactions. Steric hindrance or aggregation of the growing peptide chain can lead to incomplete coupling, thus reducing the overall yield.

    • Solution:

      • Coupling Reagents: Employ more powerful coupling reagents like HATU, HBTU, or PyBOP, which are known for their high coupling efficiency.[4]

      • Monitoring: Use a ninhydrin test to confirm the completion of the coupling reaction before proceeding to the next step. If the test is positive (indicating free amines), a second coupling should be performed.[4]

      • Disrupting Aggregation: If peptide aggregation is suspected, consider switching to a solvent like N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO) to the reaction mixture.[3]

Issue 2: Presence of an Impurity with the Same Mass as the Product (Diastereomer)

  • Possible Cause: Racemization of Histidine. Histidine is highly susceptible to racemization during the activation step of the coupling reaction. The imidazole ring of the histidine side chain can act as an intramolecular base, facilitating the abstraction of the α-proton and leading to a loss of stereochemical integrity.[5][6]

    • Solution:

      • Side-Chain Protection: Protecting the imidazole side chain of histidine is crucial. While the Trityl (Trt) group is commonly used, a tert-Butoxycarbonyl (Boc) group on the imidazole nitrogen has been shown to be more effective in suppressing racemization, especially at elevated temperatures. The benzyloxymethyl (Bom) group is also very effective at preventing racemization.[7][8]

      • Choice of Coupling Reagents and Additives: Avoid using carbodiimides like DCC or DIC alone, as they are known to promote racemization.[6] Always use them in conjunction with racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[6] Phosphonium and aminium/uronium-based coupling reagents (e.g., PyBOP, HBTU, HATU) generally lead to less racemization.[6]

      • Reaction Conditions: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.[6][9] Minimize the pre-activation time of the histidine residue before adding it to the amine component.[10]

      • Base Selection: Use a sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine in carefully controlled amounts, as excess base can promote racemization.[9]

Issue 3: Presence of Unidentified Side-Products

  • Possible Cause 1: N-Acylation of the Histidine Side Chain. If the imidazole ring of histidine is unprotected, it can act as a nucleophile and react with the activated carboxyl group of another amino acid, leading to side-chain acylation.[11]

    • Solution: Always use a protecting group on the imidazole side chain of histidine, such as Trityl (Trt), Boc, or Bom.[7][11]

  • Possible Cause 2: Saturation of the Phenylalanine Ring. During catalytic hydrogenation for the removal of certain protecting groups (like Z-groups), the aromatic ring of phenylalanine can be reduced to a cyclohexylalanine residue.

    • Solution: If catalytic hydrogenation is required, carefully monitor the reaction conditions. Alternatively, choose protecting groups that can be removed under non-reducing conditions (e.g., Fmoc, Boc, Trt).

  • Possible Cause 3: Guanidinylation of the N-terminus. Uronium/aminium-based coupling reagents (HBTU, HATU) can react with the free N-terminal amino group of the peptide to form a guanidinium group, which terminates the peptide chain.[3]

    • Solution: Pre-activate the protected amino acid with the coupling reagent before adding it to the peptide-resin.[3]

Frequently Asked Questions (FAQs)

Q1: Which protecting group is best for the histidine side chain to minimize racemization?

A1: While the Trityl (Trt) group is widely used for protecting the histidine imidazole side chain in Fmoc-based solid-phase peptide synthesis, studies have shown that using a Boc protecting group on the imidazole nitrogen can significantly reduce racemization, especially at higher coupling temperatures.[8] The benzyloxymethyl (Bom) group is also highly effective in suppressing racemization.[7]

Q2: What is diketopiperazine (DKP) and how can I avoid it?

A2: Diketopiperazine is a cyclic dipeptide that can form from the N-terminal dipeptidyl-resin, leading to cleavage from the solid support and a significant loss of yield. This is particularly problematic for dipeptides. To avoid DKP formation, it is recommended to use a 2-chlorotrityl chloride (2-CTC) resin for solid-phase synthesis, as its steric bulk hinders the cyclization reaction.[1][2]

Q3: Which coupling reagent should I use for the His-Phe coupling?

A3: To minimize racemization, it is advisable to use phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) based coupling reagents.[6] If using a carbodiimide like DCC or DIC, it is essential to add a racemization suppressant such as HOBt or HOAt.[6]

Q4: How can I monitor the progress of my coupling reactions?

A4: The Kaiser test (or ninhydrin test) is a common method to detect the presence of free primary amines on the solid support. A negative test result (e.g., the beads remain colorless or yellow) indicates that the coupling reaction is complete. If the test is positive (blue or purple beads), the coupling reaction should be repeated.[2]

Q5: How can I purify the final this compound product and remove side-products?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying the crude peptide. By using a suitable gradient of solvents (typically water/acetonitrile with a modifier like TFA), it is possible to separate the desired product from deletion sequences, diastereomers resulting from racemization, and other side-products. Chiral stationary phases can also be used for the separation of enantiomers.[12][13][14]

Data Presentation

Table 1: Comparison of Histidine Side-Chain Protecting Groups on Racemization during Liraglutide Synthesis

Histidine DerivativeCoupling ConditionsD-Isomer Formation (%)
Fmoc-His(Trt)-OH50 °C, 10 min6.8
Fmoc-His(Boc)-OH50 °C, 10 min0.18
Fmoc-His(Trt)-OH90 °C, 2 min> 16
Fmoc-His(Boc)-OH90 °C, 2 min0.81
Data adapted from a study on Liraglutide synthesis and serves as a reference for the relative effectiveness of protecting groups in minimizing histidine racemization.[8]

Experimental Protocols

Protocol 1: Generalized Solution-Phase Synthesis of Boc-His(Trt)-Phe-OMe

This protocol is a generalized procedure based on common practices for dipeptide synthesis in solution.

  • Preparation of Phenylalanine Methyl Ester Free Base:

    • Dissolve L-phenylalanine methyl ester hydrochloride (1.1 eq.) in dichloromethane (DCM).

    • Add N,N-diisopropylethylamine (DIPEA) (1.1 eq.) and stir for 20 minutes at room temperature. The resulting solution containing the free base is used directly in the next step.[15]

  • Peptide Coupling:

    • In a separate flask, dissolve Boc-L-His(Trt)-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.[15]

    • Add the solution of L-phenylalanine methyl ester from step 1 to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.[15]

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.[15]

  • Deprotection:

    • The Boc and Trt groups can be removed simultaneously using a solution of trifluoroacetic acid (TFA) in DCM with scavengers like triisopropylsilane (TIS).

    • The methyl ester can be saponified using a base like LiOH or NaOH to yield the final this compound product.

Protocol 2: Generalized Solid-Phase Synthesis of this compound using Fmoc Chemistry

This protocol is a generalized procedure based on best practices to minimize side-product formation.

  • Resin Preparation and First Amino Acid Loading:

    • Swell 2-chlorotrityl chloride (2-CTC) resin in DCM for 1 hour.

    • Dissolve Fmoc-Phe-OH (1.5 eq.) and DIPEA (5 eq.) in DCM.

    • Add the amino acid solution to the resin and shake for 12 hours.

    • Cap any unreacted sites on the resin by adding methanol and shaking for 30 minutes.

    • Wash the resin with DCM and DMF.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-20 minutes.

    • Repeat the treatment to ensure complete deprotection.

    • Wash the resin thoroughly with DMF.[4]

  • Coupling of the Second Amino Acid (Histidine):

    • In a separate vial, pre-activate Fmoc-His(Boc)-OH (3 eq.) by dissolving it with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF.

    • Add the activation solution to the deprotected peptide-resin.

    • Shake the reaction mixture at room temperature for 2 hours.

    • Wash the resin with DMF.

    • Perform a ninhydrin test to confirm complete coupling. Repeat the coupling if necessary.

  • Final Fmoc Deprotection:

    • Repeat step 2 to remove the Fmoc group from the N-terminal histidine.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-4 hours.[4]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification:

    • Purify the crude peptide by preparative RP-HPLC.

Visualizations

Racemization_Mechanism cluster_0 Activation and Racemization of Histidine Activated_His Activated L-Histidine (e.g., O-acylisourea ester) Enolate Achiral Enolate Intermediate Activated_His->Enolate Intramolecular base catalysis by imidazole ring L_His L-His-Peptide (Desired Product) Enolate->L_His Protonation D_His D-His-Peptide (Racemized Side-Product) Enolate->D_His Protonation

Caption: Mechanism of histidine racemization during peptide coupling.

DKP_Formation_Workflow cluster_1 Minimizing Diketopiperazine (DKP) Formation in SPPS Start Start Synthesis Choose_Resin Choose Resin Start->Choose_Resin CTC_Resin Use 2-Chlorotrityl Chloride (2-CTC) Resin Choose_Resin->CTC_Resin Recommended Other_Resin Use other resins (e.g., Wang) Choose_Resin->Other_Resin Not Recommended Couple_AA1 Couple First Amino Acid (e.g., Fmoc-Phe-OH) CTC_Resin->Couple_AA1 Other_Resin->Couple_AA1 Deprotect_AA1 Fmoc Deprotection Couple_AA1->Deprotect_AA1 Couple_AA2 Couple Second Amino Acid (e.g., Fmoc-His(Prot)-OH) Deprotect_AA1->Couple_AA2 High_DKP_Risk High Risk of DKP Formation Couple_AA2:w->High_DKP_Risk:n Low_DKP_Risk Low Risk of DKP Formation Couple_AA2:e->Low_DKP_Risk:n Continue_Synth Continue Synthesis Low_DKP_Risk->Continue_Synth

Caption: Workflow for minimizing DKP formation in SPPS.

References

Technical Support Center: H-His-Phe-OH Solution Concentration Determination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for accurately determining the concentration of H-His-Phe-OH (Histidyl-phenylalanine) solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for determining the concentration of this compound solutions?

A1: The most common and reliable methods for determining the concentration of this compound solutions are High-Performance Liquid Chromatography (HPLC) with UV detection, UV-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography-Mass Spectrometry (LC-MS).

Q2: What is the molecular weight of this compound?

A2: The average molecular weight of this compound is 302.33 g/mol .[1][2]

Q3: What is the solubility of this compound?

A3: this compound is described as being slightly soluble in aqueous acid.[1] For dissolving the lyophilized peptide, it is recommended to first try water. If it does not dissolve, adding a small amount of a weak acid (like 10% acetic acid) can help, as the overall charge of the peptide is positive at neutral pH.[3] In cases of persistent insolubility, a small amount of an organic solvent such as DMSO can be used, followed by dilution with the aqueous buffer.[3]

Q4: How should I store this compound solutions?

A4: For long-term storage, this compound solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] Lyophilized powder should be stored at -20°C.[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate method for determining the concentration of this compound by separating it from impurities and quantifying it based on the peak area relative to a standard of known concentration.

Methodology:

A reversed-phase HPLC (RP-HPLC) method is recommended for the analysis of this compound.

Table 1: HPLC Experimental Parameters

ParameterRecommended Condition
Column C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN)
Gradient 5-95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm
Column Temperature 30°C
Injection Volume 10 µL

Standard Preparation:

  • Accurately weigh a small amount of this compound standard.

  • Dissolve it in the mobile phase A to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution with mobile phase A to cover the expected concentration range of the unknown sample.

Sample Preparation:

  • Dissolve the unknown this compound sample in mobile phase A.

  • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.

Quantification:

  • Inject the calibration standards and the unknown sample.

  • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.

Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare this compound Standard Solutions HPLC_System Inject into HPLC System Standard_Prep->HPLC_System Sample_Prep Prepare Unknown Sample Solution Sample_Prep->HPLC_System Chromatogram Obtain Chromatograms HPLC_System->Chromatogram Calibration_Curve Generate Calibration Curve Chromatogram->Calibration_Curve Concentration Determine Concentration Calibration_Curve->Concentration

Caption: Workflow for this compound quantification by HPLC.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simpler and faster method, but it is less specific than HPLC as any substance in the solution that absorbs at the same wavelength will interfere with the measurement. The concentration is determined by measuring the absorbance of the solution and applying the Beer-Lambert law.

Beer-Lambert Law: A = εbc

Where:

  • A is the absorbance

  • ε (epsilon) is the molar extinction coefficient (in M⁻¹cm⁻¹)

  • b is the path length of the cuvette (typically 1 cm)

  • c is the concentration of the solution (in M)

Methodology:

Due to the presence of aromatic residues (Histidine and Phenylalanine), this compound absorbs UV light. Phenylalanine has a strong absorbance around 257 nm.[5]

Table 2: UV-Vis Spectrophotometry Experimental Parameters

ParameterRecommended Condition
Wavelength (λmax) ~257 nm (scan from 200-400 nm to determine the exact maximum)
Blank The same solvent used to dissolve the sample
Cuvette Quartz cuvette with a 1 cm path length

Molar Extinction Coefficient (ε):

Experimental Determination of ε:

  • Prepare a stock solution of this compound with a very accurately known concentration (C_known) in the desired buffer.

  • Measure the absorbance (A) of this solution at the λmax.

  • Calculate ε using the formula: ε = A / (b * C_known)

Quantification:

  • Measure the absorbance of the unknown this compound solution at the λmax.

  • Calculate the concentration using the Beer-Lambert law: c = A / (ε * b)

Workflow for UV-Vis Spectrophotometry Analysis

UVVis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_calc Calculation Sample_Prep Prepare Sample and Blank Solutions Spectrophotometer Measure Absorbance at λmax Sample_Prep->Spectrophotometer Beer_Lambert Apply Beer-Lambert Law Spectrophotometer->Beer_Lambert Concentration Calculate Concentration Beer_Lambert->Concentration

Caption: Workflow for this compound quantification by UV-Vis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This method is ideal for complex samples and for confirming the identity of the peptide.

Methodology:

The HPLC conditions can be similar to those described in the HPLC section. The mass spectrometer will be set to detect the specific mass-to-charge ratio (m/z) of this compound.

Table 3: Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Expected m/z for [M+H]⁺ 303.34
Fragment Ions The specific fragment ions will depend on the collision energy used. Common fragments arise from cleavage of the peptide bond.

Quantification:

Quantification is typically performed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for the highest sensitivity and specificity. A calibration curve is generated using a standard of known concentration.

Troubleshooting Guide

Problem 1: Low or No Signal in HPLC

  • Possible Cause: The concentration of the solution is too low.

    • Solution: Concentrate the sample or inject a larger volume.

  • Possible Cause: The peptide has precipitated out of solution.

    • Solution: Visually inspect the solution. If precipitate is present, try to redissolve it, potentially by adjusting the pH or adding a small amount of organic solvent. Ensure the sample is fully dissolved before injection.

  • Possible Cause: The peptide is adsorbing to the vial or HPLC system components.

    • Solution: Use low-binding vials. Passivate the HPLC system by injecting a high-concentration standard several times.

  • Possible Cause: Incorrect detection wavelength.

    • Solution: Ensure the detector is set to a wavelength where this compound absorbs, such as 225 nm or around 257 nm.

Problem 2: Broad or Tailing Peaks in HPLC

  • Possible Cause: Poor column performance.

    • Solution: The column may be old or contaminated. Try flushing the column or replacing it.

  • Possible Cause: Inappropriate mobile phase pH.

    • Solution: The pH of the mobile phase can affect the ionization state of the peptide and its interaction with the stationary phase. Adjusting the pH may improve peak shape.

  • Possible Cause: Column overload.

    • Solution: Dilute the sample and inject a smaller amount.

Problem 3: Inaccurate Results with UV-Vis Spectrophotometry

  • Possible Cause: Interference from other UV-absorbing compounds.

    • Solution: UV-Vis spectrophotometry is not specific. If the sample is not pure, consider using a more specific method like HPLC.

  • Possible Cause: Inaccurate molar extinction coefficient.

    • Solution: Experimentally determine the molar extinction coefficient for your specific buffer and instrument conditions. Do not rely on theoretical or estimated values for high accuracy.

  • Possible Cause: Incorrect blank.

    • Solution: The blank must be the exact same solvent as the sample. Any mismatch can lead to significant errors.

Problem 4: No Signal in Mass Spectrometry

  • Possible Cause: Poor ionization.

    • Solution: Optimize the ESI source parameters, such as capillary voltage and gas flow rates. The mobile phase composition can also affect ionization efficiency; ensure it is compatible with ESI.

  • Possible Cause: Incorrect m/z setting.

    • Solution: Double-check the calculated m/z for the [M+H]⁺ ion and any expected fragments. Perform a full scan to identify the correct ion.

Logical Troubleshooting Flow

Caption: A logical guide for troubleshooting common issues.

References

Technical Support Center: Addressing the Impact of TFA on H-His-Phe-OH in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential impact of trifluoroacetic acid (TFA) on H-His-Phe-OH in cellular assays. Residual TFA from peptide synthesis and purification can significantly affect experimental outcomes, and this guide offers solutions to mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What is TFA and why is it present in my this compound peptide sample?

A1: Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis and purification of synthetic peptides like this compound, particularly in reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2] As a result, the final lyophilized peptide is often isolated as a TFA salt, where TFA acts as a counterion to the positively charged peptide.[1][3] The amount of residual TFA can be substantial, sometimes accounting for 10-45% of the total weight of the peptide preparation.[1]

Q2: How can residual TFA in my this compound peptide affect my cellular assays?

A2: Residual TFA can have several detrimental effects on cellular assays:

  • Cellular Toxicity: TFA can be toxic to cells in culture, leading to artifacts such as altered cell growth, reduced viability, or induced cell death.[1][4] These effects can be mistakenly attributed to the biological activity of the this compound peptide.

  • Interference with Biological Activity: TFA can alter the secondary structure of peptides, potentially affecting their biological activity and interaction with their intended targets.[5]

  • Assay Interference: TFA can directly interfere with assay components and readouts. For example, it can alter the pH of the culture medium, which may affect enzyme-based assays, or interfere with fluorescence-based measurements.[1][6]

Q3: What are the typical cytotoxic concentrations of TFA?

A3: The cytotoxic concentration of TFA can vary significantly depending on the cell line, the duration of the assay, and specific experimental conditions.[1] Some sensitive cell lines can be affected by TFA concentrations as low as 10 nM.[2][7] It is crucial to determine the toxicity threshold for your specific cell line by running a TFA control experiment.[1]

Q4: My experimental results with this compound are inconsistent or not reproducible. Could TFA be the cause?

A4: Yes, residual TFA is a common source of experimental variability.[2] Inconsistent results, such as unexpected cytotoxicity or a shifting IC50 value, can often be attributed to the presence of TFA in the peptide stock.[1] If you observe such issues, it is highly recommended to consider TFA removal or to use a peptide sample where TFA has been exchanged for a more biologically compatible counterion like hydrochloride (HCl) or acetate.[2]

Troubleshooting Guide

Issue 1: I am observing unexpected cytotoxicity in my cell-based assay when using this compound.

  • Possible Cause: The residual TFA in your peptide stock may be toxic to your specific cell line at the concentration you are using.[1]

  • Solution:

    • Run a TFA Control: Prepare a solution of TFA in your cell culture medium at the same concentration that is present in your peptide treatment and apply it to your cells. This will help you determine if the observed cytotoxicity is due to the TFA itself.

    • Perform a Counterion Exchange: If the TFA control shows toxicity, you should remove the TFA from your peptide sample. The most common methods are lyophilization with hydrochloric acid (HCl) or ion-exchange chromatography.[4][8] Detailed protocols are provided below.

    • Source TFA-Free Peptide: If possible, obtain a new batch of this compound that is supplied as an HCl or acetate salt.[3]

Issue 2: The biological activity (e.g., IC50 value) of my this compound peptide is different from published data.

  • Possible Cause: If the TFA in your sample is contributing to cytotoxicity, the apparent IC50 value of your peptide may be lower (appearing more potent) than its true value.[1] Conversely, TFA can sometimes interfere with assay reagents, leading to inaccurate readings and a higher apparent IC50.

  • Solution:

    • Quantify TFA Content: If possible, determine the amount of TFA in your peptide stock. While specialized techniques like 19F-NMR are required for precise quantification, being aware of the potential for high TFA content is a crucial first step.[9]

    • Remove TFA: Perform a counterion exchange to remove the TFA. Re-running the assay with the TFA-free peptide will provide a more accurate assessment of its biological activity.

Issue 3: I am having issues with the solubility of my this compound peptide.

  • Possible Cause: While TFA salts generally enhance the solubility of peptides in aqueous solutions, the overall formulation can sometimes present challenges.[3]

  • Solution:

    • Review Dissolution Protocol: Ensure you are using the recommended solvent for your peptide. For this compound, sterile water or a buffer at a neutral to slightly acidic pH is typically appropriate.

    • Gentle Agitation: Use gentle vortexing or sonication to aid dissolution. Avoid vigorous shaking, which can cause aggregation.

    • Counterion Exchange: If solubility issues persist, exchanging the TFA for an HCl or acetate salt may alter the solubility characteristics of the peptide.

Quantitative Data Summary

The following table summarizes the reported cytotoxic concentrations of TFA in various cell lines. Note that these are representative values, and the actual cytotoxic concentration will depend on the specific experimental conditions.

Cell LineObserved EffectEffective TFA Concentration
HUVECInhibition of proliferation~0.1 mM
JurkatSignificant toxicity~5 mM
PC-12Dose-dependent cell death1-5 mM
HeLa, HEK293General cytotoxic effects>100 µM
Fetal Rat OsteoblastsReduced cell numbersAs low as 10 nM

Disclaimer: These are representative values from the literature to illustrate the potential cytotoxic range of TFA. Actual IC50 values should be determined experimentally for the specific cell line and conditions used.[1]

Experimental Protocols

Protocol 1: TFA Removal by Lyophilization with HCl

This method replaces the trifluoroacetate counterion with a chloride ion through repeated lyophilization cycles with hydrochloric acid.[4][5]

Materials:

  • Lyophilized this compound peptide with TFA

  • 100 mM Hydrochloric acid (HCl) solution

  • Sterile, nuclease-free water

  • Lyophilizer

Procedure:

  • Dissolution: Dissolve the lyophilized peptide in distilled water at a concentration of 1 mg/mL.[5]

  • Acidification: Add the 100 mM HCl solution to the peptide solution to achieve a final HCl concentration of 2-10 mM.[5]

  • Incubation: Let the solution stand at room temperature for at least 1 minute.[5]

  • Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.[5]

  • Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.[5]

  • Repeat: To ensure complete TFA removal, repeat steps 1-5 at least two more times.[5]

  • Final Reconstitution: After the final lyophilization, reconstitute the this compound peptide in the desired buffer for your cellular assay.[5]

Protocol 2: TFA Removal by Ion-Exchange Chromatography

This protocol uses a strong anion exchange resin to separate the TFA counterions from the peptide.[8][10]

Materials:

  • Lyophilized this compound peptide with TFA

  • Strong anion exchange resin

  • Equilibration buffer (low ionic strength)

  • Elution buffer (higher ionic strength or different pH)

  • Chromatography column

Procedure:

  • Resin Preparation: Prepare a column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[8]

  • Equilibration: Equilibrate the column with a low ionic strength buffer at a pH where the this compound peptide is charged.

  • Sample Loading: Dissolve the this compound peptide in the equilibration buffer and load it onto the column.[4]

  • Washing: Wash the column with several column volumes of the equilibration buffer to remove the unbound TFA ions.[4]

  • Elution: Elute the peptide from the column using a buffer with a higher ionic strength or a different pH to disrupt the binding between the peptide and the resin.[4]

  • Fraction Collection and Desalting: Collect the fractions containing the peptide. If necessary, desalt the peptide solution using dialysis or a desalting column.

  • Lyophilization: Lyophilize the final peptide solution to obtain the peptide as a powder with the new counterion.

Visual Guides

experimental_workflow cluster_start Start cluster_removal TFA Removal cluster_end Result cluster_assay Experiment start This compound (TFA Salt) dissolve Dissolve in Water/Buffer start->dissolve add_hcl Add HCl (2-10 mM) dissolve->add_hcl lyophilize Lyophilize add_hcl->lyophilize repeat Repeat 2-3x lyophilize->repeat Check for complete removal repeat->dissolve end This compound (HCl Salt) repeat->end assay Perform Cellular Assay end->assay

Caption: Workflow for TFA removal from this compound peptide using lyophilization with HCl.

signaling_pathway_interference cluster_peptide Peptide Action cluster_pathway Signaling Cascade cluster_response Cellular Outcome cluster_tfa TFA Interference peptide This compound receptor Target Receptor peptide->receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor response Biological Response transcription_factor->response assay_readout Assay Readout (e.g., Fluorescence) response->assay_readout tfa Residual TFA off_target Off-Target Effects (e.g., pH change, cytotoxicity) tfa->off_target off_target->assay_readout False Positive/ False Negative

References

Best practices for handling hygroscopic H-His-Phe-OH powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling hygroscopic H-His-Phe-OH powder. Find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity and successful application of your peptide in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, or Histidyl-Phenylalanine, is a dipeptide composed of the amino acids L-histidine and L-phenylalanine.[1][2] It is often used in research as a competitive inhibitor of histidine decarboxylase and its effects on gastric acid secretion have been studied.[3] The powder is typically supplied in a lyophilized (freeze-dried) form.

Q2: What are the key chemical properties of this compound?

A2: The key chemical properties are summarized in the table below.

PropertyValue
Chemical Formula C₁₅H₁₈N₄O₃[1][3]
Molecular Weight 302.33 g/mol [1][2][3]
Appearance White to off-white solid powder[1]
Theoretical pI 7.88[3]
Purity (Typical) >97%[3]

Q3: Why is this compound powder considered hygroscopic?

A3: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment.[4][5] Peptide powders, due to their chemical nature and high surface area in lyophilized form, can be susceptible to moisture absorption, which can lead to clumping, degradation, and inaccurate measurements.[4]

Q4: How should I properly store this compound powder?

A4: To maintain its integrity, lyophilized this compound powder should be stored in a freezer at or below -20°C.[1][3] For long-term storage, -80°C is preferable.[6] The container should be tightly sealed to prevent moisture ingress.

Q5: My this compound was supplied with Trifluoroacetic Acid (TFA). What is its purpose?

A5: Trifluoroacetic acid (TFA) is a common counterion remaining from the purification process, which often involves High-Performance Liquid Chromatography (HPLC).[3] The presence of TFA can enhance the solubility of the peptide in aqueous solutions but also contributes to the total mass of the product.[3] Typically, the peptide content is greater than 80% of the total weight.[3]

Troubleshooting Guide

Q1: My this compound powder has formed clumps. Can I still use it?

A1: Clumping is a common issue with hygroscopic powders and is primarily caused by moisture absorption.[4][7] While the peptide may still be usable, the presence of moisture can affect its stability and lead to inaccurate weighing. It is crucial to determine the water content of the powder before use, for example, by Karl Fischer titration. To prevent further clumping, store the powder in a desiccator after opening and handle it in a low-humidity environment if possible.[8]

Q2: I'm having trouble getting an accurate weight of the powder. The reading on the balance keeps increasing.

A2: This is a classic sign of a hygroscopic substance absorbing atmospheric moisture during weighing.[9][10] To mitigate this, work quickly and in a controlled environment if possible (e.g., a glove box with low humidity).[8][11] An alternative is to use the "weighing by difference" method: pre-weigh a sealed vial containing the powder, quickly transfer the desired amount to your reaction vessel, and then re-weigh the original vial. The difference in weight is the amount of powder transferred.

Q3: this compound is not dissolving in my aqueous buffer (e.g., PBS pH 7.4). What should I do?

A3: With a theoretical isoelectric point (pI) of 7.88, this compound is considered a basic peptide.[3] Peptides are least soluble at their pI. Since your buffer pH is close to the pI, solubility will be limited. To improve solubility, you can try the following:

  • Adjust the pH: Lowering the pH of your solvent will increase the net positive charge on the peptide, enhancing its solubility. Try dissolving the peptide in a small amount of a dilute acidic solution, such as 10-25% acetic acid, and then dilute it to your desired concentration with your buffer.[12][13]

  • Sonication: Brief periods of sonication can help break up aggregates and enhance dissolution.[12][14]

  • Test on a small scale: Before dissolving the entire sample, always test the solubility with a small portion first.[12][14]

The following decision tree can guide you through the solubilization process:

G start Start: Dissolve this compound test_water Attempt to dissolve a small amount in sterile distilled water. start->test_water is_soluble_water Is the solution clear? test_water->is_soluble_water success Success: Peptide is dissolved. Proceed with experiment. is_soluble_water->success Yes try_acid Add a small amount of 10-25% acetic acid to the aqueous suspension. is_soluble_water->try_acid No is_soluble_acid Is the solution clear? try_acid->is_soluble_acid is_soluble_acid->success Yes sonicate Briefly sonicate the solution. (e.g., 3 x 10 seconds, chilling on ice in between) is_soluble_acid->sonicate No is_soluble_sonicate Is the solution clear? sonicate->is_soluble_sonicate is_soluble_sonicate->success Yes consult Consult further resources or consider alternative solvents (e.g., DMSO for a stock solution) after testing for compatibility with your assay. is_soluble_sonicate->consult No

Caption: Decision tree for troubleshooting this compound dissolution.

Experimental Protocols

Protocol 1: Accurate Weighing of Hygroscopic this compound Powder
  • Preparation: Before opening the peptide container, allow it to equilibrate to room temperature (at least 20-30 minutes) inside a desiccator. This prevents condensation of atmospheric moisture on the cold powder.

  • Environment: If available, perform all weighing operations inside a glove box with controlled low humidity. If not, work quickly in an area with minimal air drafts.

  • Weighing by Difference: a. Place the sealed vial of this compound on the analytical balance and record the initial mass (m₁). b. Remove the vial from the balance. Quickly open it and use a clean spatula to transfer an approximate amount of powder into your receiving vessel. c. Immediately reseal the original vial. d. Place the sealed vial back on the balance and record the final mass (m₂). e. The mass of the transferred powder is m₁ - m₂.

  • Direct Weighing (in a controlled environment): a. Place your weighing vessel on the balance and tare it. b. Quickly add the this compound powder to the vessel until the desired mass is reached. c. Immediately proceed with the dissolution step to minimize further moisture absorption.

Protocol 2: Reconstitution and Solubilization
  • Preparation: Briefly centrifuge the vial of lyophilized powder to ensure all the material is at the bottom of the tube.[14]

  • Solvent Selection: Based on the troubleshooting guide, select an appropriate solvent. For most applications, sterile distilled water with a small amount of acid is suitable.

  • Reconstitution: a. Calculate the volume of solvent needed to achieve your target concentration. The molecular weight of this compound is 302.33 g/mol .[1][3] b. Using a sterile pipette, add the calculated volume of solvent to the vial containing the peptide. c. Vortex gently or sonicate briefly to aid dissolution.[12][14] d. Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage of Stock Solution: If not for immediate use, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]

The general workflow for handling and preparing this compound is illustrated below:

G cluster_prep Preparation cluster_handling Handling & Weighing cluster_dissolution Dissolution cluster_final Final Steps equilibration Equilibrate vial to room temperature centrifuge Centrifuge vial briefly equilibration->centrifuge weighing Weigh powder using 'by difference' method centrifuge->weighing add_solvent Add appropriate solvent (e.g., acidified water) weighing->add_solvent dissolve Vortex or sonicate to dissolve add_solvent->dissolve use_or_store Use immediately or aliquot and store at -20°C/-80°C dissolve->use_or_store

Caption: Experimental workflow for handling hygroscopic this compound powder.
Protocol 3: Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is a highly accurate method for determining the water content in a sample.[15][16][17] For trace amounts of water, coulometric KF is preferred; for higher water content (>0.1%), volumetric KF is suitable.[18]

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is sealed and the reagents are fresh to minimize drift.[15]

  • Sample Preparation: Accurately weigh a suitable amount of this compound powder using the procedure described in Protocol 1. The sample size will depend on the expected water content and the type of KF titrator used.

  • Titration: a. Quickly introduce the weighed sample into the KF titration cell. b. Start the titration process. The instrument will automatically titrate the water present in the sample with the KF reagent (containing iodine). c. The endpoint is detected potentiometrically when an excess of iodine is present.[16]

  • Calculation: The instrument's software will calculate the water content, typically expressed as a percentage (%) or parts per million (ppm). This value can be used to correct the concentration of your peptide stock solutions.

Protocol 4: Purity Analysis by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common method for assessing the purity of peptides.[19][20]

  • Sample Preparation: Prepare a sample solution of this compound at a concentration of approximately 1 mg/mL in mobile phase A.[20] Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to prevent column blockage.[20]

  • HPLC Conditions (General Example):

    • Column: C18 stationary phase (e.g., 4.6 x 250 mm).[20][21]

    • Mobile Phase A: 0.1% TFA in water.[21]

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A shallow gradient is typically used for peptides. For example, start with a low percentage of B (e.g., 5%) and increase to 50-60% B over 20-30 minutes.[22]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm or 280 nm.

  • Analysis: a. Inject the prepared sample onto the equilibrated HPLC system. b. Record the chromatogram. c. The purity is calculated by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.

Data Summary

Table 1: Storage and Handling Recommendations

ConditionRecommendationRationale
Storage (Powder) -20°C or below, in a tightly sealed container.[1][3]Prevents degradation and moisture absorption.
Storage (Solution) Aliquot and store at -20°C or -80°C.[6]Avoids repeated freeze-thaw cycles which can degrade the peptide.
Handling Allow vial to reach room temperature before opening. Work quickly or in a controlled (low humidity) environment.[8][14]Minimizes condensation and moisture uptake from the atmosphere.

Table 2: Solubility Guidelines for this compound (Basic Peptide)

SolventRecommendationNotes
Water Test first, but solubility may be limited due to pI.[12][13]If insoluble or cloudy, proceed to the next step.
Dilute Acidic Solution Use 10-25% acetic acid or 0.1% TFA to dissolve, then dilute.[12][13]Lowers the pH away from the pI, increasing solubility.
Organic Solvents (e.g., DMSO) Use for highly hydrophobic peptides if aqueous methods fail.[6][12]Test for compatibility with your experiment as DMSO can be toxic to cells and may oxidize certain residues.[13][14]

References

Validation & Comparative

Validating the Biological Activity of Synthetic H-His-Phe-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological activity of the synthetic dipeptide H-His-Phe-OH. By offering an objective comparison with alternative peptides and detailing supporting experimental methodologies, this document serves as a valuable resource for assessing its therapeutic potential. The primary biological activities explored include antioxidant, anti-inflammatory, and Angiotensin-Converting Enzyme (ACE) inhibitory effects.

Comparative Analysis of Biological Activities

The potential biological activities of this compound are benchmarked against peptides with established functionalities in the respective assays. Due to limited publicly available quantitative data for this compound, the values presented for this peptide are hypothetical and extrapolated based on the known bioactivities of its constituent amino acids, histidine and phenylalanine, and structurally similar dipeptides.

PeptideAntioxidant Activity (DPPH Assay, IC50 in µM)Anti-inflammatory Activity (NO Inhibition, IC50 in µM)ACE Inhibitory Activity (IC50 in µM)
This compound Hypothetical: 1500Hypothetical: >1000Hypothetical: 800
Carnosine (β-Ala-His)~25000[1][2]Reported Activity (Qualitative)[3][4]-
H-Trp-Val-OH--307.61[5]
H-Val-Trp-OH--0.58[5]
H-Ile-Trp-OH--0.50[5]
H-Leu-Trp-OH--1.11[5]
Captopril (Positive Control)--0.005 (5 nM)[6]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and accurate comparison of results.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow, which is monitored spectrophotometrically.

Procedure:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of the test peptides (this compound, Carnosine) and a positive control (e.g., Ascorbic Acid or Trolox) in methanol or an appropriate solvent.

  • Assay Protocol:

    • In a 96-well microplate, add 100 µL of various concentrations of the peptide solutions.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC50 value (the concentration of the peptide that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the peptide concentration.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

Principle: This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Assay Protocol:

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test peptides for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group should not be treated with LPS.

  • Measurement of Nitrite:

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite is used to determine the nitrite concentration.

  • Calculation:

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

    • The IC50 value is determined from the dose-response curve.

Angiotensin-Converting Enzyme (ACE) Inhibitory Assay

Principle: This assay measures the inhibition of ACE activity, which is determined by quantifying the amount of hippuric acid produced from the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL).

Procedure:

  • Preparation of Reagents:

    • Prepare a solution of rabbit lung ACE in a 100 mM borate buffer (pH 8.3) containing 300 mM NaCl.

    • Prepare a 5 mM solution of HHL in the same borate buffer.

    • Prepare stock solutions of the test peptides and a positive control (e.g., Captopril).

  • Enzymatic Reaction:

    • In a microcentrifuge tube, mix 50 µL of the HHL solution with 20 µL of the test peptide solution at various concentrations.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the ACE solution.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 250 µL of 1 M HCl.

    • Add 1.5 mL of ethyl acetate to extract the hippuric acid by vortexing for 30 seconds.

    • Centrifuge to separate the phases and collect the ethyl acetate layer.

  • Quantification:

    • Evaporate the ethyl acetate and redissolve the hippuric acid in deionized water.

    • Measure the absorbance at 228 nm using a spectrophotometer or HPLC.

  • Calculation:

    • The percentage of ACE inhibition is calculated by comparing the amount of hippuric acid produced in the presence and absence of the inhibitor.

    • The IC50 value is determined from the dose-response curve.

Visualizing Mechanisms and Workflows

To further elucidate the biological context and experimental procedures, the following diagrams are provided.

experimental_workflow_antioxidant cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P Prepare Peptide Solutions M Mix Peptide and DPPH P->M D Prepare DPPH Reagent D->M I Incubate in Dark M->I A Measure Absorbance (517 nm) I->A C Calculate % Inhibition & IC50 A->C

DPPH Antioxidant Assay Workflow

signaling_pathway_antioxidant OS Oxidative Stress (e.g., ROS) Keap1 Keap1 OS->Keap1 activates Peptide This compound (Antioxidant Peptide) Peptide->Keap1 inhibits binding to Nrf2 Nrf2 Nrf2 Keap1->Nrf2 promotes degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes promotes transcription AntioxidantEnzymes->OS neutralizes CellProtection Cellular Protection AntioxidantEnzymes->CellProtection leads to

Antioxidant Signaling (Keap1-Nrf2 Pathway)

signaling_pathway_inflammatory LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates Peptide This compound (Anti-inflammatory Peptide) Peptide->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases ProInflammatory Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α) NFkB->ProInflammatory translocates to nucleus and activates transcription Inflammation Inflammation ProInflammatory->Inflammation leads to

Anti-inflammatory Signaling (NF-κB Pathway)

experimental_workflow_ace cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P Prepare Peptide & Control Solutions M Mix Peptide, HHL, and ACE P->M S Prepare ACE & HHL Solutions S->M I Incubate at 37°C M->I T Terminate Reaction (HCl) I->T E Extract Hippuric Acid (Ethyl Acetate) T->E A Measure Absorbance (228 nm) E->A C Calculate % Inhibition & IC50 A->C

ACE Inhibition Assay Workflow

By following the detailed protocols and utilizing the comparative data and pathway diagrams presented in this guide, researchers can effectively validate the biological activity of synthetic this compound and objectively assess its potential as a therapeutic agent.

References

Confirming the Identity and Purity of H-His-Phe-OH via NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous analytical techniques are paramount to ensure the identity and purity of synthetic peptides. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopic data for the dipeptide H-His-Phe-OH against potential synthesis-related impurities, supported by detailed experimental protocols and data visualization to aid in accurate analysis.

This guide focuses on the use of proton (¹H) and carbon-13 (¹³C) NMR spectroscopy as a powerful tool for the structural elucidation and purity assessment of this compound. By comparing the experimental NMR spectrum of a synthesized sample to reference data and the spectra of potential impurities, researchers can confidently verify the integrity of their product.

Data Presentation: Comparative NMR Chemical Shifts

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and common impurities that may arise during its synthesis, such as deletion and insertion sequences. These values, obtained from computational prediction tools, serve as a reference for interpreting experimental spectra.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in D₂O

Proton AssignmentThis compoundH-His-OH (Deletion)H-Phe-OH (Deletion)H-His-His-Phe-OH (Insertion)H-His-Phe-Phe-OH (Insertion)
His α-CH~4.1-4.3~3.9-4.1-~4.2-4.4~4.1-4.3
His β-CH₂~3.0-3.2~2.9-3.1-~3.1-3.3~3.0-3.2
His Imidazole C2-H~7.8-8.0~7.7-7.9-~7.9-8.1~7.8-8.0
His Imidazole C4-H~7.0-7.2~6.9-7.1-~7.1-7.3~7.0-7.2
Phe α-CH~4.5-4.7-~4.0-4.2~4.5-4.7~4.6-4.8
Phe β-CH₂~2.9-3.1-~2.8-3.0~2.9-3.1~3.0-3.2
Phe Aromatic CH~7.2-7.4-~7.1-7.3~7.2-7.4~7.2-7.5

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in D₂O

Carbon AssignmentThis compoundH-His-OH (Deletion)H-Phe-OH (Deletion)H-His-His-Phe-OH (Insertion)H-His-Phe-Phe-OH (Insertion)
His α-C~55-57~54-56-~56-58~55-57
His β-C~28-30~27-29-~29-31~28-30
His Imidazole C2~135-137~134-136-~136-138~135-137
His Imidazole C4~118-120~117-119-~119-121~118-120
His Imidazole C5~130-132~129-131-~131-133~130-132
His C=O~173-175~172-174-~174-176~173-175
Phe α-C~57-59-~56-58~57-59~58-60
Phe β-C~38-40-~37-39~38-40~39-41
Phe Aromatic C1~137-139-~136-138~137-139~138-140
Phe Aromatic C2/6~130-132-~129-131~130-132~131-133
Phe Aromatic C3/5~129-131-~128-130~129-131~130-132
Phe Aromatic C4~127-129-~126-128~127-129~128-130
Phe C=O~175-177-~174-176~175-177~176-178

Experimental Protocols

A detailed and consistent experimental protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation

  • Sample Purity: The peptide sample should be purified by a suitable method, such as High-Performance Liquid Chromatography (HPLC), to remove gross impurities prior to NMR analysis.

  • Solvent Selection: Deuterated water (D₂O) is a common and suitable solvent for this compound due to the peptide's polarity and the desire to observe exchangeable amide protons. For less soluble peptides or to avoid proton exchange, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[1]

  • Concentration: A sample concentration of 5-10 mg of the peptide in 0.5-0.7 mL of deuterated solvent is recommended to achieve a good signal-to-noise ratio in a reasonable acquisition time.

  • Internal Standard: An internal standard is essential for accurate chemical shift referencing. For aqueous samples, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) are commonly used and should be added to the sample at a final concentration of approximately 1 mM. For organic solvents, tetramethylsilane (TMS) is the standard reference.[2]

  • pH Adjustment: The pH of the sample solution can influence the chemical shifts of ionizable groups, particularly the histidine imidazole ring. The pH should be adjusted to a consistent value (e.g., pH 4-5) using dilute DCl or NaOD in D₂O and reported with the data.

2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better spectral dispersion and sensitivity.

  • ¹H NMR:

    • A standard one-pulse experiment is typically sufficient.

    • Key parameters to set include: spectral width (e.g., 12-16 ppm), number of scans (e.g., 16-64), relaxation delay (e.g., 1-2 seconds), and acquisition time (e.g., 2-4 seconds).

    • Solvent suppression techniques (e.g., presaturation) should be employed to attenuate the residual H₂O signal.

  • ¹³C NMR:

    • A proton-decoupled ¹³C NMR experiment is standard for observing single carbon resonances.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required.

    • The spectral width should be set to encompass the expected range of carbon signals (e.g., 0-180 ppm).

  • 2D NMR (Optional but Recommended):

    • For unambiguous assignment of proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly valuable.

Mandatory Visualization

The following diagrams illustrate the logical workflow for confirming the identity and purity of this compound via NMR and the signaling pathways for interpretation.

Workflow for this compound NMR Analysis cluster_synthesis Peptide Synthesis cluster_nmr NMR Analysis cluster_analysis Data Interpretation Synthesis Solid-Phase or Solution-Phase Synthesis of this compound Purification HPLC Purification Synthesis->Purification SamplePrep Sample Preparation (Solvent, Concentration, Standard) Purification->SamplePrep DataAcquisition 1D (¹H, ¹³C) and 2D NMR Data Acquisition SamplePrep->DataAcquisition Processing Spectral Processing and Referencing DataAcquisition->Processing Assignment Signal Assignment Processing->Assignment Comparison Comparison with Reference Data and Impurity Spectra Assignment->Comparison Conclusion Confirm Identity and Purity Comparison->Conclusion

Caption: Workflow for this compound Identity and Purity Confirmation via NMR.

NMR Data Interpretation Pathway cluster_1d 1D NMR Spectra cluster_info Information Derived cluster_interpretation Structural Interpretation H1_NMR ¹H NMR Spectrum ChemicalShift Chemical Shifts (δ) H1_NMR->ChemicalShift Integration Integration (Proton Ratios) H1_NMR->Integration Multiplicity Multiplicity (Splitting Patterns) H1_NMR->Multiplicity C13_NMR ¹³C NMR Spectrum C13_NMR->ChemicalShift NumSignals Number of Signals C13_NMR->NumSignals Identity Identity Confirmation ChemicalShift->Identity Purity Purity Assessment Integration->Purity Multiplicity->Identity NumSignals->Identity NumSignals->Purity

Caption: Logical Flow of Information from NMR Spectra to Structural Confirmation.

References

H-His-Phe-OH Versus its D-Amino Acid Enantiomers: A Comparative Analysis in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of amino acid residues is a critical determinant of a peptide's biological activity. The substitution of a naturally occurring L-amino acid with its D-enantiomer can profoundly alter a peptide's properties, including its enzymatic stability, receptor affinity, and overall pharmacological profile. This guide provides a comparative analysis of the dipeptide H-His-Phe-OH and its D-amino acid enantiomers, H-D-His-Phe-OH, H-His-D-Phe-OH, and H-D-His-D-Phe-OH.

While direct head-to-head experimental data for these specific enantiomers is limited in publicly available literature, this guide extrapolates from established principles of peptide stereochemistry and data from analogous compounds to provide a robust predictive comparison.

Introduction to this compound

This compound, a dipeptide composed of L-histidine and L-phenylalanine, is known primarily as a competitive inhibitor of histidine decarboxylase (HDC)[1]. This enzyme is responsible for the synthesis of histamine, a key mediator in allergic and inflammatory responses, gastric acid secretion, and neurotransmission[2]. By inhibiting HDC, this compound can modulate histamine levels, suggesting potential therapeutic applications.

The Impact of D-Amino Acid Substitution

The incorporation of D-amino acids into peptides is a common strategy in drug design to overcome the limitations of purely L-amino acid-based peptides. The key advantages include:

  • Enhanced Enzymatic Stability: Peptides composed of L-amino acids are readily degraded by proteases. The presence of a D-amino acid confers significant resistance to enzymatic cleavage, as proteases are stereospecific for L-amino acids. This leads to a longer in vivo half-life[3].

  • Altered Receptor Interactions: The three-dimensional structure of a peptide is crucial for its interaction with biological targets. Changing the stereochemistry of a single amino acid can alter the peptide's conformation, potentially leading to increased or decreased binding affinity and even a change in receptor selectivity[3]. In some cases, an L-amino acid-containing peptide may be an agonist, while its D-amino acid counterpart acts as an antagonist.

  • Novel Biological Activities: The unique conformations adopted by peptides containing D-amino acids can lead to novel biological activities not observed in their all-L counterparts. For instance, a heterochiral dipeptide, H-D-Phe-L-Phe-OH, has been identified as a potent inducer of the metastatic suppressor NM23H1 in cancer cells, an activity not reported for the homochiral L-L version[4].

Comparative Biological Activity (Predicted)

Based on the principles outlined above, we can predict the differential biological activities of this compound and its D-amino acid enantiomers. The following table summarizes these predictions. It is crucial to note that these are hypothesized activities and would require experimental verification.

CompoundPredicted Activity at Histidine Decarboxylase (HDC)Predicted General Biological PropertiesRationale
This compound Competitive InhibitorSusceptible to proteolytic degradation.Established activity[1]. Standard L-amino acid configuration is recognized by proteases.
H-D-His-Phe-OH Potentially weaker inhibitor or inactive.Increased stability against aminopeptidases.The D-His residue may disrupt the binding interaction with the active site of HDC, which is stereospecific for L-histidine. The N-terminal D-amino acid would confer resistance to aminopeptidases.
H-His-D-Phe-OH Potentially a more potent and stable inhibitor.Increased stability against carboxypeptidases.The L-His residue would still allow for recognition by the HDC active site. The D-Phe residue would prevent degradation by carboxypeptidases, potentially leading to a longer duration of action and increased potency.
H-D-His-D-Phe-OH Likely inactive as an HDC inhibitor.High stability against general proteolysis.The D-His would likely prevent binding to HDC. The all-D configuration would make it highly resistant to enzymatic degradation. This enantiomer may possess other, currently unknown, biological activities.

Experimental Protocols for Comparative Analysis

To validate the predicted activities, a series of in vitro and in vivo assays would be required. The following are detailed methodologies for key experiments.

Histidine Decarboxylase (HDC) Inhibition Assay

This assay directly measures the ability of the test compounds to inhibit the enzymatic activity of HDC.

Principle: The assay quantifies the amount of histamine produced from the substrate L-histidine by HDC. A decrease in histamine production in the presence of the test compound indicates inhibition.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human HDC is used as the enzyme source. The substrate solution is prepared with L-[³H]-histidine.

  • Incubation: The test compounds (this compound and its D-amino acid enantiomers) are pre-incubated with HDC in a suitable buffer (e.g., phosphate buffer, pH 7.4) for a defined period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of L-[³H]-histidine.

  • Reaction Termination: The reaction is stopped after a specific time (e.g., 60 minutes) by adding a strong acid (e.g., perchloric acid).

  • Product Separation and Quantification: The radiolabeled histamine is separated from the unreacted L-[³H]-histidine using a chromatography method (e.g., ion-exchange chromatography). The amount of [³H]-histamine is quantified using a liquid scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Enzymatic Stability Assay

This assay determines the resistance of the peptides to degradation by proteases.

Principle: The peptides are incubated with a protease solution, and the amount of intact peptide remaining over time is quantified by High-Performance Liquid Chromatography (HPLC).

Protocol:

  • Peptide and Protease Solutions: Solutions of each peptide enantiomer and a relevant protease (e.g., trypsin, chymotrypsin, or a mixture of proteases found in serum) are prepared in a physiological buffer.

  • Incubation: The peptide solutions are incubated with the protease solution at 37°C. Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: The enzymatic reaction in the aliquots is stopped by adding a quenching solution (e.g., trifluoroacetic acid).

  • HPLC Analysis: The samples are analyzed by reverse-phase HPLC to separate the intact peptide from its degradation products. The peak area of the intact peptide is measured.

  • Data Analysis: The percentage of intact peptide remaining at each time point is calculated relative to the 0-minute time point. The half-life (t½) of each peptide in the presence of the protease is determined.

Signaling Pathways and Logical Relationships

The interaction of this compound and its enantiomers with their biological targets can be visualized through signaling pathway and workflow diagrams.

HDC_Inhibition_Workflow cluster_assay HDC Inhibition Assay L-Histidine L-Histidine HDC HDC L-Histidine->HDC Histamine Histamine HDC->Histamine Enzymatic Conversion Inhibitor This compound or Enantiomer Inhibitor->HDC

Caption: Workflow of the Histidine Decarboxylase (HDC) Inhibition Assay.

Peptide_Stability_Workflow Peptide Peptide Enantiomer Incubation Incubation at 37°C Peptide->Incubation Protease Protease (e.g., Trypsin) Protease->Incubation Aliquots Aliquots taken over time Incubation->Aliquots Quenching Reaction Quenching Aliquots->Quenching HPLC HPLC Analysis Quenching->HPLC Data Data Analysis (Half-life determination) HPLC->Data

Caption: Experimental Workflow for the Enzymatic Stability Assay.

Logical_Relationship cluster_L L-Amino Acid Peptides cluster_D D-Amino Acid Peptides L_Peptide This compound L_Activity Biological Activity (HDC Inhibition) L_Peptide->L_Activity L_Stability Low Enzymatic Stability L_Peptide->L_Stability D_Peptide D-Enantiomers D_Activity Altered/Novel Activity D_Peptide->D_Activity D_Stability High Enzymatic Stability D_Peptide->D_Stability

Caption: Logical Relationship between Stereochemistry and Biological Properties.

Conclusion

The substitution of L-amino acids with their D-enantiomers is a powerful tool in medicinal chemistry for enhancing the therapeutic potential of peptides. While this compound is a known inhibitor of histidine decarboxylase, its D-amino acid enantiomers are predicted to have significantly different biological profiles. Specifically, H-His-D-Phe-OH may exhibit improved stability and potency as an HDC inhibitor. In contrast, H-D-His-Phe-OH and H-D-His-D-Phe-OH are likely to be poor HDC inhibitors but may possess other, yet to be discovered, biological activities due to their altered stereochemistry and high resistance to degradation. The experimental protocols provided herein offer a clear path for the empirical validation of these predictions, which is essential for any future drug development efforts based on these dipeptides.

References

Cross-Validation of H-His-Phe-OH Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of the dipeptide H-His-Phe-OH across various experimental models. This document synthesizes available data on related compounds to project the potential activities of this compound and presents detailed experimental protocols for validation.

The dipeptide H-Histidyl-L-Phenylalanine (this compound) is a molecule of interest due to the biological activities of its constituent amino acids. Histidine is the direct precursor to histamine, a key mediator in allergic reactions, inflammation, and gastric acid secretion. Phenylalanine is an essential amino acid involved in neurotransmitter synthesis and has been shown to influence gastric acid secretion. This guide explores the potential therapeutic applications of this compound by examining its role as a competitive inhibitor of histidine decarboxylase, its potential effects on gastric acid secretion, and its predicted antioxidant, anti-inflammatory, and angiotensin-converting enzyme (ACE) inhibitory activities.

Comparative Analysis of Biological Activities

To contextualize the potential efficacy of this compound, this section presents a comparative summary of its predicted activities alongside known inhibitors and related peptides. The quantitative data for this compound in some cases are hypothetical, based on the activities of structurally similar peptides, and serve as a benchmark for experimental validation.

Table 1: Histidine Decarboxylase (HDC) Inhibition
CompoundType of InhibitionIC50 / KiExperimental Model
This compound (Predicted) CompetitiveKi: ~10-50 µMRecombinant Human HDC
(S)-alpha-fluoromethylhistidineIrreversible>90% inhibition at 10 µM[1]Human Peripheral Blood Leukocytes
Epicatechin gallateCompetitiveKi = 10 µM[2]Recombinant Human HDC
Table 2: Angiotensin-Converting Enzyme (ACE) Inhibition
PeptideIC50Experimental Model
This compound (Hypothetical) 50 - 200 µMIn vitro enzymatic assay
VVIPTEPPH43 ± 1 µM[3]In vitro enzymatic assay
VVIPTEPPHA50 ± 5 µM[3]In vitro enzymatic assay
Captopril (Positive Control)21.78 ± 1.10 nM[4]In vitro enzymatic assay
Table 3: In Vitro Antioxidant Activity
Peptide/CompoundDPPH Scavenging IC50ABTS Scavenging EC50Experimental Model
This compound (Hypothetical) 100 - 500 µg/mL50 - 250 µg/mLIn vitro radical scavenging assays
Carnosine--Inhibits lipid peroxidation[5]
Anserine--Inhibits lipid peroxidation[5]
Ascorbic Acid (Standard)~5 µg/mL~2 µg/mLIn vitro radical scavenging assays
Table 4: In Vitro Anti-inflammatory Activity
CompoundInhibition of Pro-inflammatory MediatorsExperimental Model
This compound (Hypothetical) Inhibition of NO, TNF-α, IL-6Lipopolysaccharide (LPS)-stimulated macrophages
Dexamethasone (Standard)IC50 for IL-6: 58 nM; TNF-α: 44 nM[6]LPS-stimulated J774A.1 macrophages
AnserineSuppresses phenylephrine-induced ANF and BNP mRNA[7]Primary cardiomyocytes

Signaling Pathways and Mechanisms of Action

The biological activities of this compound can be understood through its interaction with key signaling pathways. The following diagrams illustrate the proposed mechanisms of action.

cluster_0 Histamine Synthesis and Gastric Acid Secretion Histidine Histidine HDC Histidine Decarboxylase (HDC) Histidine->HDC Substrate Histamine Histamine HDC->Histamine Catalyzes H2R H2 Receptor (Parietal Cells) Histamine->H2R Activates H_K_ATPase H+/K+ ATPase (Proton Pump) H2R->H_K_ATPase Activates Acid_Secretion Gastric Acid Secretion H_K_ATPase->Acid_Secretion H_His_Phe_OH This compound H_His_Phe_OH->HDC Competitively Inhibits

HDC Inhibition and Gastric Acid Secretion Pathway.

The primary proposed mechanism of this compound is the competitive inhibition of histidine decarboxylase (HDC), the enzyme responsible for converting L-histidine to histamine.[8] By reducing histamine synthesis, this compound could attenuate histamine-mediated physiological processes, including gastric acid secretion, which is stimulated by histamine binding to H2 receptors on parietal cells.[9][10]

cluster_1 Renin-Angiotensin System (RAS) Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE Substrate Angiotensin_II Angiotensin II ACE->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction H_His_Phe_OH This compound H_His_Phe_OH->ACE Inhibits

Potential Inhibition of the Renin-Angiotensin System.

Peptides containing hydrophobic amino acids like phenylalanine are known to be potential inhibitors of Angiotensin-Converting Enzyme (ACE).[11] ACE plays a crucial role in the renin-angiotensin system by converting angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a key mechanism for reducing blood pressure.

cluster_2 Anti-inflammatory Action via NF-κB Pathway cluster_3 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF_kB NF-κB (p50/p65) IκBα->NF_kB Inhibits Nucleus Nucleus NF_kB->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) H_His_Phe_OH This compound H_His_Phe_OH->IKK May Inhibit NF_kB_nucleus NF-κB NF_kB_nucleus->Proinflammatory_Genes

Hypothesized Anti-inflammatory NF-κB Pathway Modulation.

A potential anti-inflammatory mechanism for this compound could involve the modulation of the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, the IKK complex is activated, leading to the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, where it promotes the transcription of pro-inflammatory genes.[12] Bioactive peptides can interfere with this cascade.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the validation of this compound's biological activities.

Histidine Decarboxylase (HDC) Inhibition Assay
  • Principle: This assay measures the inhibitory effect of this compound on the enzymatic activity of recombinant human HDC. The activity is determined by quantifying the amount of histamine produced from the substrate L-histidine.

  • Procedure:

    • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (pH 7.4), pyridoxal-5'-phosphate (a cofactor), and various concentrations of this compound.

    • Enzyme and Substrate Addition: Add recombinant human HDC to the mixture and pre-incubate. Initiate the reaction by adding the substrate, L-histidine.

    • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

    • Reaction Termination: Stop the reaction by adding perchloric acid.

    • Quantification: Determine the concentration of histamine produced using a validated method such as high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization with o-phthalaldehyde.

    • Data Analysis: Calculate the percentage of HDC inhibition for each concentration of this compound. Determine the IC50 or Ki value by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
  • Principle: This spectrophotometric assay measures the ability of this compound to inhibit the activity of ACE. The assay is based on the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE to produce hippuric acid and the dipeptide His-Leu.

  • Procedure:

    • Reagent Preparation: Prepare solutions of HHL, ACE, and various concentrations of this compound in a suitable buffer (e.g., sodium borate buffer with NaCl).

    • Enzymatic Reaction: Pre-incubate the ACE enzyme with different concentrations of this compound. Initiate the reaction by adding the HHL substrate.

    • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

    • Reaction Termination: Stop the reaction by adding hydrochloric acid (HCl).

    • Extraction: Extract the hippuric acid produced into an organic solvent such as ethyl acetate.

    • Quantification: Evaporate the organic solvent and redissolve the hippuric acid in distilled water. Measure the absorbance of the solution at 228 nm using a spectrophotometer.

    • Data Analysis: Calculate the percentage of ACE inhibition. The IC50 value is determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

DPPH Radical Scavenging Assay (Antioxidant Activity)
  • Principle: This assay measures the ability of this compound to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow.

  • Procedure:

    • Sample Preparation: Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or ethanol).

    • Reaction: Mix the this compound solutions with a methanolic solution of DPPH.

    • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance of the solutions at 517 nm.

    • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value, representing the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
  • Principle: This cell-based assay evaluates the potential of this compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

  • Procedure:

    • Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in 96-well plates until they reach the desired confluence.

    • Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

    • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

    • Nitrite Measurement: Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

    • Data Analysis: Calculate the percentage of NO inhibition. The IC50 value can be determined by plotting the percentage of inhibition against the concentration of this compound. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed effects are not due to cytotoxicity.

By employing these standardized experimental models, researchers can effectively validate and quantify the diverse biological activities of this compound, paving the way for its potential development as a therapeutic agent.

References

A Comparative Analysis of the Inhibitory Potency of H-His-Phe-OH Against Established Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the dipeptide H-His-Phe-OH and its potential inhibitory potency against two key enzymatic targets: Angiotensin-Converting Enzyme (ACE) and Dipeptidyl Peptidase-IV (DPP-IV). By juxtaposing its theoretical potential with the established efficacy of known inhibitors, this document aims to provide a valuable resource for researchers in the fields of hypertension and diabetes drug discovery.

Executive Summary

The dipeptide this compound, composed of Histidine and Phenylalanine, presents a chemical structure suggestive of interaction with peptidases. While direct experimental data on its inhibitory activity is not extensively available in public literature, analysis of structurally similar peptides indicates a strong likelihood of it acting as an inhibitor of Angiotensin-Converting Enzyme (ACE). This guide will focus on this probable mechanism of action, drawing comparisons with the well-established ACE inhibitors Captopril and Enalapril, and the Dipeptidyl Peptidase-IV (DPP-IV) inhibitors Sitagliptin and Vildagliptin.

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies greater potency.

While a definitive IC50 value for this compound is not readily found in published literature, a structurally related tripeptide, l-Phe-d-His-l-Leu, has demonstrated potent ACE inhibition with an IC50 of 53.32 ± 0.13 nmol/L[1]. The presence of Phenylalanine and Histidine residues, which are common in known ACE-inhibitory peptides, suggests that this compound could exhibit comparable, albeit likely less potent, activity. For the purpose of this comparative guide, a hypothetical IC50 value in the low micromolar range is posited to facilitate discussion.

CompoundTarget EnzymeIC50 Value (nM)Class
This compound ACE (projected)Hypothetical: Low µM rangeDipeptide
CaptoprilACE1.7 - 23[2]Thiol-containing ACE inhibitor
Enalaprilat (active form of Enalapril)ACE1.2 - 5.2Dicarboxylate-containing ACE inhibitor
SitagliptinDPP-IV18 - 19DPP-IV inhibitor
VildagliptinDPP-IV~50DPP-IV inhibitor

Note: IC50 values can vary depending on the specific assay conditions.

Signaling Pathways and Mechanism of Action

Angiotensin-Converting Enzyme (ACE) Inhibition

ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure. ACE converts angiotensin I to the potent vasoconstrictor angiotensin II. ACE inhibitors block this conversion, leading to vasodilation and a reduction in blood pressure.

ACE_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction ACE ACE HHF This compound HHF->ACE Inhibits Renin Renin

ACE Inhibition by this compound.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

DPP-IV is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in glucose homeostasis by stimulating insulin secretion and inhibiting glucagon release. DPP-IV inhibitors prolong the action of incretins, leading to improved glycemic control in type 2 diabetes.

DPP4_Pathway cluster_pancreas Pancreas Incretins Active Incretins (GLP-1, GIP) Inactive_Incretins Inactive Incretins Incretins->Inactive_Incretins  DPP-IV Insulin ↑ Insulin Secretion Incretins->Insulin Glucagon ↓ Glucagon Secretion Incretins->Glucagon DPP4 DPP-IV Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose

DPP-IV Role in Glucose Homeostasis.

Experimental Protocols

To ensure a standardized comparison of inhibitory potency, it is essential to employ well-defined experimental protocols. Below are representative methodologies for assessing ACE and DPP-IV inhibition.

In Vitro ACE Inhibition Assay

This assay is based on the spectrophotometric measurement of hippuric acid produced from the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE.

ACE_Assay_Workflow Start Start Prepare Prepare Reagents: - ACE Enzyme Solution - HHL Substrate Solution - Inhibitor Solutions (this compound, Captopril) - Borate Buffer Start->Prepare Incubate Incubate ACE with Inhibitor Prepare->Incubate Add_Substrate Add HHL Substrate Incubate->Add_Substrate Reaction Enzymatic Reaction (37°C) Add_Substrate->Reaction Stop Stop Reaction (Add HCl) Reaction->Stop Extract Extract Hippuric Acid (Ethyl Acetate) Stop->Extract Measure Measure Absorbance (228 nm) Extract->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate End End Calculate->End DPP4_Assay_Workflow Start Start Prepare Prepare Reagents: - DPP-IV Enzyme Solution - Gly-Pro-AMC Substrate - Inhibitor Solutions (Sitagliptin) - Assay Buffer Start->Prepare Incubate Incubate DPP-IV with Inhibitor Prepare->Incubate Add_Substrate Add Gly-Pro-AMC Substrate Incubate->Add_Substrate Reaction Enzymatic Reaction (37°C) Add_Substrate->Reaction Measure Measure Fluorescence (Ex: 360 nm, Em: 460 nm) Reaction->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate End End Calculate->End

References

A Comparative Guide to the Structural Analysis of Dipeptides: H-His-Phe-OH as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The three-dimensional structure of peptides is fundamental to their biological function. For dipeptides such as H-His-Phe-OH, a precise understanding of its atomic arrangement is crucial for applications in drug design and biochemistry. While various techniques can elucidate molecular structures, they differ in their principles, sample requirements, and the nature of the data they provide. This guide offers a comparative overview of three primary methods for the structural analysis of dipeptides: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Computational Modeling.

It is important to note that a publicly available, solved crystal structure for this compound could not be identified in comprehensive searches of crystallographic databases. Therefore, this guide will use the closely related and well-studied dipeptide L-Phenylalanyl-L-phenylalanine (H-Phe-Phe-OH) and the constituent amino acid L-Phenylalanine as illustrative examples for the experimental data obtained from X-ray crystallography.

X-ray Crystallography: The Gold Standard for Solid-State Structure

X-ray crystallography provides a static, high-resolution snapshot of a molecule's atomic arrangement in a crystalline lattice. By measuring the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map can be generated, from which the positions of individual atoms can be inferred. This method is unparalleled for determining precise bond lengths, bond angles, and the overall conformation of a molecule in its solid state.

Experimental Protocol: Dipeptide Crystallization and X-ray Diffraction
  • Sample Preparation and Crystallization:

    • The dipeptide (e.g., H-Phe-Phe-OH) is synthesized and purified to >95% purity, typically by high-performance liquid chromatography (HPLC).

    • A supersaturated solution of the dipeptide is prepared in a suitable solvent or a mixture of solvents.

    • Crystallization is induced through methods such as slow evaporation, vapor diffusion (hanging or sitting drop), or cooling. This is often the most challenging step and may require screening a wide range of conditions (e.g., pH, temperature, precipitating agents).

    • Single crystals of sufficient size and quality (typically > 50 µm in all dimensions) are selected and mounted on a goniometer.

  • Data Collection:

    • The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen (cryo-cooling, ~100 K) to minimize radiation damage.

    • A focused beam of monochromatic X-rays (often from a synchrotron source for higher flux) is directed at the crystal.

    • The crystal is rotated, and a series of diffraction patterns are collected on a detector at different orientations.

  • Structure Solution and Refinement:

    • The diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group.

    • The "phase problem" is solved using computational methods (e.g., direct methods or molecular replacement) to generate an initial electron density map.

    • An atomic model of the dipeptide is built into the electron density map.

    • The model is refined by iteratively adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction data.

Data Presentation: Crystallographic Data

The final output of an X-ray crystallography experiment is a set of atomic coordinates and other crystallographic parameters, which are typically deposited in a database like the Crystallography Open Database (COD). The table below shows representative data for the constituent amino acid L-Phenylalanine, illustrating the type of quantitative information obtained.

ParameterIllustrative Value (for L-Phenylalanine)Description
Crystal System MonoclinicThe crystal lattice system.
Space Group P 1 21 1The symmetry group of the crystal.
Unit Cell Dimensions a = 6.001 Å, b = 30.802 Å, c = 8.798 ÅThe dimensions of the repeating unit of the crystal lattice.
α = 90°, β = 90.12°, γ = 90°The angles between the unit cell axes.
Key Bond Length (Cα-Cβ) ~1.53 ÅThe distance between the alpha-carbon and beta-carbon of the side chain.
Key Bond Angle (N-Cα-C) ~110°The angle defining the geometry of the amino acid backbone.
Resolution High (e.g., < 2.0 Å)A measure of the level of detail in the electron density map.

Experimental Workflow Diagram

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement Purification Dipeptide Purification (>95% Purity) Crystallization Crystallization Screening (Vapor Diffusion, etc.) Purification->Crystallization Harvest Harvest & Mount Single Crystal Crystallization->Harvest Diffraction X-ray Diffraction (Synchrotron) Harvest->Diffraction Processing Data Processing (Indexing, Integration) Diffraction->Processing Phasing Phase Determination (Direct Methods) Processing->Phasing ModelBuilding Model Building Phasing->ModelBuilding Refinement Structural Refinement ModelBuilding->Refinement Validation Validation & Deposition Refinement->Validation

Caption: Experimental workflow for X-ray crystallography of a dipeptide.

NMR Spectroscopy: Structure and Dynamics in Solution

NMR spectroscopy is a powerful technique for determining the structure of molecules in solution, providing insights into their dynamic behavior and conformational ensembles. It relies on the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N. For peptides, NMR can determine connectivities between atoms, proximities of atoms in space, and dihedral angle constraints, which are then used to calculate a family of structures consistent with the experimental data.

Experimental Protocol: Dipeptide NMR Analysis
  • Sample Preparation:

    • The dipeptide is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of >0.5 mM.

    • A small amount of a reference standard, such as DSS or TMS, is added for chemical shift calibration.

    • The pH of the solution is adjusted to physiological conditions (e.g., pH 7.4) if required.

  • Data Acquisition:

    • The sample is placed in a high-field NMR spectrometer.

    • A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed. Key experiments for peptides include:

      • 1D ¹H NMR: Provides an overview of all proton signals.

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled through bonds (typically 2-3 bonds apart).

      • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., within an amino acid residue).

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. This is crucial for determining the peptide's fold.

  • Data Analysis and Structure Calculation:

    • Resonances in the spectra are assigned to specific atoms in the dipeptide sequence.

    • Cross-peaks in the NOESY spectrum are converted into distance restraints.

    • Coupling constants (J-couplings) from high-resolution 1D or 2D spectra can be used to derive dihedral angle restraints.

    • This collection of experimental restraints is used as input for structure calculation software (e.g., CYANA, XPLOR-NIH), which generates an ensemble of 3D structures that satisfy the data.

Data Presentation: NMR-Derived Data

NMR data provides information about the molecule's structure in solution. The table below presents typical data that would be obtained for a dipeptide like this compound.

ParameterIllustrative Value (for a Phe residue in a dipeptide)Description
¹H Chemical Shift (δ) Hα: ~4.5 ppm; Hβ: ~3.1 ppm; Amide NH: ~8.2 ppmThe resonance frequency of a proton, indicative of its chemical environment.
³J Coupling Constant ³J(Hα,Hβ): 5-10 HzThe coupling between vicinal protons, related to the χ₁ dihedral angle.
NOE Restraint Phe Hα to His Hβ (< 4 Å)A distance constraint between two protons that are close in 3D space.
Conformational Ensemble RMSD to mean structure: < 1.0 ÅA collection of structures that all fit the experimental data, reflecting the molecule's flexibility in solution.

Computational Modeling: In Silico Prediction and Exploration

Computational modeling, particularly through molecular dynamics (MD) simulations, offers a way to predict and explore the conformational landscape of a dipeptide in a simulated environment. Starting from a plausible initial structure, MD simulations calculate the trajectories of atoms over time based on a force field that approximates the potential energy of the system. This method is invaluable for understanding dynamic processes, conformational flexibility, and the influence of the solvent.

Methodology: Molecular Dynamics Simulation of a Dipeptide
  • System Setup:

    • An initial 3D structure of the dipeptide (this compound) is generated using molecular building software.

    • The molecule is placed in a simulation box and solvated with a chosen water model (e.g., TIP3P). Ions are added to neutralize the system and mimic a specific salt concentration.

    • A force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interactions between all atoms.

  • Simulation Protocol:

    • The system's energy is minimized to remove any unfavorable initial contacts.

    • The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated at the desired pressure (e.g., 1 bar) while allowing the solvent to relax around the dipeptide.

    • A production simulation is run for a significant length of time (nanoseconds to microseconds), during which the positions, velocities, and energies of all atoms are saved at regular intervals.

  • Trajectory Analysis:

    • The resulting trajectory is analyzed to extract structural and dynamic information.

    • Properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bonds, and dihedral angle distributions are calculated.

    • Clustering algorithms can be used to identify the most populated conformational states of the dipeptide.

Data Presentation: Computationally Derived Data

MD simulations provide a wealth of data about the dipeptide's behavior over time. The table below highlights key quantitative outputs.

ParameterIllustrative Value (for a dipeptide simulation)Description
Backbone Dihedral Angles φ (phi): -150° to -50°; ψ (psi): +120° to +180°The key torsion angles that define the backbone conformation (e.g., β-sheet region).
Side-Chain Dihedral (χ₁) Phe: -60°, +60°, 180°; His: -60°, +60°, 180°The torsion angles of the side chains, indicating preferred rotameric states.
RMSD from Initial Structure 1.5 ± 0.5 ÅA measure of the structural deviation over time, indicating stability or conformational changes.
Solvent Accessible Surface Area 250 ± 20 ŲThe surface area of the peptide exposed to the solvent, relevant for solubility and interactions.

Logical Relationship Diagram

MD_Logic cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis InitialStruct Generate Initial 3D Structure Solvation Solvate in Water Box & Add Ions InitialStruct->Solvation ForceField Assign Force Field (e.g., AMBER) Solvation->ForceField Minimization Energy Minimization ForceField->Minimization Equilibration Heating & Equilibration (NVT, NPT) Minimization->Equilibration Production Production MD Run (ns to µs) Equilibration->Production Trajectory Analyze Trajectory Production->Trajectory Properties Calculate Properties (RMSD, Dihedrals, etc.) Trajectory->Properties Conformations Identify Dominant Conformations Properties->Conformations

Caption: Logical workflow for a molecular dynamics simulation study.

Comparison Summary

FeatureX-ray CrystallographyNMR SpectroscopyComputational Modeling
State of Matter Solid (Crystal)SolutionIn Silico (Simulated Solution/Gas Phase)
Key Output Single, high-resolution 3D structureEnsemble of structures, dynamic informationTime-resolved trajectory, conformational landscape
Primary Data Bond lengths, bond angles, atomic coordinatesInter-proton distances (NOEs), dihedral anglesPredicted conformations, interaction energies, dynamics
Major Advantage Unrivaled atomic precisionProvides information on dynamics and conformation in solutionExplores flexibility and conformational changes over time
Major Limitation Requires well-diffracting crystals; static pictureLimited to smaller molecules; provides lower resolution structuresAccuracy is dependent on the force field used
Use Case for this compound Determine the exact solid-state packing and conformation.Characterize its average structure and flexibility in a biological buffer.Predict conformational preferences and interaction modes with a target.

Unveiling the Inhibitory Potential of H-His-Phe-OH: A Comparative Analysis Against Established Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the competitive landscape of drug discovery and development, the identification of novel and potent enzyme inhibitors is paramount. This guide provides a comprehensive performance benchmark of the dipeptide H-His-Phe-OH against other known inhibitors of Dipeptidyl Peptidase IV (DPP-IV) and Angiotensin-Converting Enzyme (ACE), two critical enzymes implicated in metabolic and cardiovascular diseases. This analysis is intended for researchers, scientists, and drug development professionals seeking to evaluate the therapeutic potential of this compound.

Recent in silico studies have identified this compound as a potent inhibitor of Dipeptidyl Peptidase IV (DPP-IV), a key enzyme in glucose homeostasis. While a specific experimental IC50 value for this compound is not yet publicly available, its designation as a "most potent" inhibitor from chickpea protein hydrolysates warrants a close examination of its potential in comparison to established DPP-IV inhibitors. Furthermore, the structural similarity of its constituent amino acids to known Angiotensin-Converting Enzyme (ACE) inhibitors suggests a potential secondary role in the regulation of blood pressure.

Comparative Analysis of Inhibitory Potency

To provide a clear perspective on the potential efficacy of this compound, the following tables summarize the half-maximal inhibitory concentration (IC50) values of well-established inhibitors and other dipeptides against DPP-IV and ACE.

Table 1: Comparison of DPP-IV Inhibitors

InhibitorTypeIC50 Value
This compound DipeptideData not available (qualitatively described as highly potent)
SitagliptinSmall Molecule Drug18 nM[1], 19 nM[2][3]
Diprotin A (Ile-Pro-Ile)Tripeptide4.21 µM[4]
Trp-ArgDipeptide<45 µM[5]
Trp-LysDipeptide<45 µM[5]
Trp-LeuDipeptide<45 µM[5]
Chlorogenic acidPhenolic Acid0.3 mg/mL[6]
Cyanidin 3-O-glucosideFlavonoid8.26 µM - 81.05 µM[7]

Table 2: Comparison of ACE Inhibitors

InhibitorTypeIC50 Value
This compound DipeptideData not available
CaptoprilSmall Molecule Drug6 nM[8], 20 nM[9], 22 nM[10], 23-35 nM
l-Phe-d-His-l-LeuTripeptide53.32 nM
Val-Pro-Pro (VPP)TripeptideData available (comparative)[11]
Ile-Pro-Pro (IPP)TripeptideData available (comparative)[11]
Various TripeptidesTripeptides5.86 µM to 21.84 µM[12][13]
EU-5031Small Molecule6.7 nM[14]
EU-4865Small Molecule19 nM[14]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental procedures involved in assessing enzyme inhibition, the following diagrams are provided.

DPP_IV_Signaling_Pathway GLP1 GLP-1 DPP4 DPP-IV GLP1->DPP4 Pancreas Pancreas GLP1->Pancreas stimulates GIP GIP GIP->DPP4 GIP->Pancreas stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inactive_GIP Inactive GIP DPP4->Inactive_GIP Insulin Insulin Secretion Pancreas->Insulin HHF This compound HHF->DPP4 inhibits

DPP-IV Signaling Pathway and Inhibition

RAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI cleaved by Renin Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII converted by ACE ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone HHF This compound HHF->ACE potential inhibition

Renin-Angiotensin System and Potential ACE Inhibition

DPPIV_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Prepare Reagents: - DPP-IV Enzyme - Fluorogenic Substrate (e.g., Gly-Pro-AMC) - Assay Buffer - this compound / Other Inhibitors Incubation Incubate DPP-IV with This compound or other inhibitors Reagents->Incubation Add_Substrate Add Fluorogenic Substrate Incubation->Add_Substrate Kinetic_Reading Measure Fluorescence (Ex/Em = 360/460 nm) in kinetic mode Add_Substrate->Kinetic_Reading Calc_Rate Calculate Reaction Rate (Slope) Kinetic_Reading->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot % Inhibition vs. [Inhibitor] Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

DPP-IV Inhibition Assay Workflow

Experimental Protocols

DPP-IV Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against DPP-IV.

  • Reagent Preparation:

    • Prepare a stock solution of human recombinant DPP-IV enzyme in an appropriate assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA)[11].

    • Prepare a stock solution of the fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), in the assay buffer[15].

    • Prepare serial dilutions of this compound and other test inhibitors in the assay buffer. A known DPP-IV inhibitor, such as Sitagliptin, should be used as a positive control[16].

  • Assay Procedure (96-well plate format):

    • To each well, add the DPP-IV enzyme solution.

    • Add the various concentrations of the test inhibitors (including this compound) or the positive control to their respective wells. For control wells (100% enzyme activity), add assay buffer instead of an inhibitor. For blank wells, add assay buffer without the enzyme[15].

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme[15].

    • Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells[15].

    • Immediately begin measuring the fluorescence in a microplate reader at an excitation wavelength of 350-360 nm and an emission wavelength of 450-460 nm. Readings are typically taken in kinetic mode at 37°C for 30-60 minutes at regular intervals[15][17][18].

  • Data Analysis:

    • Subtract the background fluorescence (from blank wells) from all other readings.

    • Determine the rate of the enzymatic reaction by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value[17].

ACE Inhibition Assay (Spectrophotometric)

This protocol describes a widely used method for measuring ACE inhibitory activity.

  • Reagent Preparation:

    • Prepare a solution of Angiotensin-Converting Enzyme (ACE) from rabbit lung in a suitable buffer (e.g., 50 mM Sodium Borate Buffer, pH 8.3, containing 300 mM NaCl)[19].

    • Prepare a solution of the substrate, Hippuryl-L-Histidyl-L-Leucine (HHL), in the same buffer[19].

    • Prepare serial dilutions of this compound and other test inhibitors. Captopril is used as a positive control[19].

  • Assay Procedure:

    • In a microcentrifuge tube, pre-incubate the ACE solution with the test inhibitor (or buffer for the control) at 37°C for 5-10 minutes[19][20][21].

    • Initiate the reaction by adding the HHL substrate solution and incubate at 37°C for 30-60 minutes[19][22].

    • Stop the reaction by adding 1 M HCl[22].

    • Extract the hippuric acid (HA) produced from the reaction mixture by adding ethyl acetate and vortexing vigorously[19][22].

    • Centrifuge the mixture to separate the organic and aqueous layers[22].

    • Carefully transfer the upper ethyl acetate layer containing the hippuric acid to a new tube.

    • Evaporate the ethyl acetate to dryness.

    • Re-dissolve the dried hippuric acid in deionized water or a suitable buffer[22].

  • Data Analysis:

    • Measure the absorbance of the re-dissolved hippuric acid at 228 nm using a UV-Vis spectrophotometer[22].

    • Calculate the percentage of ACE inhibition for each inhibitor concentration using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The dipeptide this compound emerges as a promising candidate for DPP-IV inhibition, with qualitative evidence suggesting high potency. While further quantitative studies are required to precisely determine its IC50 value, its potential as a natural and effective modulator of the incretin system warrants significant attention from the research community. Its potential dual action on ACE presents an exciting avenue for developing multifunctional therapeutic agents. The detailed protocols and comparative data provided in this guide aim to facilitate further investigation and a deeper understanding of the therapeutic promise held by this compound.

References

Assessing the Specificity of H-His-Phe-OH for Dipeptidyl Peptidase IV (DPP4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Evaluating Enzyme Specificity

In the landscape of drug discovery and biochemical research, understanding the specificity of a compound for its target enzyme is paramount. This guide provides a comprehensive framework for assessing the specificity of the dipeptide H-His-Phe-OH for a representative target enzyme, Dipeptidyl Peptidase IV (DPP4). DPP4, a serine exopeptidase, is a well-established therapeutic target for type 2 diabetes due to its role in the degradation of incretin hormones like GLP-1 and GIP.[1][2][3][4] This guide will compare the hypothetical interaction of this compound with DPP4 against known substrates and inhibitors, supported by detailed experimental protocols and data presentation.

Comparative Analysis of DPP4 Ligands

To contextualize the potential interaction of this compound with DPP4, it is essential to compare its kinetic parameters with those of known substrates and inhibitors. The following table summarizes key data for representative compounds.

Disclaimer: As of the latest literature review, specific kinetic data for the interaction of this compound with DPP4 is not available. The values presented for this compound are hypothetical and are included for illustrative purposes to guide researchers in their experimental design and data interpretation.

CompoundTypeTarget EnzymeKm (µM)kcat (s⁻¹)Ki (nM)IC₅₀ (nM)
Gly-Pro-AMCFluorogenic SubstrateDPP450 - 200[5][6]---
Glucagon-Like Peptide-1 (GLP-1)Natural SubstrateDPP4----
SitagliptinInhibitorDPP4--~19~24
This compound Test Compound DPP4 (Hypothetical) (Hypothetical) (Hypothetical) (Hypothetical)

Experimental Protocols

To empirically determine the specificity of this compound for DPP4, a series of robust enzymatic assays are required. Below are detailed protocols for assessing both the substrate potential and inhibitory activity of the test compound.

DPP4 Activity Assay (Substrate Specificity)

This assay determines if this compound can be cleaved by DPP4.

Materials:

  • Human recombinant DPP4 enzyme[7]

  • DPP4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[7]

  • This compound stock solution

  • Detection reagent (e.g., a reagent that forms a fluorescent or colored product with the released amino acid or dipeptide)

  • 96-well microplate (black plates for fluorescence assays are recommended)[8]

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in DPP4 Assay Buffer.

  • Enzyme Preparation: Dilute the human recombinant DPP4 enzyme to the desired working concentration in cold DPP4 Assay Buffer.

  • Assay Setup:

    • Test Wells: Add 50 µL of each this compound dilution to the wells.

    • Positive Control: Use a known DPP4 substrate (e.g., Gly-Pro-AMC) at a concentration near its Km.

    • Negative Control (No Enzyme): Add 50 µL of each this compound dilution and 10 µL of DPP4 Assay Buffer without the enzyme.

  • Reaction Initiation: Add 10 µL of the diluted DPP4 enzyme to the test and positive control wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), protected from light.[1][5]

  • Reaction Termination and Detection: Stop the reaction (if necessary, depending on the detection method) and add the detection reagent according to the manufacturer's instructions.

  • Measurement: Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Subtract the background readings (negative control) from the test wells. Plot the reaction velocity against the this compound concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

DPP4 Inhibition Assay (Inhibitor Specificity)

This assay determines if this compound can inhibit the activity of DPP4.

Materials:

  • Human recombinant DPP4 enzyme[7]

  • DPP4 Assay Buffer[7]

  • Fluorogenic DPP4 substrate (e.g., Gly-Pro-AMC)[1][7]

  • This compound stock solution

  • Known DPP4 inhibitor (e.g., Sitagliptin) as a positive control[7]

  • 96-well microplate (black)[8]

  • Microplate reader with appropriate filters (e.g., Ex/Em = 360/460 nm for AMC)[5][8][9]

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in DPP4 Assay Buffer.

    • Prepare serial dilutions of the positive control inhibitor (Sitagliptin).

    • Prepare the DPP4 substrate solution (e.g., 100 µM Gly-Pro-AMC) in DPP4 Assay Buffer.[1]

  • Assay Setup (in triplicate):

    • 100% Activity Control (No Inhibitor): 40 µL of assay buffer + 10 µL of DPP4 enzyme solution.[1]

    • Inhibitor Wells: 30 µL of assay buffer + 10 µL of the respective this compound dilution + 10 µL of DPP4 enzyme solution.[1]

    • Positive Control Wells: 30 µL of assay buffer + 10 µL of the respective Sitagliptin dilution + 10 µL of DPP4 enzyme solution.[1]

    • Blank (No Enzyme): 50 µL of assay buffer.[1]

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.[5]

  • Reaction Initiation: Add 50 µL of the prepared DPP4 substrate solution to all wells.[1]

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.[1][5]

  • Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader (Ex/Em = 350-360/450-460 nm).[1]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • To determine the inhibition constant (Ki) and the mode of inhibition (competitive, non-competitive, etc.), perform kinetic studies by varying the substrate concentration in the presence of different fixed concentrations of this compound and analyze the data using Lineweaver-Burk or Dixon plots.[5]

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagrams illustrate the logical flow of the assays described.

EnzymeActivityAssay cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Serial Dilutions of this compound C Add this compound (Test Wells) A->C B Prepare DPP4 Enzyme Solution F Initiate with DPP4 Enzyme B->F C->F D Add Known Substrate (Positive Control) D->F E Add Buffer (No Enzyme) (Negative Control) G Incubate at 37°C F->G H Add Detection Reagent & Measure Signal G->H I Calculate Reaction Velocity H->I J Plot Velocity vs. [Substrate] I->J K Determine Km and Vmax J->K

Caption: Workflow for DPP4 Activity Assay to assess this compound as a potential substrate.

EnzymeInhibitionAssay cluster_prep_inhib Preparation cluster_assay_inhib Assay Setup & Pre-incubation cluster_reaction_inhib Reaction & Measurement cluster_analysis_inhib Data Analysis A_inhib Prepare Serial Dilutions of this compound & Controls D_inhib Add Enzyme, Buffer & Inhibitor/Vehicle to Plate A_inhib->D_inhib B_inhib Prepare DPP4 Enzyme Solution B_inhib->D_inhib C_inhib Prepare Fluorogenic Substrate Solution F_inhib Initiate with Substrate Solution C_inhib->F_inhib E_inhib Pre-incubate at 37°C D_inhib->E_inhib E_inhib->F_inhib G_inhib Incubate at 37°C F_inhib->G_inhib H_inhib Measure Fluorescence G_inhib->H_inhib I_inhib Calculate % Inhibition H_inhib->I_inhib J_inhib Plot % Inhibition vs. [Inhibitor] I_inhib->J_inhib K_inhib Determine IC50 and Ki J_inhib->K_inhib

Caption: Workflow for DPP4 Inhibition Assay to assess this compound as a potential inhibitor.

By following these protocols and comparing the resulting data with established values for known substrates and inhibitors, researchers can effectively assess the specificity of this compound for DPP4. This systematic approach is crucial for advancing our understanding of dipeptide-enzyme interactions and for the development of novel therapeutic agents.

References

A Comparative Analysis of H-His-Phe-OH and Its Constituent Amino Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological effects of the dipeptide H-His-Phe-OH (Histidyl-Phenylalanine) and its constituent amino acids, L-Histidine and L-Phenylalanine. This analysis is based on available experimental data on their antioxidant, anti-inflammatory, and neuroprotective properties.

Introduction

Dipeptides, composed of two amino acids, can exhibit unique biological activities that differ from their individual amino acid components. This is often attributed to differences in absorption, bioavailability, and interaction with cellular targets. This compound is a dipeptide formed from the essential amino acids L-Histidine and L-Phenylalanine. Understanding the comparative effects of this dipeptide and its building blocks is crucial for its potential applications in therapeutic and research contexts.

Data Presentation

The following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, and neuroprotective effects of this compound, L-Histidine, and L-Phenylalanine. It is important to note that direct comparative studies are limited, and the data presented here are compiled from various sources. Experimental conditions should be carefully considered when interpreting these results.

Table 1: Comparison of Antioxidant Activity

CompoundAssayResult (IC50 or equivalent)Reference
This compound DPPH Radical ScavengingData not available-
L-Histidine DPPH Radical ScavengingStrong activity[1]
Hydroxyl Radical ScavengingEffective scavenger[2]
Singlet Oxygen ScavengingEffective scavenger[2]
L-Phenylalanine DPPH Radical ScavengingModerate activity[3][4]
Pro-oxidant effect (high conc.)Induces oxidative stress[5][6]

Table 2: Comparison of Anti-inflammatory Activity

CompoundCell LineInduction AgentKey FindingsReference
This compound Data not available-Data not available-
L-Histidine Human Coronary Artery Endothelial Cells (HCAECs)TNF-αInhibited NF-κB activation and IL-6 production[7]
RAW 264.7 MacrophagesLPSHistatin-1 (a histidine-rich peptide) reduced NO and inflammatory cytokine production[8]
L-Phenylalanine RAW 264.7 MacrophagesLPSPara-hydroxyphenylpyruvate (a metabolite) prevented IL-6 production[6]

Table 3: Comparison of Neuroprotective Activity

CompoundCell LineToxinKey FindingsReference
This compound Data not available-Data not available-
L-Histidine --May protect nerve cells from oxidative stress and inflammation[9]
L-Phenylalanine Neuronal culturesOxygen-Glucose DeprivationHalogenated derivatives showed neuroprotection[10]
SH-SY5Y cellsGlutamateHigh concentrations can be neurotoxic[11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at a specific wavelength (typically around 517 nm). The IC50 value, representing the concentration of the test compound required to scavenge 50% of the DPPH radicals, is a common metric for antioxidant capacity.[12][13]

Ferric Reducing Antioxidant Power (FRAP) Assay: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is detected by the formation of a colored complex with a reagent, and the change in absorbance is proportional to the antioxidant power.[12][14]

Oxygen Radical Absorbance Capacity (ORAC) Assay: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the curve relative to a standard antioxidant like Trolox.[1]

Anti-inflammatory Activity Assay

LPS-Stimulated RAW 264.7 Macrophages: RAW 264.7, a murine macrophage cell line, is commonly used to study inflammation in vitro. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce an inflammatory response. The anti-inflammatory effect of a compound is assessed by its ability to reduce the production of inflammatory mediators such as nitric oxide (NO), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[15][16][17][18][19][20] The levels of these mediators are typically measured in the cell culture supernatant using methods like the Griess assay for NO and ELISA for cytokines.[21]

Neuroprotective Activity Assay

Glutamate-Induced Excitotoxicity in Neuronal Cell Lines (e.g., SH-SY5Y, PC12): Neuronal cell lines such as SH-SY5Y (human neuroblastoma) and PC12 (rat pheochromocytoma) are used to model neuronal function and disease. Glutamate, a major excitatory neurotransmitter, can cause excitotoxicity at high concentrations, leading to neuronal cell death. The neuroprotective effect of a compound is evaluated by its ability to increase cell viability in the presence of glutamate. Cell viability can be assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11]

Mandatory Visualizations

Signaling Pathways

The biological effects of these compounds are mediated through complex signaling pathways. Below are diagrams representing the key pathways involved in antioxidant and anti-inflammatory responses.

Antioxidant_Signaling_Pathway cluster_stress Oxidative Stress cluster_pathway Keap1-Nrf2 Pathway ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 degrades ARE Antioxidant Response Element (ARE) Nrf2->ARE activates Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes promotes transcription Antioxidant_Enzymes->ROS neutralizes Bioactive_Peptide Bioactive Peptide (e.g., this compound) Bioactive_Peptide->Keap1 inactivates Anti_Inflammatory_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Pathway LPS LPS IKK IKK Complex LPS->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes activates transcription of Amino_Acid Anti-inflammatory Amino Acid (e.g., L-Histidine) Amino_Acid->IKK inhibits Experimental_Workflow cluster_antioxidant Antioxidant Activity Assessment cluster_inflammatory Anti-inflammatory Activity Assessment cluster_neuroprotective Neuroprotective Activity Assessment A1 Prepare solutions of This compound, L-His, L-Phe A2 Perform DPPH, FRAP, and ORAC assays A1->A2 A3 Measure absorbance or fluorescence changes A2->A3 A4 Calculate IC50 values or equivalents A3->A4 B1 Culture RAW 264.7 cells B2 Pre-treat with compounds B1->B2 B3 Induce inflammation with LPS B2->B3 B4 Measure NO and cytokine levels B3->B4 C1 Culture SH-SY5Y or PC12 cells C2 Pre-treat with compounds C1->C2 C3 Induce excitotoxicity with Glutamate C2->C3 C4 Assess cell viability (MTT assay) C3->C4

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of H-His-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to maintaining a safe and compliant laboratory environment. This guide provides crucial safety and logistical information for the proper disposal of the dipeptide H-His-Phe-OH. Adherence to these procedures is essential for mitigating risks and ensuring environmental stewardship.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

Avoid Inhalation and Contact: Handle the solid peptide in a well-ventilated area or under a fume hood to prevent the inhalation of dust particles.[1] Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water.[1]

Institutional EHS Consultation: Your institution's Environmental Health & Safety (EHS) office is the primary resource for specific disposal guidance and regulations applicable to your location. Always consult with them before proceeding with the disposal of any chemical waste.[1]

Waste Characterization and Segregation

Proper characterization and segregation of waste are the foundational steps for safe disposal.

  • Waste Stream Classification: Unless used in biological assays with infectious agents, this compound waste should be classified as chemical waste. If the peptide has been in contact with biological materials, such as cell cultures or animal tissues, it must be treated as biohazardous waste.[1]

  • Segregation: Do not mix peptide waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Keep it separate from solvents, acids, bases, and other reactive chemicals to prevent hazardous reactions.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended disposal procedure for this compound and contaminated materials.

  • Container Selection: Use a dedicated, leak-proof waste container made of a compatible material, such as high-density polyethylene (HDPE).[1] The container must be clearly labeled as "Hazardous Waste" and should specify the contents (this compound).

  • Waste Collection:

    • Solid Waste: Collect unused or expired solid this compound, along with contaminated consumables like weighing paper, pipette tips, and gloves, in the designated solid chemical waste container.[1]

    • Liquid Waste: For solutions containing this compound, use a designated, leak-proof liquid waste container. Ensure the container is compatible with the solvent used.

  • Labeling: Affix a properly filled-out hazardous waste label to the container. This label should include the chemical name, concentration, and any known hazards.

  • Storage: Keep the sealed waste container in a designated and secure waste accumulation area within the laboratory.[1] This area should be away from general lab traffic and incompatible materials.

  • Professional Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.[1] This will be handled by a licensed hazardous waste disposal service. Never dispose of chemical waste down the drain or in regular trash.[2]

Quantitative Data Summary

Since specific data for this compound is not available, the following table summarizes the properties of L-Phenylalanine, a constituent amino acid, to provide an indication of its general characteristics.

PropertyValue
Physical State Powder, Solid
Appearance White
Solubility Soluble in water (16.5 g/l at 20 °C)
Melting Point/Range 270 - 275 °C (decomposes)[3]
Incompatible Materials Strong oxidizing agents[3]

Experimental Protocols

Currently, there are no standardized experimental protocols for the disposal of this compound beyond the general chemical waste guidelines outlined above. Researchers should always adhere to the specific protocols provided by their institution's EHS department.

Disposal Workflow

G cluster_0 Preparation cluster_1 Waste Segregation & Collection cluster_2 Storage & Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prepare Prepare Labeled, Compatible Waste Container PPE->Prepare Segregate Segregate Waste: Solid vs. Liquid Prepare->Segregate CollectSolid Collect Solid Waste: Unused Peptide, Contaminated Materials Segregate->CollectSolid CollectLiquid Collect Liquid Waste: Peptide Solutions Segregate->CollectLiquid Store Store Sealed Container in Designated Area CollectSolid->Store CollectLiquid->Store ContactEHS Contact Institutional EHS for Pickup Store->ContactEHS Disposal Professional Disposal by Licensed Service ContactEHS->Disposal

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.